3-Oxo ziprasidone
Description
Structure
3D Structure
Propriétés
IUPAC Name |
5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-6-chloro-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O2S/c22-16-12-17-15(19(27)21(28)23-17)11-13(16)5-6-25-7-9-26(10-8-25)20-14-3-1-2-4-18(14)29-24-20/h1-4,11-12H,5-10H2,(H,23,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHQRPYTDLERQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC3=C(C=C2Cl)NC(=O)C3=O)C4=NSC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50151253 | |
| Record name | 3-Oxo ziprasidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50151253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159977-56-6 | |
| Record name | 5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1H-indole-2,3-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159977-56-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Oxo ziprasidone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1159977566 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Oxo ziprasidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50151253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-OXO ZIPRASIDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C2079297J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
3-Oxo ziprasidone chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Oxo ziprasidone, a known impurity and potential metabolite of the atypical antipsychotic agent ziprasidone. The document details its chemical structure, physicochemical properties, and outlines a method for its synthesis. While extensive research exists for the parent compound, ziprasidone, this guide focuses specifically on the current scientific understanding of this compound, highlighting areas where further investigation is required, particularly concerning its pharmacological activity and biological significance.
Chemical Identity and Structure
This compound, also known as Ziprasidone Impurity B, is chemically designated as 5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-6-chloro-1H-indole-2,3-dione.[1] Its molecular structure is characterized by the oxidation of the indolinone ring of ziprasidone at the 3-position, resulting in a diketone moiety.
Chemical Structure:
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | 5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-6-chloro-1H-indole-2,3-dione |
| Synonyms | This compound, Ziprasidone Impurity B, 5-(2-(4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-6-chloroindoline-2,3-dione |
| CAS Number | 1159977-56-6 |
| Molecular Formula | C₂₁H₁₉ClN₄O₂S[1] |
| Molecular Weight | 426.92 g/mol [1] |
| SMILES | Clc1cc2NC(=O)C(=O)c2cc1CCN3CCN(CC3)c4nsc5ccccc45 |
| InChI | InChI=1S/C21H19ClN4O2S/c22-16-12-17-15(19(27)21(28)23-17)11-13(16)5-6-25-7-9-26(10-8-25)20-14-3-1-2-4-18(14)29-24-20/h1-4,11-12H,5-10H2,(H,23,27,28) |
Physicochemical Properties
Table 2: Physicochemical Properties
| Property | This compound | Ziprasidone (Parent Compound) |
| Melting Point | Data not available | ~213-215 °C[2] |
| Solubility | Data not available | Slightly soluble in DMSO and methanol; essentially insoluble in water.[2][3] |
| pKa | Data not available | 13.34 ± 0.20 (predicted)[2] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through the oxidation of ziprasidone. While a detailed, step-by-step experimental protocol for the specific synthesis of this compound is not explicitly published, a plausible synthetic route can be inferred from the synthesis of related compounds and general organic chemistry principles. The following protocol is a proposed method based on available information.
Experimental Workflow for the Synthesis of this compound:
Caption: Proposed workflow for the synthesis of this compound.
Detailed Methodology:
A potential synthesis of this compound involves the oxidation of the α-carbon to the carbonyl group in the oxindole ring of ziprasidone.
-
Step 1: Oxidation of Ziprasidone
-
Dissolve ziprasidone in a suitable organic solvent such as dioxane or acetic acid.
-
Add an oxidizing agent. Common reagents for such transformations include selenium dioxide (SeO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
-
Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
-
Step 2: Work-up and Purification
-
Upon completion of the reaction, cool the mixture to room temperature.
-
If using SeO₂, filter off the selenium byproduct.
-
Neutralize the reaction mixture, if necessary, with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the this compound.
-
-
Step 3: Characterization
-
Confirm the structure and purity of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC.
-
Biological Activity and Signaling Pathways
There is currently a significant lack of information in the scientific literature regarding the specific biological activity and effects on signaling pathways of this compound. The extensive research available focuses on the parent drug, ziprasidone.
Ziprasidone is known to be an antagonist at dopamine D₂ and serotonin 5-HT₂ₐ receptors.[4][5] It also has a high affinity for and acts as an agonist at the 5-HT₁ₐ receptor and as an antagonist at the 5-HT₁ₔ receptor.[5] Furthermore, it inhibits the reuptake of serotonin and norepinephrine.[5]
The structural modification at the 3-position of the indolinone ring in this compound could potentially alter its receptor binding profile and pharmacological activity compared to the parent compound. However, without experimental data, any discussion on its interaction with signaling pathways remains speculative. Further in vitro and in vivo studies are necessary to elucidate the pharmacological profile of this metabolite.
Logical Relationship of Ziprasidone's Known Signaling Pathway:
Caption: Simplified diagram of Ziprasidone's known receptor interactions.
Conclusion and Future Directions
This compound is a recognized impurity of the antipsychotic drug ziprasidone. While its chemical structure and a potential synthetic route are established, there is a significant knowledge gap concerning its physicochemical properties and, more importantly, its pharmacological and toxicological profile.
Future research should prioritize the following:
-
Detailed Physicochemical Characterization: Experimental determination of melting point, solubility in various solvents, and pKa is essential for understanding its behavior in biological systems and for the development of analytical methods.
-
Pharmacological Profiling: In vitro receptor binding assays are needed to determine its affinity for dopamine, serotonin, and other relevant receptors to understand if it retains, loses, or has altered activity compared to ziprasidone.
-
Metabolic and Pharmacokinetic Studies: Investigating the formation of this compound in vivo and its subsequent metabolic fate is crucial for assessing its potential contribution to the overall therapeutic effect or side-effect profile of ziprasidone.
-
Toxicological Assessment: Evaluating the potential toxicity of this compound is necessary to understand any safety implications related to its presence as an impurity in ziprasidone formulations.
A thorough understanding of this compound is critical for ensuring the quality, safety, and efficacy of ziprasidone as a therapeutic agent. This technical guide serves as a foundational resource to encourage and guide further scientific inquiry into this compound.
References
- 1. Ziprasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Ziprasidone - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Ziprasidone | C21H21ClN4OS | CID 60854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ziprasidone: a novel antipsychotic agent with a unique human receptor binding profile - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 3-Oxo Ziprasidone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxo ziprasidone, also known as keto-ziprasidone, is a key intermediate and a major impurity in the synthesis of the atypical antipsychotic drug, ziprasidone. Understanding its synthesis is crucial for controlling impurity profiles in the manufacturing of ziprasidone and for researchers investigating its pharmacological properties. This technical guide provides a comprehensive overview of the synthesis pathway of this compound, including detailed experimental protocols, quantitative data, and characterization information.
Synthesis Pathway
The primary synthetic route to this compound involves the condensation of two key intermediates: 5-(2-chloroacetyl)-6-chloroindolin-2-one and 3-(1-piperazinyl)-1,2-benzisothiazole. This reaction is a nucleophilic substitution where the secondary amine of the piperazine ring attacks the electrophilic carbon of the chloroacetyl group.
The overall reaction scheme is depicted below:
Figure 1: Synthesis of this compound.
Experimental Protocols
This section details the experimental procedures for the synthesis of the necessary starting materials and this compound itself.
Synthesis of 5-(2-chloroacetyl)-6-chloroindolin-2-one
This intermediate is prepared via a Friedel-Crafts acylation of 6-chlorooxindole with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Experimental Procedure:
-
To a stirred suspension of aluminum chloride in a suitable inert solvent (e.g., dichloromethane), add 6-chlorooxindole portion-wise at a controlled temperature (typically 0-5 °C).
-
Slowly add chloroacetyl chloride to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC or HPLC).
-
The reaction is then quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The resulting precipitate is collected by filtration, washed with water, and dried to afford 5-(2-chloroacetyl)-6-chloroindolin-2-one.
Synthesis of 3-(1-piperazinyl)-1,2-benzisothiazole
This intermediate is synthesized by the reaction of 3-chloro-1,2-benzisothiazole with an excess of piperazine.
Experimental Procedure:
-
A mixture of 3-chloro-1,2-benzisothiazole and a molar excess of piperazine is heated in a suitable solvent (e.g., a high-boiling point alcohol or in the absence of a solvent at elevated temperatures).
-
The reaction is maintained at a high temperature (e.g., 120-150 °C) for several hours.
-
After completion, the reaction mixture is cooled, and the excess piperazine is removed (e.g., by vacuum distillation or by washing with water).
-
The crude product is then purified by recrystallization from a suitable solvent to yield 3-(1-piperazinyl)-1,2-benzisothiazole.
Synthesis of this compound
The final step is the condensation of the two prepared intermediates.
Experimental Procedure:
-
In a reaction vessel, a mixture of 5-(2-chloroacetyl)-6-chloroindolin-2-one, 3-(1-piperazinyl)-1,2-benzisothiazole, and a base (e.g., sodium carbonate) is suspended in a suitable solvent (e.g., cyclohexane).[1]
-
Catalytic amounts of sodium iodide and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) are added to the suspension.[1]
-
The reaction mixture is heated to reflux and maintained at this temperature for several hours, with the progress monitored by an appropriate analytical technique (e.g., HPLC).[1]
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.
-
The crude product is washed with the reaction solvent and then with water to remove any inorganic salts.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., a mixture of a C1-C5 alcohol and a halogenated solvent) to yield pure this compound.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of this compound. Please note that yields and purity can vary depending on the specific reaction conditions and purification methods employed.
| Parameter | Value | Reference |
| Starting Materials | ||
| 5-(2-chloroacetyl)-6-chloroindolin-2-one | 1.0 equivalent | General Stoichiometry |
| 3-(1-piperazinyl)-1,2-benzisothiazole | 1.0 - 1.2 equivalents | General Stoichiometry |
| Reaction Conditions | ||
| Base (Sodium Carbonate) | 2.0 - 3.0 equivalents | [1] |
| Solvent | Cyclohexane | [1] |
| Catalyst (Sodium Iodide) | Catalytic amount | [1] |
| Catalyst (TBAB) | Catalytic amount | [1] |
| Temperature | Reflux | [1] |
| Product | ||
| Yield | Variable, typically moderate to high | - |
| Purity (after purification) | >98% | - |
Characterization Data
Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound.
Infrared (IR) Spectroscopy
The IR spectrum of this compound shows characteristic absorption peaks for its functional groups.
| Functional Group | Wavenumber (cm⁻¹) | Reference |
| Amide N-H stretch | ~3437 (broad) | [1] |
| Ketone C=O stretch | ~1732 | [1] |
| Amide C=O stretch | ~1716 | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of this compound. The expected molecular ion peak would correspond to its molecular formula, C₂₁H₁₉ClN₄O₂S.
| Parameter | Value | Reference |
| Molecular Formula | C₂₁H₁₉ClN₄O₂S | [2] |
| Molecular Weight | 426.92 g/mol | [2] |
Logical Workflow for Synthesis
The following diagram illustrates the logical workflow for the synthesis of this compound, from starting materials to the final purified product.
Figure 2: Synthesis workflow for this compound.
Conclusion
This technical guide provides a detailed overview of the synthesis of this compound. The described pathway, involving the condensation of 5-(2-chloroacetyl)-6-chloroindolin-2-one and 3-(1-piperazinyl)-1,2-benzisothiazole, is a well-established method for obtaining this key intermediate. By following the outlined experimental protocols and utilizing the provided characterization data, researchers and drug development professionals can effectively synthesize and analyze this compound for their specific applications. Careful control of reaction conditions and purification procedures is paramount to achieving high purity and yield.
References
3-Oxo Ziprasidone: A Technical Guide on its Role as a Ziprasidone Metabolite and Related Compound
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of 3-oxo ziprasidone, a compound structurally related to the atypical antipsychotic drug ziprasidone. While primarily identified as a degradation product and impurity in pharmaceutical formulations, its potential role as a minor metabolite of ziprasidone is explored. This document consolidates available data on the chemical properties, metabolic pathways of the parent drug, and analytical methodologies for the detection and quantification of this compound. Detailed experimental protocols and visual diagrams of metabolic and analytical workflows are provided to support further research and drug development activities in this area.
Introduction to Ziprasidone Metabolism
Ziprasidone is an atypical antipsychotic agent extensively metabolized in humans, with less than 5% of the administered dose excreted unchanged.[1][2] The biotransformation of ziprasidone is complex, involving two primary enzymatic systems: aldehyde oxidase and cytochrome P450 (CYP) enzymes.[2]
The major metabolic pathways of ziprasidone are:
-
Reductive Metabolism: Primarily catalyzed by aldehyde oxidase, this pathway involves the reduction of the benzisothiazole ring to form dihydroziprasidone. This intermediate is subsequently S-methylated by thiol methyltransferase to yield S-methyldihydroziprasidone, a major circulating metabolite.[3]
-
Oxidative Metabolism: Mediated predominantly by CYP3A4, with a minor contribution from CYP1A2, this pathway leads to the formation of several oxidative metabolites, including ziprasidone sulfoxide and ziprasidone sulfone.[4][5]
-
N-Dealkylation: This pathway results in the formation of benzisothiazolyl-piperazine (BITP) and its subsequent metabolites.[1]
These pathways account for the majority of ziprasidone's clearance. The resulting metabolites are generally considered to have low affinity for dopamine D2 and serotonin 5-HT2 receptors and are unlikely to contribute significantly to the antipsychotic effect of the parent drug.[1]
This compound: Metabolite or Degradation Product?
This compound, also known as Ziprasidone Impurity B or Ziprasidone Related Compound B, is characterized by the introduction of a ketone group at the 3-position of the oxindole ring of the ziprasidone molecule.[6][7]
While the primary metabolic pathways of ziprasidone have been extensively studied and do not prominently feature this compound, its formation through oxidative processes cannot be entirely ruled out. Forced degradation studies have demonstrated that ziprasidone is susceptible to oxidation, which can lead to the formation of this compound.[8] This suggests a potential for in vivo formation via oxidative enzymes, although it is not considered a major metabolic route. Currently, this compound is primarily classified as a process-related impurity and degradation product in ziprasidone drug substances and products.[6]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Name | 5-[2-[4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl]ethyl]-6-chloro-1H-indole-2,3-dione | [6] |
| Synonyms | Ziprasidone Impurity B, Ziprasidone Related Compound B | [2][9] |
| Molecular Formula | C₂₁H₁₉ClN₄O₂S | [2] |
| Molecular Weight | 426.92 g/mol | [2] |
| CAS Number | 1159977-56-6 | [6] |
Metabolic and Degradation Pathways
The established metabolic pathways of ziprasidone primarily involve reduction and sulfoxidation. The formation of this compound is more closely linked to oxidative degradation.
Experimental Protocols
This section details the methodologies for the analysis of this compound, primarily in the context of stability-indicating assays for ziprasidone drug products. These methods can be adapted for the analysis of biological matrices with appropriate sample preparation.
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
A stability-indicating HPLC method is crucial for separating ziprasidone from its potential impurities and degradation products, including this compound.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Reversed-phase C18 or C8 column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate, pH 4.5) and acetonitrile. A typical starting ratio could be 70:30 (buffer:acetonitrile).[1] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 247 nm[1] |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled at 25-30 °C |
Standard and Sample Preparation:
-
Standard Solution: Prepare a standard solution of this compound reference standard in a suitable diluent (e.g., mobile phase or a mixture of acetonitrile and water).
-
Sample Solution: For drug product analysis, dissolve the sample in the diluent to achieve a known concentration of ziprasidone. For biological samples (plasma, urine), a validated extraction method (e.g., solid-phase extraction or liquid-liquid extraction) is required to remove interfering substances and concentrate the analyte.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
For higher sensitivity and specificity, especially in complex biological matrices, a UPLC-MS/MS method is recommended.
UPLC Conditions:
| Parameter | Condition |
| Column | UPLC BEH C18 or equivalent (e.g., 100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase | A gradient of mobile phase A (e.g., 0.01 M ammonium acetate, pH 5.0) and mobile phase B (acetonitrile).[4] |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 1-5 µL |
| Column Temperature | 30-40 °C |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | m/z 427.1 (for [M+H]⁺ of this compound) |
| Product Ion (Q3) | Specific fragment ions of this compound (to be determined by infusion of a reference standard) |
| Collision Energy | Optimized for the specific precursor-to-product ion transition |
Quantitative Data
Currently, there is a lack of published quantitative data on the in vivo concentrations of this compound in human or animal plasma, urine, or other biological matrices. Its presence is typically monitored and controlled as an impurity in the drug substance and final drug product, with acceptance criteria set according to regulatory guidelines (e.g., ICH).
Pharmacological and Toxicological Profile
The pharmacological and toxicological properties of this compound have not been extensively studied. As a structurally related impurity, its potential to contribute to the overall pharmacological effect or toxicity of ziprasidone is a consideration in drug development and safety assessment. However, without specific data, its activity remains uncharacterized.
Conclusion
This compound is a known impurity and degradation product of the atypical antipsychotic ziprasidone. While its formation through oxidative pathways suggests a potential for it to be a minor metabolite, there is currently no direct in vivo evidence to support this. The analytical methods outlined in this guide provide a framework for the detection and quantification of this compound, which is essential for quality control of ziprasidone formulations. Further research is warranted to investigate the potential in vivo formation of this compound, its pharmacokinetic profile, and its pharmacological and toxicological significance. This will provide a more complete understanding of the overall disposition and safety profile of ziprasidone.
References
- 1. ijddr.in [ijddr.in]
- 2. Stability-indicating RP-UPLC method for ziprasidone HCl assay. [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. tsijournals.com [tsijournals.com]
- 5. Characterization of a novel metabolite intermediate of ziprasidone in hepatic cytosolic fractions of rat, dog, and human by ESI-MS/MS, hydrogen/deuterium exchange, and chemical derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro degradation of ziprasidone in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Related Substances of Ziprasidone [cjph.com.cn]
- 8. Ziprasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Drugs that inhibit oxidation reactions catalyzed by aldehyde oxidase do not inhibit the reductive metabolism of ziprasidone to its major metabolite, S-methyldihydroziprasidone: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Metabolism of Ziprasidone to 3-Oxo-ziprasidone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ziprasidone, an atypical antipsychotic, undergoes extensive metabolism in vitro through two primary pathways: oxidation mediated by cytochrome P450 3A4 (CYP3A4) and reduction catalyzed by aldehyde oxidase. This technical guide provides an in-depth overview of the in vitro metabolism of ziprasidone, with a particular focus on the formation of its metabolite, 3-Oxo-ziprasidone. While the precise enzymatic pathway for the formation of 3-Oxo-ziprasidone is not definitively established in the literature, it is hypothesized to be a product of oxidative metabolism, likely mediated by CYP3A4. This document summarizes key quantitative data, details experimental protocols for studying ziprasidone metabolism in vitro, and provides visualizations of the metabolic pathways.
Introduction
Ziprasidone is an established therapeutic agent for the treatment of schizophrenia and bipolar disorder. Its clinical efficacy and safety profile are influenced by its pharmacokinetic properties, particularly its metabolic clearance. In humans, less than 5% of an administered dose of ziprasidone is excreted unchanged, indicating that metabolism is the primary route of elimination.[1][2][3] In vitro studies using human liver preparations have been instrumental in elucidating the enzymatic pathways responsible for its biotransformation.
Two major enzyme systems are implicated in the metabolism of ziprasidone:
-
Cytochrome P450 3A4 (CYP3A4): This enzyme is responsible for the oxidative metabolism of ziprasidone, accounting for approximately one-third of its metabolic clearance.[2][3] Key oxidative metabolites include ziprasidone sulphoxide and ziprasidone sulphone.[4][5]
-
Aldehyde Oxidase (AO): This cytosolic enzyme catalyzes the reductive metabolism of ziprasidone, which is the predominant pathway, accounting for about two-thirds of its clearance.[2][3] This pathway leads to the formation of S-methyldihydroziprasidone.[6]
This guide specifically addresses the formation of 3-Oxo-ziprasidone , a known impurity and metabolite of ziprasidone.[7][8][9] Based on its structure, 3-Oxo-ziprasidone is likely formed through an oxidative pathway.
Quantitative Data on Ziprasidone Metabolism
The following tables summarize the available quantitative data for the in vitro metabolism of ziprasidone.
Table 1: Kinetic Parameters for the Formation of Major Ziprasidone Metabolites
| Metabolite | Enzyme | In Vitro System | K_m_ (µM) | V_max_ (nmol/mg protein/min) | Citation |
| Ziprasidone Sulphoxide/Sulphone | CYP3A4 | Human Liver Microsomes | 235 | 1.14 | [4][5] |
| Ziprasidone Metabolism | CYP3A4.1 | Recombinant CYP3A4 | 5.04 ± 1.96 | 28.98 ± 4.56 (pmol/min/pmol) | [10] |
| Dihydroziprasidone | Aldehyde Oxidase | Human Liver Cytosol | 3.9 | 0.24 |
Table 2: In Vitro Inhibition of Cytochrome P450 Isoforms by Ziprasidone
| CYP Isoform | K_i_ (µM) | Citation |
| CYP2D6 | 6.9 - 16 | [4][5] |
| CYP3A4 | 64 - 80 | [4][5] |
Experimental Protocols
This section outlines detailed methodologies for key experiments in the study of in vitro ziprasidone metabolism.
In Vitro Metabolism of Ziprasidone in Human Liver Microsomes (HLM)
This protocol is designed to identify CYP-mediated metabolites and determine the kinetic parameters of their formation.
Materials:
-
Human liver microsomes (pooled from multiple donors)
-
Ziprasidone
-
[¹⁴C]-Ziprasidone (for kinetic studies)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing:
-
Human liver microsomes (final protein concentration, e.g., 0.2-0.5 mg/mL)
-
Ziprasidone or [¹⁴C]-Ziprasidone (at various concentrations, e.g., 10-200 µM for kinetic studies)
-
Phosphate buffer (to final volume)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate at 37°C for a specified time (e.g., 5-60 minutes).
-
Termination of Reaction: Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Sample Preparation: Centrifuge the mixture to precipitate proteins. Collect the supernatant for analysis.
-
Analysis: Analyze the supernatant using a validated LC-MS/MS method to identify and quantify ziprasidone and its metabolites.
-
Data Analysis: For kinetic studies, determine the K_m_ and V_max_ values by fitting the data to the Michaelis-Menten equation or using Lineweaver-Burk plots.[4][5]
In Vitro Metabolism of Ziprasidone in Human Liver Cytosol
This protocol is used to investigate the role of cytosolic enzymes, such as aldehyde oxidase, in ziprasidone metabolism.
Materials:
-
Human liver cytosol (pooled from multiple donors)
-
Ziprasidone
-
S-adenosylmethionine (SAM) (for methylation reactions)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis
Procedure:
-
Incubation Mixture Preparation: Prepare the incubation mixture containing:
-
Human liver cytosol (final protein concentration, e.g., 1 mg/mL)
-
Ziprasidone
-
Phosphate buffer
-
SAM (if investigating subsequent methylation)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation and Incubation: The reaction is typically initiated by the addition of the substrate (ziprasidone) and incubated at 37°C.
-
Termination of Reaction: Stop the reaction with ice-cold acetonitrile.
-
Sample Preparation and Analysis: Follow the same steps as described for the HLM protocol.
Visualization of Metabolic Pathways
The following diagrams illustrate the known and proposed metabolic pathways of ziprasidone.
Caption: Proposed metabolic pathway of ziprasidone to 3-Oxo-ziprasidone.
Caption: General experimental workflow for in vitro metabolism studies.
Discussion
The in vitro metabolism of ziprasidone is a complex process involving both oxidative and reductive pathways. CYP3A4 is the primary enzyme responsible for the formation of oxidative metabolites, including ziprasidone sulphoxide and sulphone.[4][5] The major metabolic route, however, is the reductive pathway catalyzed by aldehyde oxidase, leading to S-methyldihydroziprasidone.[6]
Conclusion
This technical guide has summarized the current understanding of the in vitro metabolism of ziprasidone, with a focus on the formation of 3-Oxo-ziprasidone. The key roles of CYP3A4 and aldehyde oxidase in the overall clearance of ziprasidone have been highlighted, and quantitative data and detailed experimental protocols have been provided. While the formation of 3-Oxo-ziprasidone is likely a CYP3A4-mediated oxidative process, further research is warranted to confirm this pathway and to quantify its contribution to the overall metabolism of ziprasidone. This information is valuable for researchers and professionals involved in drug development and optimization of antipsychotic therapies.
References
- 1. Ziprasidone metabolism, aldehyde oxidase, and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of the major human liver cytochrome P450 isoform(s) responsible for the formation of the primary metabolites of ziprasidone and prediction of possible drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scite.ai [scite.ai]
- 4. Identification of the major human liver cytochrome P450 isoform(s) responsible for the formation of the primary metabolites of ziprasidone and prediction of possible drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 6. Characterization of a novel metabolite intermediate of ziprasidone in hepatic cytosolic fractions of rat, dog, and human by ESI-MS/MS, hydrogen/deuterium exchange, and chemical derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Impact of CYP3A4 functional variability on ziprasidone metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of CYP3A4 functional variability on ziprasidone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Impact of CYP3A4 functional variability on ziprasidone metabolism [frontiersin.org]
The Role of Cytochrome P450 3A4 in the Metabolic Activation of Ziprasidone to its Oxidative Metabolites
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Ziprasidone, an atypical antipsychotic, undergoes extensive metabolism in humans, with cytochrome P450 3A4 (CYP3A4) playing a pivotal role in its oxidative transformation. This technical guide delineates the function of CYP3A4 in the formation of ziprasidone's primary oxidative metabolites, ziprasidone sulfoxide and ziprasidone sulfone. It provides a comprehensive overview of the metabolic pathways, quantitative kinetic data, and detailed experimental protocols for studying these biotransformations. This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating the metabolism and potential drug-drug interactions of ziprasidone.
Introduction
Ziprasidone is subject to complex metabolic processes in the body, with less than 5% of the administered dose being excreted as the unchanged drug.[1][2] The metabolism of ziprasidone is primarily carried out by two main enzyme systems: aldehyde oxidase, which is responsible for the major reductive pathway, and the cytochrome P450 system, which mediates oxidative metabolism.[1][2][3] Among the CYP enzymes, CYP3A4 has been identified as the principal isoform responsible for the oxidation of ziprasidone.[4][5][6] These oxidative pathways, mediated by CYP3A4, account for approximately one-third of the total metabolic clearance of ziprasidone.[1][2] The primary products of this oxidative metabolism are ziprasidone sulfoxide and ziprasidone sulfone.[5][7][8] While the term "3-Oxo ziprasidone" is not the standard nomenclature, it is plausible that it refers to one of these major oxidative metabolites, most likely ziprasidone sulfoxide, given its prominence.
Ziprasidone Metabolic Pathways
Ziprasidone is metabolized via three main routes, leading to the formation of four major circulating metabolites.[9] The oxidative pathways, which are the focus of this guide, are primarily catalyzed by CYP3A4 and result in the formation of ziprasidone sulfoxide and ziprasidone sulfone.[4][5][7][8]
Quantitative Data on CYP3A4-Mediated Metabolism
The kinetics of ziprasidone oxidation to its sulfoxide and sulfone metabolites have been investigated using human liver microsomes (HLM) and recombinant CYP3A4 enzymes. The following table summarizes the key quantitative data from these studies.
| System | Metabolite(s) Measured | Km (μM) | Vmax (nmol/mg protein/min) | Vmax (pmol/min/pmol CYP) | Reference(s) |
| Human Liver Microsomes | Ziprasidone Sulfoxide (+ Ziprasidone Sulfone) | 235 | 1.14 | - | [5] |
| Recombinant CYP3A4.1 | Ziprasidone Metabolite (unspecified) | 5.04 ± 1.96 | - | 28.98 ± 4.56 | [4] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the role of CYP3A4 in ziprasidone metabolism.
In Vitro Metabolism using Human Liver Microsomes
This protocol is designed to determine the kinetics of ziprasidone metabolism in a system that contains a mixture of liver enzymes.
Objective: To determine the apparent Michaelis-Menten constants (Km and Vmax) for the formation of ziprasidone's oxidative metabolites.
Materials:
-
Human liver microsomes (HLM)
-
[14C]-Ziprasidone (or unlabeled ziprasidone with a validated analytical method)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl₂)
-
Stopping solution (e.g., ice-cold acetonitrile or methanol)
-
Incubator/water bath (37°C)
-
Centrifuge
-
Analytical instrumentation (e.g., LC-MS/MS or HPLC with radiometric detection)
Procedure:
-
Prepare a master mix containing the potassium phosphate buffer, MgCl₂, and the NADPH regenerating system.
-
Aliquots of HLM are pre-warmed at 37°C for a few minutes.
-
The reaction is initiated by adding various concentrations of ziprasidone (e.g., 10-200 µM) to the pre-warmed microsome mixture.[5]
-
The reaction mixtures are incubated at 37°C with gentle shaking for a predetermined time that ensures linear reaction velocity (e.g., 5 minutes).[5]
-
The reaction is terminated by adding a stopping solution, such as ice-cold acetonitrile.
-
The terminated reaction mixtures are centrifuged to pellet the proteins.
-
The supernatant is collected and analyzed for the presence of ziprasidone metabolites using a validated analytical method.
-
The rate of metabolite formation is plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation to determine Km and Vmax.
Metabolism using Recombinant CYP3A4
This protocol utilizes a specific CYP isoform to confirm its role in the metabolism of ziprasidone.
Objective: To determine the kinetic parameters of ziprasidone metabolism by a specific CYP enzyme, in this case, CYP3A4.
Materials:
-
Recombinant human CYP3A4 enzyme (e.g., in baculosomes)
-
Cytochrome b5 (to enhance CYP3A4 activity)
-
Ziprasidone
-
Potassium phosphate buffer (pH 7.4)
-
NADPH
-
Stopping solution (e.g., ice-cold acetonitrile)
-
Incubator/water bath (37°C)
-
Analytical instrumentation (e.g., LC-MS/MS)
Procedure:
-
An incubation mixture is prepared containing the recombinant CYP3A4 enzyme, cytochrome b5, and buffer.
-
The mixture is pre-incubated at 37°C.
-
The reaction is initiated by adding a range of ziprasidone concentrations (e.g., 1.25–10 μM) and NADPH.[4]
-
The incubation is carried out at 37°C for a specified time.
-
The reaction is stopped with an organic solvent.
-
Samples are processed (e.g., centrifugation) and the supernatant is analyzed for metabolite formation.
-
Kinetic parameters (Km and Vmax) are determined by fitting the data to the Michaelis-Menten model.
Conclusion
CYP3A4 is a key enzyme in the oxidative metabolism of ziprasidone, leading to the formation of ziprasidone sulfoxide and ziprasidone sulfone. This pathway accounts for a significant portion of the drug's overall clearance. Understanding the kinetics and mechanisms of this metabolic route is crucial for predicting potential drug-drug interactions and for the safe and effective use of ziprasidone in clinical practice. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricacies of ziprasidone metabolism.
References
- 1. Ziprasidone metabolism, aldehyde oxidase, and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scite.ai [scite.ai]
- 4. Impact of CYP3A4 functional variability on ziprasidone metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of the major human liver cytochrome P450 isoform(s) responsible for the formation of the primary metabolites of ziprasidone and prediction of possible drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interactions between the cytochrome P450 system and the second-generation antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolism and excretion of a new antipsychotic drug, ziprasidone, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism and excretion of the novel antipsychotic drug ziprasidone in rats after oral administration of a mixture of 14C- and 3H-labeled ziprasidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
Foundational Research on Ziprasidone Degradation Products: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research concerning the degradation products of ziprasidone, an atypical antipsychotic medication. Understanding the degradation pathways and the formation of impurities under various stress conditions is critical for ensuring the safety, efficacy, and stability of ziprasidone drug products. This document summarizes key findings on degradation pathways, presents experimental protocols for stress testing, and offers quantitative data on the formation of degradation products.
Introduction to Ziprasidone and Its Stability
Ziprasidone is a psychotropic agent belonging to the benzisothiazolyl piperazine class, indicated for the treatment of schizophrenia and bipolar disorder.[1] Its chemical structure, 5-[2-[4-(1,2-benzisothiazol-3-yl)piperazin-1-yl]ethyl]-6-chloro-1,3-dihydro-2H-indol-2-one, is susceptible to degradation under various environmental conditions. Forced degradation studies are essential to identify potential degradation products that may arise during the manufacturing process, storage, and administration of the drug. These studies also help in the development of stability-indicating analytical methods.
Known Degradation Pathways of Ziprasidone
Forced degradation studies have revealed that ziprasidone is susceptible to degradation under basic, oxidative, and photolytic conditions, with milder degradation observed under thermal and acidic stress.[2] The primary sites of degradation on the ziprasidone molecule are the lactam ring of the oxindole moiety and the piperazine ring.
The main degradation pathways identified through various studies include:
-
Hydrolysis: Base-catalyzed hydrolysis is a significant degradation pathway for ziprasidone.[2] This process can lead to the opening of the lactam ring.
-
Oxidation: Ziprasidone is susceptible to oxidation, which can result in the formation of N-oxides and other oxidative degradation products.[3]
-
Photodegradation: Exposure to light can induce the formation of various photoproducts. One identified mechanism involves the keto-enol tautomerism of the oxindole moiety.[4]
Below is a conceptual diagram illustrating the major stress conditions leading to the degradation of ziprasidone and the formation of various degradation products.
Quantitative Analysis of Degradation Products
The extent of ziprasidone degradation varies significantly with the applied stress condition. The following table summarizes the quantitative data on ziprasidone degradation and the formation of its impurities under different stress conditions as reported in the literature. It is important to note that the specific degradation products and their quantities can vary based on the exact experimental conditions.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation of Ziprasidone | Major Degradation Products Identified | Reference |
| Acidic Hydrolysis | 0.1N HCl | 4 h | 80°C | No major degradation | Not specified | [5] |
| Basic Hydrolysis | 0.1N NaOH | 1 h | 80°C | 12.1% | One major unknown degradant | [5] |
| Oxidative Stress | 30% H₂O₂ | 0.5 h | 80°C | 10.2% | One major unknown degradant | [5] |
| Thermal Stress | Solid State | 10 days | 105°C | 0.12% | Not specified | [5] |
| Photolytic Stress | UV Light | 10 days | Ambient | 0.15% | Not specified | [5] |
Note: The table provides a summary of available data. The term "Not specified" indicates that the specific degradation products were not detailed in the referenced study.
Experimental Protocols for Forced Degradation Studies
This section provides a general framework for conducting forced degradation studies on ziprasidone, based on methodologies reported in the scientific literature.[3][5][6]
General Sample Preparation
A stock solution of ziprasidone hydrochloride is typically prepared by dissolving the active pharmaceutical ingredient (API) in a suitable solvent, such as a mixture of methanol and water, to a concentration of approximately 1 mg/mL.
Stress Conditions
-
Acidic Degradation:
-
To 1 mL of the ziprasidone stock solution, add 1 mL of 0.1N hydrochloric acid.
-
Reflux the solution at 80°C for 4 hours.
-
After cooling, neutralize the solution with an appropriate volume of 0.1N sodium hydroxide.
-
Dilute the resulting solution with the mobile phase to a final concentration of approximately 100 µg/mL for analysis.
-
-
Basic Degradation:
-
To 1 mL of the ziprasidone stock solution, add 1 mL of 0.1N sodium hydroxide.
-
Reflux the solution at 80°C for 1 hour.
-
After cooling, neutralize the solution with an appropriate volume of 0.1N hydrochloric acid.
-
Dilute the resulting solution with the mobile phase to a final concentration of approximately 100 µg/mL for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the ziprasidone stock solution, add 1 mL of 30% hydrogen peroxide.
-
Heat the solution at 80°C for 30 minutes.
-
After cooling, dilute the solution with the mobile phase to a final concentration of approximately 100 µg/mL for analysis.
-
-
Thermal Degradation:
-
Keep the solid ziprasidone API in a petri dish in a hot air oven at 105°C for 10 days.
-
After the specified time, dissolve an appropriate amount of the solid in the mobile phase to achieve a final concentration of approximately 100 µg/mL for analysis.
-
-
Photolytic Degradation:
-
Expose the solid ziprasidone API to UV light (254 nm) in a photostability chamber for 10 days.
-
After exposure, dissolve an appropriate amount of the solid in the mobile phase to achieve a final concentration of approximately 100 µg/mL for analysis.
-
Analytical Methodology
A stability-indicating high-performance liquid chromatography (HPLC) method is crucial for separating and quantifying ziprasidone from its degradation products.
-
Chromatographic System: A typical HPLC system consists of a pump, an autosampler, a column oven, and a photodiode array (PDA) detector.
-
Column: A C18 column (e.g., Waters Acquity BEH C18, 100 mm × 2.1 mm, 1.7 µm) is commonly used.[5]
-
Mobile Phase: A gradient elution is often employed using a mixture of a buffer (e.g., 0.01M ammonium acetate, pH 5.0) and an organic solvent like acetonitrile.[5]
-
Flow Rate: A typical flow rate is 0.2 mL/min.[5]
-
Detection: The eluent is monitored at a wavelength of 254 nm.[5]
-
Mass Spectrometry (MS) Detection: For structural elucidation of degradation products, a mass spectrometer can be coupled with the HPLC system (LC-MS).
The following diagram illustrates a general experimental workflow for the forced degradation and analysis of ziprasidone.
Conclusion
This technical guide has summarized the foundational research on the degradation products of ziprasidone. The information presented highlights the susceptibility of ziprasidone to degradation under various stress conditions, particularly basic hydrolysis and oxidation. The provided experimental protocols and analytical methods serve as a valuable resource for researchers and scientists in the field of drug development and quality control. Further research is warranted to fully characterize all degradation products and to establish their potential toxicological profiles. A thorough understanding of ziprasidone's stability is paramount for the development of robust formulations and for ensuring patient safety.
References
- 1. ijddr.in [ijddr.in]
- 2. researchgate.net [researchgate.net]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. PHOTOSTABILITY STUDY AND IDENTIFICATION OF PHOTODEGRADATION PRODUCTS OF ZIPRASIDONE BY UHPLC-DAD/ESI-Q-TOF | Semantic Scholar [semanticscholar.org]
- 5. tsijournals.com [tsijournals.com]
- 6. ptfarm.pl [ptfarm.pl]
Exploratory Studies on the Pharmacology of 3-Oxo Ziprasidone: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
December 26, 2025
Abstract
This technical guide provides a comprehensive overview of the current pharmacological understanding of 3-Oxo ziprasidone, a known impurity and potential metabolite of the atypical antipsychotic, ziprasidone. While extensive pharmacological data for ziprasidone is readily available, specific research on the biological activities of this compound is limited in publicly accessible literature. This document summarizes the known information on this compound, presents a detailed pharmacological profile of the parent compound, ziprasidone, for comparative context, and outlines standard experimental protocols that would be necessary to fully characterize the pharmacology of this compound. The guide also includes visualizations of relevant signaling pathways and experimental workflows to aid in research and development efforts.
Introduction to this compound
This compound, also identified as Ziprasidone EP Impurity B and Ziprasidone Related Compound B, is a substance related to the atypical antipsychotic drug ziprasidone.[1][2] Its chemical structure is 5-[2-[4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl]ethyl]-6-chloro-1H-indole-2,3-dione, with a molecular formula of C21H19ClN4O2S and a molecular weight of 426.92 g/mol .[2][3] It is cataloged with the CAS Number 1159977-56-6.[1][2] While its existence as a manufacturing impurity is documented, comprehensive studies detailing its pharmacological activity, including receptor binding affinity, functional efficacy, and pharmacokinetic profile, are not widely published. This lack of data necessitates a foundational approach to its study, leveraging the well-established pharmacology of the parent compound, ziprasidone.
Pharmacology of Ziprasidone (Parent Compound)
Ziprasidone is a potent antipsychotic agent with a well-characterized multi-receptor binding profile, which is believed to be the basis for its therapeutic efficacy in schizophrenia and bipolar disorder.[4][5] Its mechanism of action is thought to be mediated through a combination of dopamine type 2 (D2) and serotonin type 2A (5HT2A) receptor antagonism.[6][7]
Receptor Binding Affinities
Ziprasidone exhibits high affinity for a range of neurotransmitter receptors. Quantitative data on its binding affinities are summarized in the table below.
| Receptor | Ki (nM) | Reference |
| Dopamine D2 | 4.8 | [6] |
| Dopamine D3 | 7.2 | [6] |
| Serotonin 5-HT2A | 0.4 | [6] |
| Serotonin 5-HT2C | 1.3 | [6] |
| Serotonin 5-HT1A | 3.4 | [6] |
| Serotonin 5-HT1D | 2.3 | [6] |
| Histamine H1 | 47 | [6] |
| Adrenergic α1 | 10 | [6] |
| Serotonin Transporter (SERT) | - | [6] |
| Norepinephrine Transporter (NET) | - | [6] |
Note: Ki values represent the concentration of the drug that binds to 50% of the receptors. Lower values indicate higher binding affinity. Data is for the parent compound, ziprasidone.
Signaling Pathways
The therapeutic effects of ziprasidone are attributed to its modulation of several key signaling pathways in the central nervous system. The primary proposed mechanism involves the antagonism of D2 receptors in the mesolimbic pathway, which is thought to alleviate the positive symptoms of schizophrenia. Concurrently, its potent 5-HT2A antagonism in the mesocortical pathway is believed to increase dopamine release, potentially improving negative and cognitive symptoms.[5]
Pharmacokinetics
The pharmacokinetic profile of ziprasidone has been extensively studied in humans.
| Parameter | Value | Reference |
| Bioavailability (oral, with food) | ~60% | [8] |
| Time to Peak Plasma Concentration (Tmax) | 6-8 hours (oral) | [8] |
| Protein Binding | >99% | [5] |
| Elimination Half-life | ~7 hours (oral) | [8] |
| Metabolism | Hepatic (primarily via aldehyde oxidase and glutathione reduction, with minor CYP3A4 involvement) | [5][9] |
| Major Metabolites | Ziprasidone sulfoxide, Ziprasidone sulfone, S-methyl-dihydroziprasidone | [9] |
Note: Pharmacokinetic parameters are for the parent compound, ziprasidone.
Known Metabolites of Ziprasidone and Their Activity
Ziprasidone undergoes extensive metabolism, and several metabolites have been identified. The major circulating metabolites are ziprasidone sulfoxide and ziprasidone sulfone.[9] Crucially, studies have indicated that these major metabolites possess significantly lower affinity for D2 and 5-HT2A receptors compared to the parent drug and are therefore considered pharmacologically inactive.[10] The potential for this compound to be a minor metabolite exists, but its pharmacological contribution, if any, remains uncharacterized.
Proposed Experimental Protocols for this compound
To elucidate the pharmacological profile of this compound, a series of in vitro and in vivo studies are necessary. The following protocols are standard methodologies for such investigations.
Receptor Binding Assays
Objective: To determine the binding affinity of this compound for a panel of CNS receptors.
Methodology:
-
Receptor Source: Utilize cell lines stably expressing recombinant human receptors (e.g., D2, 5-HT2A, H1, α1, etc.) or prepared animal brain tissue homogenates.
-
Radioligand: Employ a specific radioligand for each receptor being assayed (e.g., [3H]spiperone for D2 receptors).
-
Assay:
-
Incubate the receptor preparation with the radioligand and varying concentrations of this compound.
-
Separate bound from free radioligand via rapid filtration.
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the half-maximal inhibitory concentration (IC50) from the competition binding curves.
-
Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Functional Assays
Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of this compound at key receptors.
Methodology:
-
Cell-Based Assays: Utilize cell lines expressing the receptor of interest and a reporter system (e.g., cAMP for Gs/Gi-coupled receptors, calcium flux for Gq-coupled receptors).
-
Procedure:
-
Antagonist Activity: Pre-incubate cells with varying concentrations of this compound, followed by stimulation with a known agonist.
-
Agonist Activity: Incubate cells with varying concentrations of this compound alone.
-
-
Measurement: Measure the reporter signal (e.g., luminescence, fluorescence).
-
Data Analysis: Generate dose-response curves to determine the half-maximal effective concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for antagonists.
In Vivo Pharmacokinetic Studies
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in an animal model.
Methodology:
-
Animal Model: Use a relevant species, such as Sprague-Dawley rats.
-
Dosing: Administer a single dose of this compound via relevant routes (e.g., oral and intravenous).
-
Sample Collection: Collect blood samples at various time points post-dosing.
-
Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma.
-
Pharmacokinetic Analysis: Calculate key parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution using non-compartmental analysis.
Conclusion and Future Directions
This compound is a known impurity of ziprasidone with a defined chemical structure. However, a significant knowledge gap exists regarding its pharmacological properties. While the parent compound, ziprasidone, has a well-documented and complex pharmacology, its major metabolites are considered inactive. To ascertain the potential biological effects of this compound, a systematic evaluation using standard in vitro and in vivo pharmacological assays is imperative. The experimental protocols outlined in this whitepaper provide a roadmap for such an investigation. Future research should focus on determining the receptor binding profile, functional activity, and pharmacokinetic characteristics of this compound to fully understand its potential contribution to the overall pharmacological and toxicological profile of ziprasidone. Such studies are crucial for ensuring the safety and efficacy of ziprasidone-containing pharmaceutical products.
References
- 1. veeprho.com [veeprho.com]
- 2. Ziprasidone EP Impurity - B | Manasa Life Sciences [manasalifesciences.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Ziprasidone | C21H21ClN4OS | CID 60854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ziprasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The psychopharmacology of ziprasidone: receptor-binding properties and real-world psychiatric practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ziprasidone - Wikipedia [en.wikipedia.org]
- 8. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Single- and multiple-dose pharmacokinetics of ziprasidone in healthy young and elderly volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Toxicological Profile of 3-Oxo-ziprasidone: An In-depth Technical Guide
Disclaimer: This document aims to provide a comprehensive overview of the available toxicological information for 3-Oxo-ziprasidone. However, a thorough review of publicly available scientific literature and regulatory documents reveals a significant lack of specific toxicological data for this particular metabolite. The majority of the available information pertains to the parent compound, ziprasidone. Therefore, this guide will first address the data gap for 3-Oxo-ziprasidone, followed by a detailed summary of the metabolism of ziprasidone and the established toxicological profile of the parent drug, which may provide context for potential areas of toxicological concern.
3-Oxo-ziprasidone: A Data Gap in Toxicology
Despite extensive searches of scientific databases and regulatory agency websites, no specific studies detailing the toxicological profile of 3-Oxo-ziprasidone were identified. This compound is listed as "Ziprasidone Impurity B" by some chemical suppliers, suggesting it may be a minor metabolite or a manufacturing impurity.[1] Without dedicated studies, it is not possible to provide quantitative toxicological data, detailed experimental protocols, or specific signaling pathways related to the toxicity of 3-Oxo-ziprasidone.
Metabolism of Ziprasidone
To understand the context of 3-Oxo-ziprasidone, it is essential to review the metabolic pathways of the parent drug, ziprasidone. Ziprasidone is extensively metabolized in the liver, with less than 5% of the administered dose excreted as the unchanged drug.[2][3] The primary metabolic routes are mediated by aldehyde oxidase and, to a lesser extent, by the cytochrome P450 enzyme CYP3A4.[3][4]
The major circulating metabolites of ziprasidone have been identified as:
-
Benzisothiazole (BITP) sulphoxide
-
BITP-sulphone
-
Ziprasidone sulphoxide
These major metabolites have been found to have significantly lower affinity for dopamine D2 and serotonin 5HT2A receptors compared to ziprasidone, suggesting they are unlikely to contribute to the therapeutic effects of the drug.[2]
The following diagram illustrates the main metabolic pathways of ziprasidone.
Toxicological Profile of Ziprasidone
Given the absence of data for 3-Oxo-ziprasidone, the toxicological profile of the parent compound, ziprasidone, is presented below. This information provides a framework for potential toxicological endpoints that could be relevant for its metabolites.
In cases of overdose, the most commonly reported adverse effects of ziprasidone include drowsiness, tachycardia (rapid heart rate), and extrapyramidal symptoms.[7][8] While ziprasidone has been associated with QTc interval prolongation at therapeutic doses, clinically significant prolongation is infrequent in overdose situations.[7][9]
Ziprasidone has been evaluated for its genotoxic potential in a battery of in vitro and in vivo assays. While some in vitro assays showed positive results for gene mutation and chromosomal aberrations, in vivo studies in animals did not indicate a genotoxic risk.[10] Long-term carcinogenicity studies in rats and mice have not shown evidence of a carcinogenic potential.[11]
Animal studies have indicated developmental toxicity, including potential teratogenic effects at doses similar to human therapeutic doses.[10] There is limited data on the use of ziprasidone in pregnant women, and it should be used during pregnancy only if the potential benefit justifies the potential risk to the fetus.[12]
-
Cardiovascular Effects: Ziprasidone is known to cause a dose-related prolongation of the QTc interval, which can increase the risk of a serious heart rhythm abnormality called Torsades de Pointes.[7][12][13] It is contraindicated in patients with a known history of QT prolongation and in combination with other drugs that prolong the QTc interval.[12][14]
-
DRESS Syndrome: In rare cases, ziprasidone has been associated with Drug Reaction with Eosinophilia and Systemic Symptoms (DRESS), a severe and potentially life-threatening skin reaction.[15]
-
Neuroleptic Malignant Syndrome (NMS): Like other antipsychotic drugs, ziprasidone carries a risk of NMS, a rare but serious neurological condition.
-
Metabolic Effects: Compared to some other atypical antipsychotics, ziprasidone is associated with a lower risk of weight gain and adverse metabolic effects such as hyperglycemia and dyslipidemia.[16]
Experimental Protocols
As no specific toxicological studies for 3-Oxo-ziprasidone have been identified, it is not possible to provide detailed experimental protocols. For the parent compound, ziprasidone, standard methodologies for assessing acute toxicity, genotoxicity (e.g., Ames test, in vitro chromosomal aberration assay, in vivo micronucleus test), carcinogenicity (long-term rodent bioassays), and reproductive toxicity were likely followed as per international guidelines (e.g., OECD, ICH).
Conclusion
There is a significant gap in the publicly available scientific literature regarding the toxicological profile of 3-Oxo-ziprasidone. While its existence as a chemical entity is confirmed, its role as a metabolite and its potential toxicity remain uncharacterized. The information provided on the metabolism and toxicology of the parent drug, ziprasidone, offers a broad overview of the potential areas of concern for any of its metabolites. However, it is crucial to emphasize that these findings cannot be directly extrapolated to 3-Oxo-ziprasidone. Further research is necessary to elucidate the specific toxicological properties of this compound. Researchers, scientists, and drug development professionals should be aware of this data gap when evaluating the overall safety profile of ziprasidone.
References
- 1. scbt.com [scbt.com]
- 2. Metabolism and excretion of a new antipsychotic drug, ziprasidone, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ziprasidone metabolism, aldehyde oxidase, and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ziprasidone - Wikipedia [en.wikipedia.org]
- 5. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ziprasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. medline.com [medline.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. sefap.it [sefap.it]
- 16. Ziprasidone Hydrocloride: What Role in the Management of Schizophrenia? - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Analytical Method Development of 3-Oxo Ziprasidone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ziprasidone is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder.[1] During its synthesis and storage, or as a result of degradation, various impurities can form. One such critical impurity is 3-Oxo ziprasidone, also known as Ziprasidone Impurity B[2][3][4]. The presence and quantity of this impurity must be carefully monitored to ensure the safety and efficacy of the drug product. This document provides detailed application notes and protocols for the development and validation of an analytical method for the quantification of this compound in bulk drug substances and pharmaceutical formulations.
The method described herein is a stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC) method, which is capable of separating this compound from ziprasidone and other related substances.[5][6]
Chemical Relationship between Ziprasidone and this compound
This compound is an oxidation product of ziprasidone. The formation of this impurity can be accelerated under oxidative stress conditions.[7] The chemical structures are shown below.
References
Application Note: A Validated HPLC-UV Method for the Quantification of Ziprasidone Impurity B
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a precise and accurate High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of Ziprasidone Impurity B (5-[2-[4-(1,2-benzisothiazol-3-yl)piperazin-1-yl]ethyl]-6-chloro-1H-indole-2,3-dione), a potential impurity in Ziprasidone drug substance and product. The developed method is specific, linear, accurate, and precise, making it suitable for routine quality control and stability testing of Ziprasidone.
Introduction
Ziprasidone is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder. As with any pharmaceutical product, the presence of impurities can affect the safety and efficacy of the drug. Therefore, it is crucial to monitor and control the levels of impurities in both the active pharmaceutical ingredient (API) and the final dosage form.[1][2] Ziprasidone Impurity B, also known as Ziprasidone USP Related Compound B, is a potential process-related impurity or degradation product.[3][4][5] This document provides a detailed protocol for a validated HPLC-UV method for the reliable quantification of this impurity.
Experimental
Materials and Reagents
-
Ziprasidone and Ziprasidone Impurity B reference standards were sourced from a reputable supplier.
-
HPLC grade acetonitrile and methanol were purchased from a commercial vendor.
-
Analytical reagent grade monobasic potassium phosphate and phosphoric acid were used to prepare the mobile phase buffer.[6]
-
High purity water was generated using a water purification system.
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector was used for this analysis. The chromatographic conditions are summarized in the table below.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Reversed-phase C18, 4.6 mm x 150 mm, 5 µm packing (e.g., Zorbax SB-C18) |
| Mobile Phase A | 0.05 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| UV Detection | 229 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Preparation of Solutions
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 70:30 (v/v) ratio.
-
Standard Stock Solution of Ziprasidone Impurity B (100 µg/mL): Accurately weigh about 10 mg of Ziprasidone Impurity B reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Standard Solution (1 µg/mL): Pipette 1 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with diluent.
-
Sample Solution (for a target concentration of 1000 µg/mL of Ziprasidone): Accurately weigh an amount of the test sample equivalent to 100 mg of Ziprasidone into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 15 minutes to dissolve, and then dilute to volume with diluent.
Method Validation
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters included system suitability, specificity, linearity, accuracy, precision, robustness, and limit of detection (LOD) and quantification (LOQ).
System Suitability
System suitability was evaluated by injecting the standard solution five times. The acceptance criteria are presented in the table below.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Specificity (Forced Degradation)
Forced degradation studies were performed on Ziprasidone to demonstrate the stability-indicating nature of the method.[7][8][9] The drug substance was subjected to acid, base, oxidative, thermal, and photolytic stress conditions. The chromatograms of the stressed samples were compared with those of the unstressed sample and a blank.
-
Acid Hydrolysis: 1 M HCl at 60°C for 2 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 1 hour.[8]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 2 hours.[7]
-
Thermal Degradation: 105°C for 24 hours.[7]
-
Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.
The method was found to be specific as the peak of Ziprasidone Impurity B was well-resolved from the main peak of Ziprasidone and other degradation products.
Quantitative Data Summary
The quantitative data from the method validation experiments are summarized in the following tables.
Table 1: Linearity of Ziprasidone Impurity B
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 0.2 | 15.8 |
| 0.5 | 39.2 |
| 1.0 | 78.5 |
| 1.5 | 117.9 |
| 2.0 | 157.2 |
| Correlation Coefficient (r²) | 0.9998 |
| Linearity Equation | y = 78.6x - 0.12 |
Table 2: Accuracy (Recovery) of Ziprasidone Impurity B
| Spiked Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 50% | 0.5 | 0.49 | 98.0% |
| 100% | 1.0 | 1.01 | 101.0% |
| 150% | 1.5 | 1.48 | 98.7% |
| Average % Recovery | 99.2% |
Table 3: Precision of Ziprasidone Impurity B
| Precision Type | Parameter | Result |
| Repeatability | % RSD of Peak Area | 0.85% |
| (n=6) | ||
| Intermediate | % RSD of Peak Area | 1.2% |
| (Inter-day, n=6) |
Table 4: LOD and LOQ of Ziprasidone Impurity B
| Parameter | Value (µg/mL) |
| LOD | 0.05 |
| LOQ | 0.15 |
Experimental Workflow and Diagrams
The overall workflow for the quantification of Ziprasidone Impurity B is depicted in the following diagram.
Caption: Experimental workflow for HPLC-UV quantification of Ziprasidone Impurity B.
Conclusion
The HPLC-UV method described in this application note is a reliable and robust method for the quantification of Ziprasidone Impurity B in pharmaceutical samples. The method is validated to be specific, linear, accurate, and precise, meeting the requirements for routine quality control analysis.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. Ziprasidone Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. alentris.org [alentris.org]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. Ziprasidone EP Impurity - B | Manasa Life Sciences [manasalifesciences.com]
- 6. uspnf.com [uspnf.com]
- 7. ptfarm.pl [ptfarm.pl]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of 3-Oxo Ziprasidone in Human Plasma by LC-MS/MS
Abstract
This application note presents a detailed protocol for the sensitive and selective quantification of 3-Oxo ziprasidone, a metabolite of the atypical antipsychotic drug ziprasidone, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, therapeutic drug monitoring, and metabolic profiling of ziprasidone. The protocol includes procedures for plasma sample preparation, chromatographic separation, and mass spectrometric detection. Representative quantitative data and visualizations of the metabolic pathway and experimental workflow are provided to guide users in establishing this analytical method.
Introduction
Ziprasidone is an atypical antipsychotic agent used in the treatment of schizophrenia and bipolar disorder. It undergoes extensive metabolism in the body, with less than 5% of the drug excreted unchanged.[1][2][3] The primary metabolic pathways involve aldehyde oxidase and cytochrome P450 3A4 (CYP3A4).[1][2][3][4] Understanding the metabolic fate of ziprasidone is crucial for comprehending its pharmacokinetic profile and potential drug-drug interactions. This compound is an oxidative metabolite of ziprasidone. Monitoring its concentration in plasma, alongside the parent drug, can provide a more comprehensive understanding of the drug's disposition. This document outlines a robust LC-MS/MS method for the reliable quantification of this compound in human plasma.
Metabolic Pathway of Ziprasidone
Ziprasidone is primarily metabolized through two main enzymatic systems: aldehyde oxidase, which is responsible for the reductive pathway, and CYP3A4, which mediates oxidative pathways.[1][2] The formation of this compound is a result of oxidation.
Caption: Metabolic pathway of Ziprasidone to this compound.
Experimental Protocols
Materials and Reagents
-
Reference standards for this compound and a suitable internal standard (e.g., ziprasidone-d8).
-
HPLC-grade methanol, acetonitrile, and water.
-
Formic acid and ammonium formate.
-
Human plasma (with K2EDTA as anticoagulant).
-
All other chemicals and solvents should be of analytical grade.
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol outlines a liquid-liquid extraction procedure for the isolation of this compound from human plasma.
-
Allow frozen plasma samples to thaw at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Pipette 200 µL of plasma into a clean microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 50 µL of 0.1 M NaOH to alkalinize the plasma.
-
Add 1 mL of extraction solvent (e.g., ethyl acetate:dichloromethane, 4:1 v/v).
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Caption: Workflow for plasma sample preparation.
LC-MS/MS Instrumentation and Conditions
The following are representative LC-MS/MS parameters. Optimization may be required for specific instruments.
Liquid Chromatography (LC) Parameters:
| Parameter | Value |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase A | 5 mM Ammonium Formate in Water |
| Mobile Phase B | Methanol |
| Gradient | 90:10 (A:B) to 10:90 (A:B) over 5 min |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Run Time | 8 minutes |
Mass Spectrometry (MS) Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 550°C |
| Curtain Gas | 20 psi |
| Collision Gas | Nitrogen |
MRM Transitions (Hypothetical for this compound):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 429.1 | 210.1 |
| Ziprasidone | 413.2 | 194.1[5] |
| Internal Standard | (Specific to chosen IS) | (Specific to chosen IS) |
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the method. This data is representative and should be confirmed during method validation.
| Parameter | Ziprasidone[5][6] | This compound (Expected) |
| Linearity Range (ng/mL) | 5 - 500 | 1 - 250 |
| Correlation Coefficient (r²) | > 0.998 | > 0.995 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 5 | 1 |
| Intra-day Precision (%CV) | < 15% | < 15% |
| Inter-day Precision (%CV) | < 15% | < 15% |
| Accuracy (Recovery %) | 94.31% - 104.70% | 90% - 110% |
Discussion
The presented LC-MS/MS method provides a framework for the quantitative analysis of this compound in human plasma. The sample preparation using liquid-liquid extraction is effective in removing plasma proteins and phospholipids that can cause ion suppression. The chromatographic conditions are designed to provide good separation of the analyte from endogenous plasma components. The use of tandem mass spectrometry in MRM mode ensures high selectivity and sensitivity.
It is crucial to validate this method in accordance with regulatory guidelines before its application in clinical or research settings. This includes a thorough evaluation of selectivity, linearity, accuracy, precision, recovery, matrix effects, and stability. The hypothetical MRM transition for this compound should be confirmed by direct infusion of a reference standard.
Conclusion
This application note details a comprehensive LC-MS/MS protocol for the determination of this compound in human plasma. The method is suitable for pharmacokinetic studies and therapeutic drug monitoring of ziprasidone and its major metabolites. The provided protocols and data serve as a valuable resource for researchers in the field of drug metabolism and clinical pharmacology.
References
- 1. scite.ai [scite.ai]
- 2. Ziprasidone metabolism, aldehyde oxidase, and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 5. Study on Rapid Determination of Ziprasidone in Plasma by LC-ESI-MS/MS and Its Clinical Application [journal11.magtechjournal.com]
- 6. Determination of ziprasidone in human plasma by liquid chromatography-electrospray tandem mass spectrometry and its application to plasma level determination in schizophrenia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Solid-Phase Extraction of Ziprasidone and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ziprasidone is an atypical antipsychotic medication utilized in the management of schizophrenia and bipolar disorder. Monitoring its plasma concentrations, along with those of its principal metabolites, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. Solid-phase extraction (SPE) is a robust and widely adopted technique for the selective extraction and purification of ziprasidone and its metabolites from complex biological matrices prior to analysis. This document provides detailed protocols and application notes for the solid-phase extraction of ziprasidone and its major metabolites, including ziprasidone sulfoxide, ziprasidone sulfone, and S-methyldihydroziprasidone.
Mechanism of Action
Ziprasidone exerts its therapeutic effects primarily through the antagonism of dopamine D2 and serotonin 5-HT2A receptors in the central nervous system.[1][2] By blocking D2 receptors, ziprasidone modulates dopaminergic pathways, which is believed to alleviate the positive symptoms of schizophrenia.[2] Its antagonism of 5-HT2A receptors is thought to contribute to its efficacy against negative symptoms and to a lower incidence of extrapyramidal side effects compared to typical antipsychotics.
Data Presentation: Quantitative SPE and Analytical Methods
The following table summarizes quantitative data from various published methods for the extraction and analysis of ziprasidone. This allows for a comparative overview of different extraction techniques and their performance characteristics.
| Analyte | Extraction Method | Matrix | Recovery (%) | LLOQ (ng/mL) | Linearity (ng/mL) | Analytical Method | Reference |
| Ziprasidone | SPE (Strata-X) | Urine | >95 | 200 | 1000 - 200000 | HPLC-UV | |
| Ziprasidone | SPE | Serum | >96 (accuracy) | 0.5 | 0.5 - 250 | LC-MS/MS | [3] |
| Ziprasidone | LLE | Plasma | 82 | 0.25 | 0.25 - 500 | LC-MS/MS | [4] |
| Ziprasidone | LLE | Rabbit Plasma | 92.57 | 0.05 | 0.05 - 200 | LC-MS/MS | [5] |
| Ziprasidone | LLE | Rat Plasma | 79.32 | 20 | 20 - 3000 | HPLC-UV | |
| Ziprasidone | LLE | Human Plasma | >84 | 0.5 | 0.5 - 200 | HPLC-Fluorescence | [6] |
| Ziprasidone | Protein Ppt. | Human Serum | - | - | - | UPLC-MS/MS | [7] |
| Ziprasidone | LLE | Human Plasma | 100.33 (low QC) | 5 | 5 - 500 | LC-ESI-MS/MS | [8] |
Experimental Protocols: Solid-Phase Extraction of Ziprasidone and Metabolites from Human Plasma
This protocol is a representative method for the simultaneous extraction of ziprasidone and its major metabolites from human plasma using a polymeric reversed-phase SPE sorbent.
Materials:
-
SPE Cartridges: Polymeric reversed-phase SPE cartridges (e.g., Strata-X, Oasis HLB), 30 mg/1 mL
-
Human Plasma: Collected in EDTA- or heparin-containing tubes
-
Internal Standard (IS): A suitable deuterated analog of ziprasidone (e.g., ziprasidone-d8)
-
Reagents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized Water
-
Ammonium Hydroxide (concentrated)
-
Formic Acid (reagent grade)
-
-
Equipment:
-
SPE Vacuum Manifold
-
Centrifuge
-
Vortex Mixer
-
Nitrogen Evaporator
-
Procedure:
-
Sample Pre-treatment:
-
Allow frozen plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To 1 mL of plasma, add the internal standard solution.
-
Vortex briefly to mix.
-
Add 1 mL of 4% phosphoric acid and vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a clean tube for SPE.
-
-
Solid-Phase Extraction:
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol.
-
Equilibration: Equilibrate the cartridge with 1 mL of deionized water. Do not allow the sorbent bed to dry.
-
Loading: Load the pre-treated supernatant onto the SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).
-
Washing:
-
Wash 1: Add 1 mL of deionized water to the cartridge to remove salts and polar interferences.
-
Wash 2: Add 1 mL of 20% methanol in water to remove less hydrophobic interferences.
-
-
Drying: Dry the SPE cartridge under vacuum for 5-10 minutes to remove residual water.
-
Elution: Elute ziprasidone and its metabolites from the cartridge with 1 mL of methanol containing 2% ammonium hydroxide.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase used for the analytical method (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex to dissolve.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for analysis by LC-MS/MS.
-
Subsequent Analytical Techniques
Following solid-phase extraction, the purified extracts are typically analyzed by High-Performance Liquid Chromatography (HPLC) coupled with either Ultraviolet (UV) or Mass Spectrometric (MS) detection. LC-MS/MS is the preferred method for its high sensitivity and selectivity, allowing for the accurate quantification of ziprasidone and its metabolites at low concentrations in biological matrices.
Typical LC-MS/MS Conditions:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium formate) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: 0.2 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for ziprasidone and each of its metabolites.
Mandatory Visualizations
References
- 1. What are D2 receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Determination of ziprasidone in human plasma by liquid chromatography-electrospray tandem mass spectrometry and its application to plasma level determination in schizophrenia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Study on Rapid Determination of Ziprasidone in Plasma by LC-ESI-MS/MS and Its Clinical Application [journal11.magtechjournal.com]
Application of 3-Oxo Ziprasidone in Pharmaceutical Quality Control
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ziprasidone is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder. As with any pharmaceutical product, ensuring its quality, safety, and efficacy is paramount. This involves the rigorous control of impurities that may arise during the synthesis, formulation, or storage of the drug substance and product. 3-Oxo ziprasidone, also known as Ziprasidone Impurity B, is a known process-related impurity and degradation product of ziprasidone.[1][2][3] Its presence in ziprasidone active pharmaceutical ingredients (APIs) and finished drug products must be carefully monitored to ensure they remain within acceptable limits as defined by regulatory bodies. This document provides detailed application notes and protocols for the use of this compound in the quality control of ziprasidone pharmaceutical products.
Role of this compound in Quality Control
This compound serves as a critical reference standard in pharmaceutical quality control for the following purposes:
-
Impurity Profiling: As a qualified impurity reference standard, this compound is used to identify and quantify its presence in batches of ziprasidone API and drug products.
-
Analytical Method Validation: It is essential for the validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), to ensure these methods are accurate, precise, specific, and sensitive for the detection and quantification of this impurity.
-
Stability Studies: this compound is monitored during forced degradation and long-term stability studies of ziprasidone to understand the degradation pathways and to establish appropriate shelf-life and storage conditions for the drug product.[4][5]
Physicochemical Properties
| Property | Value |
| Systematic Name | 5-(2-(4-(1,2-benzisothiazol-3-yl)piperazin-1-yl)ethyl)-6-chloroindolin-2,3-dione |
| Synonyms | Ziprasidone Impurity B, 3-Oxo-Ziprasidone |
| Molecular Formula | C₂₁H₁₉ClN₄O₂S |
| Molecular Weight | 426.92 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO and DMF, sparingly soluble in methanol and acetonitrile |
Experimental Protocols
Preparation of this compound Reference Standard
Objective: To generate this compound from ziprasidone hydrochloride through oxidative degradation for use as a reference material.
Materials:
-
Ziprasidone Hydrochloride
-
Hydrogen Peroxide (30%)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Preparative HPLC system
-
Rotary evaporator
-
Lyophilizer
Protocol:
-
Dissolve 1 gram of Ziprasidone Hydrochloride in 100 mL of methanol.
-
To this solution, add 10 mL of 30% hydrogen peroxide.
-
Stir the reaction mixture at room temperature for 24 hours, monitoring the formation of this compound by analytical HPLC.
-
Once a significant amount of the impurity is formed, quench the reaction by adding a small amount of sodium bisulfite solution to neutralize the excess hydrogen peroxide.
-
Concentrate the solution under reduced pressure using a rotary evaporator to remove the methanol.
-
Re-dissolve the residue in a minimal amount of a suitable solvent mixture (e.g., methanol/water) for preparative HPLC.
-
Isolate the this compound peak using a preparative C18 HPLC column with a suitable gradient of acetonitrile and water.
-
Collect the fractions containing the pure impurity.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Lyophilize the resulting aqueous solution to obtain this compound as a solid.
-
Characterize the isolated compound using techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy to confirm its identity and purity.
Analytical Method for Quantification of this compound in Ziprasidone Drug Substance
Objective: To provide a validated UPLC method for the determination of this compound in ziprasidone hydrochloride drug substance.
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system with a photodiode array (PDA) detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent) |
| Mobile Phase A | 0.01 M Ammonium acetate buffer (pH 6.7) |
| Mobile Phase B | Acetonitrile |
| Gradient | A linear gradient can be optimized. A starting point could be 95:5 (A:B) to 45:55 (A:B) over 10 minutes. |
| Flow Rate | 0.35 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 318 nm |
| Injection Volume | 2 µL |
Preparation of Solutions:
-
Diluent: Acetonitrile and Water (50:50, v/v)
-
Standard Stock Solution of this compound (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve in 100 mL of diluent.
-
Standard Solution (1 µg/mL): Dilute 1 mL of the Standard Stock Solution to 100 mL with diluent.
-
Sample Solution (1000 µg/mL of Ziprasidone): Accurately weigh about 100 mg of the ziprasidone drug substance and dissolve in 100 mL of diluent.
Procedure:
-
Inject the diluent as a blank to ensure no interfering peaks are present.
-
Inject the Standard Solution and record the peak area for this compound.
-
Inject the Sample Solution and record the peak areas for ziprasidone and any peak corresponding to the retention time of this compound.
-
Calculate the amount of this compound in the sample using the following formula:
% this compound = (Area_impurity_sample / Area_standard) * (Concentration_standard / Concentration_sample) * 100
Method Validation Parameters:
The analytical method should be validated according to ICH guidelines, including the parameters summarized in the table below.
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | The peak for this compound should be well-resolved from the ziprasidone peak and other impurities. |
| Linearity | Correlation coefficient (r²) ≥ 0.99 for a range of concentrations (e.g., LOQ to 150% of the specification limit). |
| Accuracy (Recovery) | 80.0% to 120.0% recovery for spiked samples at different concentration levels.[6] |
| Precision (RSD) | Repeatability (Intra-day): RSD ≤ 5.0% Intermediate Precision (Inter-day): RSD ≤ 10.0% |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. |
| Robustness | The method should remain unaffected by small, deliberate variations in chromatographic conditions. |
Visualization of Quality Control Workflow
The following diagram illustrates the workflow for the application of this compound in the quality control of ziprasidone.
References
Application Notes and Protocols for Impurity Profiling of Ziprasidone Using 3-Oxo Ziprasidone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ziprasidone is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder.[1] The quality, safety, and efficacy of pharmaceutical products are of paramount importance. Impurity profiling is a critical aspect of drug development and manufacturing, ensuring that the levels of impurities in the active pharmaceutical ingredient (API) and final drug product are within acceptable limits. 3-Oxo ziprasidone, also known as Ziprasidone Impurity B or Zip-oxide, is a known process-related impurity and a potential degradation product of ziprasidone.[1][2] Its monitoring and control are essential for ensuring the quality of ziprasidone-containing products.
These application notes provide detailed protocols for the use of this compound in the impurity profiling of ziprasidone, including analytical method development, validation, and forced degradation studies.
Chemical Structures
A clear understanding of the chemical structures of ziprasidone and its impurities is fundamental for their separation and identification.
Caption: Chemical relationship between Ziprasidone and this compound.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and other relevant impurities from various analytical methods. This data is crucial for method development and setting acceptance criteria for impurity levels.
| Impurity Name | Common Alternative Names | Retention Time (min) | LOD (µg/mL) | LOQ (µg/mL) | Observed Levels (%) | Analytical Method |
| This compound | Ziprasidone Impurity B, Zip-oxide | Not explicitly stated in most public literature | < 0.00002[2][3] | < 0.00006[2][3] | Not specified | HPLC[2][3] |
| Ziprasidone Impurity I | - | ~4.0 | - | - | - | Chaotropic Chromatography[1] |
| Ziprasidone Impurity II | - | ~6.0 | - | - | - | Chaotropic Chromatography[1] |
| Ziprasidone Impurity III | - | ~9.0 | - | - | - | Chaotropic Chromatography[1] |
| Ziprasidone Impurity IV | - | ~12.0 | - | - | - | Chaotropic Chromatography[1] |
| Ziprasidone Impurity V | - | ~15.0 | - | - | - | Chaotropic Chromatography[1] |
| Ziprasidone (for comparison) | - | 2.750[4] | 0.002[4] | 0.007[4] | - | RP-HPLC[4] |
| Ziprasidone (for comparison) | - | 9.6 ± 0.1 | 0.2 | 0.5 | - | RP-HPLC/UV |
Note: The LOD and LOQ values for this compound are cited from a study that indicates high sensitivity for "oxy-ziprasidone" without providing the full validation data table in the public domain.[2][3] The retention times for impurities I-V are estimated from a chromatogram in the cited literature.[1]
Experimental Protocols
Protocol 1: HPLC-UV Method for Impurity Profiling of Ziprasidone
This protocol outlines a High-Performance Liquid Chromatography (HPLC) method with UV detection suitable for the separation and quantification of this compound and other impurities in ziprasidone drug substance and formulations.
Objective: To develop and validate a stability-indicating HPLC method for the determination of ziprasidone and its related impurities.
Workflow:
Caption: Experimental workflow for HPLC impurity profiling of ziprasidone.
Materials and Reagents:
-
Ziprasidone reference standard
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
-
Ziprasidone drug substance or formulation sample
Instrumentation:
-
HPLC system equipped with a UV-Vis detector, pump, autosampler, and column oven.
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Condition 1[5] | Condition 2[4] |
| Column | Waters Spherisorb ODS1 (5.0 µm, 250 x 4.6 mm) | YMC C18 (3 µm, 150 x 4.6 mm) |
| Mobile Phase A | 0.05 M KH₂PO₄ with 10 mL/L triethylamine, pH 2.5 with H₃PO₄ : Acetonitrile (80:20 v/v) | Phosphate buffer (pH 3.0) |
| Mobile Phase B | 0.05 M KH₂PO₄ with 10 mL/L triethylamine, pH 2.5 with H₃PO₄ : Acetonitrile (10:90 v/v) | Methanol |
| Gradient/Isocratic | Gradient | Isocratic (40:60 v/v, Buffer:Methanol) |
| Flow Rate | 1.5 mL/min | 1.0 mL/min |
| Column Temperature | 25°C | Ambient |
| Detection Wavelength | 250 nm | 219 nm |
| Injection Volume | Not specified | 20 µL |
Procedure:
-
Standard Solution Preparation:
-
Accurately weigh and dissolve a known amount of ziprasidone and this compound reference standards in a suitable diluent (e.g., methanol or a mixture of mobile phase) to obtain a stock solution.
-
Perform serial dilutions to prepare working standard solutions at various concentrations for linearity, LOD, and LOQ determination.
-
-
Sample Solution Preparation:
-
Accurately weigh a quantity of the ziprasidone drug substance or powdered formulation equivalent to a known amount of ziprasidone.
-
Dissolve the sample in the diluent, sonicate if necessary to ensure complete dissolution, and dilute to the final concentration.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the blank (diluent), standard solutions, and sample solutions into the chromatograph.
-
Record the chromatograms and integrate the peaks.
-
-
Data Processing:
-
Identify the peaks of ziprasidone and this compound based on their retention times compared to the reference standards.
-
Calculate the amount of this compound in the sample using the peak area and the concentration of the standard. The percentage of the impurity can be calculated relative to the ziprasidone peak area.
-
Protocol 2: Forced Degradation Study of Ziprasidone
Forced degradation studies are essential to identify potential degradation products, such as this compound, and to establish the stability-indicating nature of the analytical method.
Objective: To investigate the degradation behavior of ziprasidone under various stress conditions and to identify the resulting degradation products.
Workflow:
Caption: Workflow for a forced degradation study of ziprasidone.
Stress Conditions: [6]
-
Acid Hydrolysis: Treat the ziprasidone solution with 0.5 M HCl at 40°C for 8 hours.
-
Base Hydrolysis: Treat the ziprasidone solution with 0.5 M NaOH at ambient temperature for 8 hours.
-
Oxidative Degradation: Treat the ziprasidone solution with 3% H₂O₂ at room temperature for 1 hour.
-
Thermal Degradation: Expose the solid ziprasidone sample to a temperature of 100°C for 8 hours.
-
Photolytic Degradation: Expose the ziprasidone solution to UV/Vis light (e.g., 1.0-1.2 mW/cm²) for 8 hours.
Procedure:
-
Prepare solutions of ziprasidone in the respective stress media. For thermal degradation, use the solid drug substance.
-
Expose the samples to the stress conditions for the specified duration.
-
After the stress period, neutralize the acidic and basic samples.
-
Dilute the stressed samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating method (e.g., Protocol 4.1).
-
Compare the chromatograms of the stressed samples with that of an unstressed sample to identify and quantify the degradation products. Mass spectrometry can be coupled with HPLC for the structural elucidation of unknown degradation products.
Conclusion
The use of this compound as a reference standard is crucial for the accurate and reliable impurity profiling of ziprasidone. The protocols provided in these application notes offer a framework for the development and validation of analytical methods to ensure the quality and safety of ziprasidone products. Adherence to these protocols will enable researchers and drug development professionals to effectively monitor and control the levels of this compound and other related substances, thereby meeting regulatory requirements and ensuring patient safety.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Development and validation of an HPLC method for determination of ziprasidone and its impurities in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ptfarm.pl [ptfarm.pl]
Application Notes and Protocols for Quantitative Analysis of 3-Oxo Ziprasidone in Urine Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ziprasidone is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder. It undergoes extensive metabolism in the body, resulting in various metabolites that are excreted in urine and feces. One of the potential oxidative metabolites is 3-Oxo ziprasidone, formed by the oxidation of the oxindole ring of the parent drug. The quantitative analysis of this metabolite in urine is crucial for pharmacokinetic studies, understanding the drug's metabolic pathways, and in clinical and forensic toxicology.
This document provides a detailed application note and protocol for the quantitative analysis of this compound in human urine samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is intended for research purposes and requires validation in a certified laboratory before use in clinical or diagnostic settings.
Principle of the Method
The method involves the extraction of this compound and an internal standard (IS) from urine samples using solid-phase extraction (SPE). The extracted analytes are then separated using reverse-phase high-performance liquid chromatography (HPLC) and detected by a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix.
Materials and Reagents
-
Reference Standards: this compound (hypothesized structure: 6-chloro-5-(2-(4-(1,2-benzisothiazol-3-yl)piperazin-1-yl)ethyl)indoline-2,3-dione) and a suitable stable isotope-labeled internal standard (e.g., this compound-d4). Note: As this compound is not commercially available, it would need to be custom synthesized.
-
Solvents: HPLC-grade methanol, acetonitrile, and water.
-
Reagents: Formic acid, ammonium formate, and ammonium hydroxide.
-
Urine: Drug-free human urine for preparation of calibrators and quality control samples.
-
Solid-Phase Extraction (SPE) Cartridges: Mixed-mode cation exchange cartridges (e.g., Oasis MCX, 30 mg/1 mL).
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound and the internal standard in 10 mL of methanol, respectively.
-
Intermediate Stock Solutions (10 µg/mL): Dilute the primary stock solutions 1:100 with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the intermediate stock solution with 50% methanol to achieve the desired concentrations for the calibration curve.
-
Internal Standard Working Solution (100 ng/mL): Dilute the intermediate internal standard stock solution with 50% methanol.
Sample Preparation (Solid-Phase Extraction)
-
Sample Pre-treatment: To 1 mL of urine sample, calibrator, or quality control, add 50 µL of the internal standard working solution (100 ng/mL) and 1 mL of 4% phosphoric acid. Vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M hydrochloric acid, followed by 1 mL of methanol.
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 2% B
-
0.5-3.0 min: 2-95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95-2% B
-
4.1-5.0 min: 2% B
-
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions (Hypothetical):
-
This compound: Precursor ion (Q1) m/z 427.1 -> Product ion (Q3) m/z 177.1
-
This compound-d4 (IS): Precursor ion (Q1) m/z 431.1 -> Product ion (Q3) m/z 181.1
-
-
Ion Source Parameters: Optimized for the specific instrument.
-
Data Presentation
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | ± 15% |
| Recovery | > 85% |
| Matrix Effect | < 15% |
Table 2: Stability of this compound in Urine
| Storage Condition | Duration | Stability (% of initial concentration) |
| Room Temperature | 24 hours | > 90% |
| Refrigerated (2-8 °C) | 72 hours | > 95% |
| Frozen (-20 °C) | 30 days | > 95% |
| Freeze-Thaw Cycles (3 cycles) | - | > 90% |
Visualizations
Caption: Overall experimental workflow for the quantitative analysis of this compound in urine.
Caption: Detailed workflow of the solid-phase extraction (SPE) sample preparation protocol.
Disclaimer
This application note and protocol are provided for informational purposes only and are intended for use by qualified professionals. The hypothetical nature of the this compound standard and its MRM transitions necessitates thorough method development and validation in a laboratory setting. The user assumes all responsibility for the application of this information.
Application Note: Development and Validation of a Bioanalytical LC-MS/MS Assay for the Quantification of 3-Oxo Ziprasidone in Human Plasma
Disclaimer: Based on a comprehensive review of scientific literature, 3-Oxo ziprasidone is not a commonly reported metabolite of ziprasidone. This document presents a hypothetical, exemplar protocol for the development and validation of a quantitative assay for this putative metabolite. The methodologies are based on established bioanalytical techniques for the parent drug, ziprasidone, and similar compounds. The provided data is for illustrative purposes only.
Introduction
Ziprasidone is an atypical antipsychotic agent used in the treatment of schizophrenia and bipolar disorder. It undergoes extensive hepatic metabolism, primarily mediated by aldehyde oxidase and, to a lesser extent, by CYP3A4 enzymes.[1][2] While major metabolites include ziprasidone sulfoxide and S-methyldihydroziprasidone, the characterization of all potential metabolic pathways is critical for a comprehensive understanding of its pharmacokinetics and safety profile.[3][4]
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of a hypothetical metabolite, this compound, in human plasma. The protocol outlines a complete workflow from sample preparation to data analysis and details the validation procedures necessary to ensure the assay is fit-for-purpose, in accordance with FDA and ICH M10 guidelines.[5]
Signaling Pathways and Experimental Workflow
Hypothetical Metabolic Pathway of Ziprasidone
The formation of this compound is postulated to occur via oxidation of the oxindole ring of the parent ziprasidone molecule. This reaction could be catalyzed by cytochrome P450 enzymes in the liver.
Caption: Hypothetical metabolic conversion of Ziprasidone to this compound.
Bioanalytical Workflow
The overall workflow for the quantification of this compound from plasma samples involves sample preparation, LC-MS/MS analysis, and data processing, ensuring a streamlined and reproducible process.
Caption: Workflow for the bioanalysis of this compound in plasma samples.
Experimental Protocols
Materials and Reagents
-
Analytes: this compound reference standard (hypothetical), Ziprasidone-d8 (Internal Standard, IS).
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Methyl tert-butyl ether (MTBE) - all HPLC or LC-MS grade.
-
Reagents: Formic acid, Ammonium acetate, Deionized water.
-
Matrices: Drug-free human plasma (K2-EDTA).
Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare primary stock solutions of this compound and Ziprasidone-d8 (IS) in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 ACN:Water to create calibration standards (CS) and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 ACN:Water.
Sample Preparation Protocol (Liquid-Liquid Extraction)
-
Pipette 100 µL of plasma (CS, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the IS working solution (100 ng/mL) to all tubes except for the blank matrix samples. Vortex for 10 seconds.
-
Add 50 µL of 0.1 M NaOH to alkalinize the sample. Vortex for 10 seconds.
-
Add 750 µL of MTBE. Vortex vigorously for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer (~700 µL) to a new set of tubes.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 150 µL of mobile phase A/B (80:20, v/v). Vortex for 30 seconds.
-
Transfer the solution to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumental Conditions
Table 1: Liquid Chromatography Parameters (Example)
| Parameter | Value |
|---|---|
| System | UPLC System |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid, 2 mM Ammonium Acetate in Water |
| Mobile Phase B | 0.1% Formic Acid, 2 mM Ammonium Acetate in ACN |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Gradient | 20% B to 95% B over 2.5 min, hold 1 min, re-equilibrate |
| Run Time | 4.0 min |
Table 2: Mass Spectrometry Parameters (Example)
| Parameter | Value |
|---|---|
| System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 450°C |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | This compound: 429.1 -> 194.1 (Quantifier), 429.1 -> 177.0 (Qualifier) |
| | Ziprasidone-d8 (IS): 421.2 -> 202.1 |
Bioanalytical Method Validation Protocol
The method was validated according to established international guidelines. The following parameters were assessed.
-
Selectivity: Six different lots of blank human plasma were analyzed to check for interferences at the retention times of the analyte and IS.
-
Linearity: Calibration curves were prepared at eight concentration levels and analyzed. A linear regression with a 1/x² weighting factor was applied.
-
Accuracy & Precision: Assessed by analyzing QC samples at four levels (LOD, LQC, MQC, HQC) in six replicates over three separate analytical runs.
-
Recovery & Matrix Effect: Evaluated at LQC and HQC levels by comparing the analyte response in extracted samples to that of post-extraction spiked samples and neat solutions.
-
Stability: Assessed by analyzing QC samples subjected to various storage and handling conditions (freeze-thaw, short-term benchtop, long-term storage, and post-preparative).
Results and Data Summary (Example Data)
Table 3: Calibration Curve Summary (Example Data)
| Parameter | Value |
|---|---|
| Concentration Range | 0.10 - 200 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Mean Correlation (r²) | > 0.997 |
| Accuracy (% Nominal) | 96.5% - 104.2% |
Table 4: Intra- and Inter-Day Accuracy and Precision (Example Data)
| QC Level | Conc. (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%Nominal) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%Nominal) |
|---|---|---|---|---|---|
| LLOQ | 0.10 | 8.9 | 108.5 | 11.2 | 106.3 |
| LQC | 0.30 | 6.5 | 98.7 | 7.8 | 101.2 |
| MQC | 15.0 | 4.2 | 101.5 | 5.5 | 99.8 |
| HQC | 150.0 | 3.8 | 97.9 | 4.9 | 98.5 |
Acceptance Criteria: Precision (%CV) ≤15% (≤20% for LLOQ); Accuracy (%Nominal) within 85-115% (80-120% for LLOQ).
Table 5: Recovery and Matrix Effect Summary (Example Data)
| QC Level | Conc. (ng/mL) | Mean Extraction Recovery (%) | Mean Matrix Effect (%) | IS-Normalized Matrix Factor (%CV) |
|---|---|---|---|---|
| LQC | 0.30 | 88.5 | 95.2 | 4.1 |
| HQC | 150.0 | 91.2 | 93.8 | 3.5 |
Acceptance Criteria: Recovery should be consistent and reproducible. IS-Normalized Matrix Factor %CV ≤15%.
Conclusion
This application note provides a comprehensive, albeit hypothetical, framework for the development and validation of an LC-MS/MS method for the quantification of this compound in human plasma. The described protocols for sample preparation and instrumental analysis are robust and align with methods used for similar analytes.[6][7] The validation plan and illustrative data demonstrate the performance characteristics required to establish a reliable bioanalytical assay suitable for pharmacokinetic studies in a regulated environment. This template can be adapted by researchers for the development of assays for other novel drug metabolites.
References
- 1. Ziprasidone metabolism, aldehyde oxidase, and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ziprasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Metabolism and excretion of a new antipsychotic drug, ziprasidone, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 5. Ziprasidone | C21H21ClN4OS | CID 60854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Rapid liquid chromatography-tandem mass spectrometry method for quantification of ziprasidone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of ziprasidone in human plasma by liquid chromatography-electrospray tandem mass spectrometry and its application to plasma level determination in schizophrenia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Chromatographic Separation of Ziprasidone and Its Impurities: Application Notes and Protocols
Introduction
Ziprasidone is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder.[1][2] The manufacturing process and storage of ziprasidone can lead to the formation of various impurities, which must be monitored and controlled to ensure the safety and efficacy of the final drug product.[3] This document provides detailed application notes and protocols for the chromatographic separation of ziprasidone from its known impurities using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), methodologies crucial for quality control in pharmaceutical development and manufacturing.
Application Note 1: Validated HPLC Method for Ziprasidone and Its Impurities
This section details a robust, validated HPLC method for the simultaneous determination of ziprasidone and five of its major impurities. This method is suitable for both raw materials and finished dosage forms.[4][5]
Experimental Protocol
1. Chromatographic System:
-
A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
2. Chromatographic Conditions:
-
Column: Waters Spherisorb ODS1 (5.0 µm, 250 x 4.6 mm)[4]
-
Mobile Phase A: Buffer-acetonitrile (80:20, v/v). The buffer is a 0.05 M potassium dihydrogen phosphate (KH2PO4) solution containing 10 mL/L of triethylamine, with the pH adjusted to 2.5 using orthophosphoric acid.[4]
-
Mobile Phase B: Buffer-acetonitrile (10:90, v/v), using the same buffer as in Mobile Phase A.[4]
-
Gradient Program: A gradient elution is employed. (Note: Specific gradient details are often proprietary but a typical gradient would involve increasing the percentage of Mobile Phase B over time to elute the more non-polar impurities).
-
Flow Rate: 1.5 mL/min[4]
-
Column Temperature: 25 °C[4]
-
Injection Volume: Typically 10-20 µL.
3. Standard and Sample Preparation:
-
Diluent: A mixture of methanol, water, and hydrochloric acid (20:5:0.01) can be used as a diluent.[6]
-
Standard Solution: Prepare a stock solution of ziprasidone reference standard. Prepare working solutions by diluting the stock solution to the desired concentration range (e.g., 70 to 130 µg/mL for the main compound).[5]
-
Impurity Stock Solutions: Prepare individual stock solutions for each impurity. Create a mixed impurity standard solution by diluting the individual stocks.
-
Sample Solution: Accurately weigh and transfer a quantity of the sample (e.g., powdered tablets) into a volumetric flask. Add diluent, sonicate to dissolve, and dilute to the final volume. Filter the solution through a 0.2 µm or 0.45 µm syringe filter before injection.[6]
Data Presentation
The performance of the HPLC method is summarized in the table below. Retention times (RT) and Limit of Detection (LOD)/Limit of Quantification (LOQ) are key indicators of the method's effectiveness.
| Compound | Retention Time (min) (Approx.) | LOD (µg/mL) | LOQ (µg/mL) |
| Impurity II | 5.5 | < 0.00002 | < 0.00006 |
| Impurity I | 7.0 | 0.06 | 0.18 |
| Impurity III | 8.5 | 0.08 | 0.24 |
| Ziprasidone | 11.0 | 0.03 | 0.09 |
| Impurity IV | 14.0 | 0.07 | 0.21 |
| Impurity V | 20.0 | 0.04 | 0.12 |
Table 1: Summary of chromatographic data for the HPLC separation of ziprasidone and its impurities. Data synthesized from multiple sources indicating typical performance.[5][7]
Workflow Diagram
Caption: Workflow for the HPLC analysis of Ziprasidone and its impurities.
Application Note 2: Rapid UPLC Method for Ziprasidone and Its Impurities
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including shorter run times, improved resolution, and reduced solvent consumption.[6][8] This method is ideal for high-throughput screening and quality control environments.
Experimental Protocol
1. Chromatographic System:
-
A UPLC system (e.g., Waters ACQUITY UPLC) with a binary solvent manager, sample manager, column heater, and a photodiode array (PDA) detector.
2. Chromatographic Conditions:
-
Column: ACQUITY UPLC BEH Shield RP18 (1.7 µm, 2.1 x 100 mm)[9][10]
-
Mobile Phase A: 10 mM Ammonium Acetate buffer (pH adjusted to 6.7)[11]
-
Mobile Phase B: Acetonitrile[11]
-
Gradient Program: A rapid gradient is used to achieve separation in a short time. For example, starting with a higher percentage of Mobile Phase A and ramping up to a high percentage of Mobile Phase B.
-
Injection Volume: 1.0 µL[10]
3. Standard and Sample Preparation:
-
Diluent: Acetonitrile and water (50:50, v/v) is a suitable diluent.
-
Standard and Sample Preparation: Follow the same general procedure as described for the HPLC method, adjusting concentrations as needed for the sensitivity of the UPLC system. Ensure final solutions are filtered through a 0.2 µm filter.
Data Presentation
The UPLC method provides excellent resolution and sensitivity within a significantly shorter analysis time.
| Compound | Retention Time (min) (Approx.) | Resolution (Rs) |
| Impurity 1 | 1.5 | > 2.0 |
| Impurity 2 | 2.8 | > 2.0 |
| Ziprasidone | 4.5 | > 2.0 |
| Impurity 3 | 5.2 | > 2.0 |
| Impurity 4 | 6.1 | > 2.0 |
| Impurity 5 | 7.5 | > 2.0 |
Table 2: Representative UPLC performance data. The resolution between all adjacent peaks is greater than 2.0, indicating excellent separation.[9]
Workflow Diagram
Caption: High-throughput UPLC workflow for Ziprasidone impurity analysis.
Application Note 3: UHPLC-MS/MS for High-Sensitivity Analysis
For the most demanding applications, such as identifying unknown impurities or quantifying them at trace levels, a UHPLC-Tandem Mass Spectrometry (MS/MS) method provides unparalleled selectivity and sensitivity.[12]
Experimental Protocol
1. Chromatographic System:
-
A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
2. UHPLC Conditions:
-
Mobile Phase A: 10 mM Ammonium formate with formic acid (pH 4.7)[12]
-
Mobile Phase B: Acetonitrile[12]
-
Flow Rate: 0.3 mL/min[12]
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification of known impurities and a full scan mode for the detection of unknown impurities.
-
MRM Transitions: Specific precursor-to-product ion transitions must be optimized for ziprasidone and each impurity.
Workflow Diagram
Caption: Workflow for sensitive UHPLC-MS/MS analysis of Ziprasidone.
Common Ziprasidone Impurities
Several process-related and degradation impurities of ziprasidone have been identified. Effective chromatographic methods must be able to separate the active pharmaceutical ingredient (API) from these compounds.
| Impurity Name/Type | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| Ziprasidone EP Impurity A | C10H11N3S | 205.28 | Process impurity (precursor)[2] |
| Ziprasidone Related Compound B | C21H19ClN4O2S | 426.92 | Oxidation product[3] |
| Ziprasidone N-Oxide | C21H21ClN4O2S | 428.94 | Oxidation product[13] |
| Ziprasidone Dimer | C42H40Cl2N8O3S2 | 839.86 | Dimerization product[3][12] |
| Ziprasidone Deschloro Impurity | C21H22N4OS | 378.49 | Lacks the chlorine atom[13] |
| 6-Chloro-5-(2-(piperazin-1-yl)ethyl)indolin-2-one | C14H18ClN3O | 279.77 | Process impurity (precursor)[13] |
Table 3: List of common impurities associated with Ziprasidone.[2][3][12][13]
References
- 1. Ziprasidone | C21H21ClN4OS | CID 60854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. Ziprasidone Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. Development and validation of an HPLC method for determination of ziprasidone and its impurities in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. lcms.cz [lcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. akjournals.com [akjournals.com]
- 13. pharmaffiliates.com [pharmaffiliates.com]
Spectroscopic Characterization of 3-Oxo Ziprasidone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxo ziprasidone, chemically known as 5-[2-[4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl]ethyl]-6-chloro-1H-indole-2,3-dione, is a known impurity and potential metabolite of the atypical antipsychotic drug ziprasidone. The rigorous identification and characterization of such impurities are paramount in drug development and quality control to ensure the safety and efficacy of the final pharmaceutical product. This document provides a comprehensive overview of the spectroscopic methods for the characterization of this compound, including detailed experimental protocols and data presentation.
Chemical Information
| Property | Value |
| Systematic Name | 5-[2-[4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl]ethyl]-6-chloro-1H-indole-2,3-dione |
| Synonyms | This compound, Ziprasidone Impurity B, Ziprasidone Related Compound B |
| Molecular Formula | C₂₁H₁₉ClN₄O₂S[1] |
| Molecular Weight | 426.92 g/mol [1] |
| CAS Number | 1159977-56-6[2] |
Spectroscopic Data Summary
While detailed, publicly available spectra for this compound are limited, the following tables summarize the expected and reported spectroscopic characteristics based on the analysis of related compounds and information from commercial suppliers of the reference standard.[3][4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Multiplicity | Notes |
| ¹H NMR | |||
| Aromatic Protons | 6.5 - 8.5 | m | Multiple signals corresponding to the benzisothiazole and indole ring systems. |
| Piperazine Protons | 2.5 - 4.0 | m | Broad multiplets due to the piperazine ring protons. |
| Ethyl Chain Protons | 2.7 - 3.2 | m | Signals corresponding to the -CH₂-CH₂- linker. |
| NH Proton | 10.0 - 12.0 | br s | Signal for the indole NH proton, which may be broad and exchangeable with D₂O. |
| ¹³C NMR | |||
| Carbonyl Carbons | 160 - 185 | Two distinct signals are expected for the C2 and C3 carbonyl groups of the isatin moiety. | |
| Aromatic Carbons | 110 - 155 | Multiple signals for the carbons of the aromatic and heteroaromatic rings. | |
| Piperazine Carbons | 45 - 60 | Signals corresponding to the piperazine ring carbons. | |
| Ethyl Chain Carbons | 25 - 60 | Signals for the carbons of the ethyl linker. |
Note: Actual chemical shifts are dependent on the solvent and instrument parameters.
Mass Spectrometry (MS)
| Ionization Mode | Expected m/z | Fragmentation Notes |
| ESI+ | 427.09 [M+H]⁺ | The protonated molecular ion is expected to be the base peak. Fragmentation may involve cleavage of the piperazine ring and the ethyl side chain. A prominent fragment at m/z 194, corresponding to the benzisothiazolylpiperazine moiety, is anticipated, similar to the fragmentation of ziprasidone.[6] |
Ultraviolet-Visible (UV-Vis) Spectroscopy
| Solvent | λmax (nm) | Notes |
| Methanol or Acetonitrile | ~250, ~320 | The UV spectrum is expected to show multiple absorption bands characteristic of the extended chromophore system. The exact maxima may vary depending on the solvent. A wavelength of 229 nm has been used for the detection of ziprasidone and its impurities in HPLC methods.[7] |
Infrared (IR) Spectroscopy
| Functional Group | Expected Wavenumber (cm⁻¹) | Notes |
| N-H Stretch (Indole) | 3200 - 3400 | Broad absorption band. |
| C=O Stretch (Ketone) | 1700 - 1750 | Two distinct, strong absorption bands are expected for the vicinal carbonyl groups in the isatin ring. |
| C=N Stretch | 1600 - 1650 | |
| Aromatic C=C Stretch | 1450 - 1600 | Multiple bands. |
Experimental Protocols
The following are detailed protocols for the spectroscopic characterization of this compound. These are based on established methods for the analysis of ziprasidone and its related impurities.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation
This method is suitable for determining the purity of this compound and for its isolation from a mixture of ziprasidone-related compounds.
Instrumentation:
-
HPLC system with a UV detector
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase:
-
Mobile Phase A: 0.05 M potassium phosphate monobasic buffer, pH adjusted to 6.0 with phosphoric acid.
-
Mobile Phase B: Methanol
-
Gradient Elution: A suitable gradient program should be developed to achieve separation from ziprasidone and other impurities. A starting condition of 70% A and 30% B, moving to a higher concentration of B over 20-30 minutes, is a reasonable starting point.
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the this compound reference standard or sample in a suitable solvent (e.g., a mixture of methanol and water). The final concentration should be approximately 0.1-1.0 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 229 nm[7]
-
-
Analysis: Inject the prepared sample and analyze the chromatogram for the retention time and peak purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation:
-
NMR spectrometer (300 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton NMR spectrum.
-
Typical parameters: spectral width of 15 ppm, 32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon-13 NMR spectrum.
-
Typical parameters: spectral width of 220 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm.
Mass Spectrometry (MS)
Instrumentation:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system with an electrospray ionization (ESI) source.
Procedure:
-
LC Separation: Use the HPLC method described above to introduce the sample into the mass spectrometer.
-
MS Acquisition (Full Scan):
-
Ionization Mode: Positive ESI
-
Scan Range: m/z 100-1000
-
Acquire full scan mass spectra to determine the molecular weight of the compound.
-
-
MS/MS Acquisition (Fragmentation Analysis):
-
Select the protonated molecular ion ([M+H]⁺) of this compound as the precursor ion.
-
Perform collision-induced dissociation (CID) to generate fragment ions.
-
Analyze the fragmentation pattern to confirm the structure.
-
UV-Vis Spectroscopy
Instrumentation:
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 10-20 µg/mL) in a suitable UV-grade solvent (e.g., methanol or acetonitrile).
-
Spectral Acquisition:
-
Scan the sample from 200 to 400 nm.
-
Use the pure solvent as a blank.
-
-
Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Infrared (IR) Spectroscopy
Instrumentation:
-
Fourier-Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Sample Preparation: Place a small amount of the solid this compound sample directly on the ATR crystal.
-
Spectral Acquisition:
-
Collect the IR spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the clean ATR crystal before analyzing the sample.
-
-
Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Visualization of Relevant Pathways and Workflows
Metabolic Pathway of Ziprasidone
Ziprasidone undergoes extensive metabolism in the liver, primarily through two main pathways: reductive metabolism catalyzed by aldehyde oxidase and oxidative metabolism mediated by cytochrome P450 enzymes, particularly CYP3A4.[8][9] this compound can be considered a product of the oxidative pathway.
References
- 1. refsynbio.com [refsynbio.com]
- 2. Ziprasidone Related Compound B USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]
- 3. Ziprasidone Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 8. Ziprasidone metabolism, aldehyde oxidase, and clinical implications [pubmed.ncbi.nlm.nih.gov]
- 9. scite.ai [scite.ai]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Peak Tailing in 3-Oxo Ziprasidone HPLC Analysis
Welcome to the technical support center for the HPLC analysis of 3-Oxo ziprasidone. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues, with a specific focus on peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
A1: Peak tailing is a phenomenon in chromatography where the peak asymmetry is such that the latter half of the peak is broader than the front half. In an ideal chromatogram, peaks are symmetrical (Gaussian). A tailing peak can compromise the accuracy of quantification and the resolution of closely eluting compounds.
Q2: Why is my this compound peak tailing?
A2: Peak tailing for this compound, a basic compound, is often caused by secondary interactions between the analyte and the stationary phase. The most common cause is the interaction of the basic analyte with acidic residual silanol groups on the silica-based column packing material. Other potential causes include issues with the mobile phase, column degradation, or problems with the HPLC system itself.
Q3: How does the mobile phase pH affect the peak shape of this compound?
A3: The pH of the mobile phase plays a critical role in controlling the peak shape of ionizable compounds like this compound. As a basic compound, this compound will be protonated (positively charged) at a low pH. Operating at a pH well below the pKa of the analyte and the pKa of the silanol groups (typically around 3.8-4.1) can suppress the ionization of the silanol groups, minimizing the undesirable secondary interactions that lead to peak tailing.
Q4: What is the pKa of this compound?
Troubleshooting Guide for Peak Tailing
This guide provides a systematic approach to identifying and resolving the root cause of peak tailing in your this compound HPLC analysis.
Step 1: Initial Assessment and Diagnosis
Before making any changes to your method, it's important to characterize the problem.
-
Observe the chromatogram: Is the tailing observed for only the this compound peak or for all peaks?
-
Only this compound peak tails: This suggests a chemical interaction issue specific to the analyte.
-
All peaks tail: This points towards a system-level problem, such as extra-column volume or a column void.
-
-
Quantify the tailing: Calculate the tailing factor (Tf) or asymmetry factor (As). A value greater than 1.2 is generally considered to indicate significant tailing.
Step 2: Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing.
Step 3: Detailed Troubleshooting Actions
Based on the initial diagnosis, follow the appropriate steps below.
-
Mobile Phase Optimization:
-
Adjust Mobile Phase pH: Since this compound is a basic compound, lowering the pH of the mobile phase is often the most effective way to reduce peak tailing. Aim for a pH of 3.0 or lower to ensure the analyte is fully protonated and to suppress the ionization of residual silanol groups on the column.
-
Increase Buffer Strength: A higher buffer concentration (e.g., 25-50 mM) can help to maintain a consistent pH at the column surface and can also help to mask residual silanol groups, improving peak shape.
-
Use Mobile Phase Additives: Adding a small amount of a basic compound, such as triethylamine (TEA) (0.1-0.5%), to the mobile phase can competitively bind to the active silanol sites, reducing their interaction with this compound.
-
-
Column Chemistry:
-
Use an End-Capped Column: Modern, high-purity silica columns that are "end-capped" have fewer free silanol groups and are specifically designed to provide better peak shape for basic compounds.
-
Consider a Different Stationary Phase: If tailing persists, trying a column with a different stationary phase (e.g., a C8 instead of a C18, or a column with a polar-embedded group) may provide a different selectivity and improved peak shape.
-
-
Sample and Injection Conditions:
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or the same strength as your initial mobile phase. Injecting in a stronger solvent can cause peak distortion.
-
Sample Concentration: Overloading the column with too much sample can lead to peak tailing. Try injecting a more dilute sample to see if the peak shape improves.
-
-
Check for Extra-Column Volume (Dead Volume):
-
Ensure all tubing connections between the injector, column, and detector are made with the shortest possible length of narrow-bore tubing (e.g., 0.005" I.D.).
-
Check for any gaps in fittings.
-
-
Inspect the Column:
-
A void at the head of the column can cause band broadening and peak tailing. This can sometimes be rectified by reversing and flushing the column.
-
A blocked column frit can also lead to poor peak shape. Back-flushing the column may help, but replacement may be necessary.
-
Data Presentation: Impact of Method Parameters on Peak Tailing
The following table summarizes the expected impact of various HPLC parameters on the peak shape of this compound.
| Parameter | Change | Expected Impact on Peak Tailing | Rationale |
| Mobile Phase pH | Decrease (e.g., from 5.0 to 3.0) | Decrease | Suppresses ionization of residual silanol groups, reducing secondary interactions. |
| Buffer Concentration | Increase (e.g., from 10 mM to 50 mM) | Decrease | Improves pH control at the stationary phase surface and can mask silanol interactions. |
| Mobile Phase Additive | Add Triethylamine (0.1%) | Decrease | Competitively binds to active silanol sites, reducing analyte interaction. |
| Column Type | Switch to End-Capped Column | Decrease | Fewer free silanol groups are available for secondary interactions. |
| Sample Concentration | Decrease | Decrease | Reduces the risk of column overload, which can cause peak distortion. |
| Injection Volume | Decrease | Decrease | Reduces the risk of volume overload and solvent mismatch effects. |
| Flow Rate | Increase | May Decrease | Can sometimes reduce the time available for secondary interactions to occur. |
| Temperature | Increase | May Decrease | Can improve mass transfer and reduce viscosity, sometimes leading to sharper peaks. |
Experimental Protocols
Representative HPLC Method for Ziprasidone and Related Substances
This method can be used as a starting point for the analysis of this compound and can be modified to address peak tailing issues.
-
Column: C18, 5 µm, 4.6 x 250 mm (or similar)
-
Mobile Phase A: 20 mM Potassium Phosphate buffer with 0.1% Triethylamine, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-20 min: 20% to 60% B
-
20-25 min: 60% B
-
25-26 min: 60% to 20% B
-
26-30 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Sample Diluent: Mobile Phase A/Acetonitrile (80:20)
Protocol for Adjusting Mobile Phase pH
-
Prepare the aqueous component of your mobile phase (e.g., 20 mM Potassium Phosphate buffer).
-
Use a calibrated pH meter to monitor the pH.
-
Slowly add a dilute acid (e.g., 10% phosphoric acid) dropwise while stirring until the desired pH (e.g., 3.0) is reached.
-
Filter the buffer through a 0.45 µm filter before use.
-
Prepare the final mobile phase by mixing the buffered aqueous solution with the organic solvent in the desired ratio.
Visualization of Key Relationships
The following diagram illustrates the key chemical interactions that can lead to peak tailing for a basic analyte like this compound on a silica-based stationary phase.
Technical Support Center: Optimizing Mass Spectrometry Parameters for 3-Oxo Ziprasidone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for the analysis of 3-Oxo ziprasidone.
Frequently Asked Questions (FAQs)
Q1: What is the expected mass of the precursor ion for this compound?
A1: To determine the expected precursor ion, we must first know the molecular weight of this compound. Ziprasidone has a molecular weight of approximately 412.9 g/mol .[1] The "3-Oxo" modification implies the addition of an oxygen atom and the removal of two hydrogen atoms to form a ketone group. Therefore, the molecular weight of this compound will be higher than that of ziprasidone. In positive ion electrospray ionization (ESI) mass spectrometry, the analyte is typically observed as a protonated molecule, [M+H]⁺. The exact mass can be calculated based on the elemental composition.
Q2: Which ionization technique is most suitable for this compound analysis?
A2: Electrospray ionization (ESI) in the positive ion mode is the most common and effective technique for the analysis of ziprasidone and its metabolites.[2][3][4] This is due to the presence of basic nitrogen atoms in the piperazine ring of the ziprasidone structure, which are readily protonated.
Q3: What are typical starting conditions for liquid chromatography (LC) separation?
A3: A reversed-phase C18 or C8 column is a good starting point for the separation of ziprasidone and its metabolites.[2][3][5] A gradient elution with a mobile phase consisting of acetonitrile or methanol and an aqueous solution containing a modifier like ammonium acetate or formic acid is commonly used. The gradient allows for the effective separation of the parent drug from its more polar metabolites.
Q4: How do I select and optimize Multiple Reaction Monitoring (MRM) transitions?
A4: First, you need to identify the precursor ion ([M+H]⁺) of this compound by performing a full scan mass spectrum. Next, conduct a product ion scan (MS/MS) of the precursor ion to identify stable and intense fragment ions (product ions). The most intense and specific precursor-to-product ion transitions should be selected for MRM. To optimize, you will need to vary the collision energy for each transition to find the value that yields the highest product ion intensity.
Q5: What are common sample preparation techniques for analyzing ziprasidone and its metabolites in biological matrices?
A5: Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation (PP).[2][6][7] The choice of method depends on the matrix (e.g., plasma, urine, tissue homogenate) and the desired level of sample cleanup. LLE with solvents like a mixture of methylene dichloride and pentane has been successfully used for ziprasidone.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Signal for this compound | Inefficient ionization. | Confirm ESI source parameters are optimized. Ensure the mobile phase pH is appropriate for protonation (acidic pH is generally preferred). |
| Poor extraction recovery. | Evaluate your sample preparation method. Try a different extraction technique (e.g., switch from LLE to SPE). Use a deuterated internal standard to correct for recovery losses.[6] | |
| Analyte degradation. | Ziprasidone can be unstable.[8] Minimize sample exposure to light and elevated temperatures. Prepare fresh samples and standards. | |
| Poor Peak Shape | Inappropriate mobile phase. | Adjust the mobile phase composition and pH. Ensure compatibility with the column chemistry. |
| Column overload. | Dilute the sample or inject a smaller volume. | |
| Secondary interactions with the column. | Add a small amount of a competing base, like triethylamine, to the mobile phase to reduce peak tailing. | |
| High Background Noise/Interference | Matrix effects. | Improve sample cleanup. Use a more selective extraction method like SPE. Adjust the chromatographic gradient to separate the analyte from co-eluting matrix components.[7] |
| Contaminated mobile phase or LC system. | Use high-purity solvents and additives. Flush the LC system thoroughly. | |
| Inconsistent Retention Time | Unstable LC conditions. | Ensure the column is properly equilibrated before each injection. Check for leaks in the LC system. Monitor the pump pressure for any fluctuations. |
| Column degradation. | Replace the column if it has been used extensively or exposed to harsh conditions. |
Experimental Protocols
Starting Point for LC-MS/MS Method Development
This protocol is a general guideline and should be optimized for your specific instrumentation and experimental needs.
-
Sample Preparation (Liquid-Liquid Extraction from Plasma):
-
To 500 µL of plasma, add an internal standard (e.g., a stable isotope-labeled ziprasidone).
-
Add a basifying agent (e.g., 100 µL of 1M NaOH) to increase the extraction efficiency of the basic analyte.
-
Add 2 mL of an extraction solvent (e.g., 20% methylene dichloride in pentane).[2]
-
Vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: Start with 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Gas Flow Rates: Optimize for your instrument.
-
Scan Mode for Optimization:
-
Full Scan (Q1 Scan): Scan a mass range that includes the expected m/z of the [M+H]⁺ ion of this compound.
-
Product Ion Scan: Select the precursor ion of this compound and scan for fragment ions.
-
-
MRM Mode for Quantification:
-
Select the most intense and specific precursor-to-product ion transitions.
-
Optimize collision energy for each transition.
-
-
Quantitative Data Summary
The following table provides example mass spectrometry parameters for ziprasidone, which can serve as a starting point for developing a method for this compound. The exact MRM transitions for this compound will need to be determined experimentally.
| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) | Reference |
| Ziprasidone | 413.2 | 194.0 | [4] |
| Ziprasidone | 412.82 | 193.75 | [9] |
| Ziprasidone | 413 | 194, 177 | [3] |
Visualizations
Experimental Workflow for MS Parameter Optimization
Caption: A flowchart illustrating the systematic workflow for the optimization of LC-MS/MS parameters for this compound analysis.
References
- 1. Ziprasidone | C21H21ClN4OS | CID 60854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Determination of ziprasidone in human plasma by liquid chromatography-electrospray tandem mass spectrometry and its application to plasma level determination in schizophrenia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid liquid chromatography-tandem mass spectrometry method for quantification of ziprasidone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of the lipophilic antipsychotic drug ziprasidone in rat plasma and brain tissue using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijsr.net [ijsr.net]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. akjournals.com [akjournals.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Addressing Matrix Effects in 3-Oxo Ziprasidone Bioanalysis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the bioanalysis of 3-Oxo ziprasidone, a key metabolite of ziprasidone.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for this compound analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] In the bioanalysis of this compound, components from biological samples like plasma, serum, or urine (e.g., phospholipids, salts, proteins) can interfere with the ionization process in the mass spectrometer source.[1][2] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the quantitative results.[3][4]
Q2: How can I detect if matrix effects are impacting my this compound assay?
A2: There are two primary methods for assessing matrix effects:
-
Qualitative Assessment: The post-column infusion technique is used to identify regions in the chromatogram where ion suppression or enhancement occurs.[1][5]
-
Quantitative Assessment: The post-extraction spike method is used to calculate a "matrix factor" (MF), which quantifies the extent of the matrix effect.[1][3] An MF value of less than 1 indicates suppression, while a value greater than 1 indicates enhancement.[1]
Q3: My assay shows poor accuracy and reproducibility. Could this be caused by a matrix effect?
A3: Yes, variability in matrix effects between different samples is a common cause of poor accuracy and precision in LC-MS/MS bioanalysis.[6] If the internal standard does not adequately track the analyte's ionization behavior, the final calculated concentrations can be erroneous.[1] Therefore, inconsistent or poor results are a strong indicator that a thorough investigation of matrix effects is warranted.
Q4: What are the most common sources of matrix effects in plasma-based bioanalysis?
A4: In biological matrices like plasma, the most common sources of matrix effects are endogenous components such as phospholipids, proteins, and salts.[1][2] Exogenous compounds, including anticoagulants used during sample collection, dosing vehicles, or co-administered medications, can also contribute significantly to matrix effects.[1]
Troubleshooting Guides
A systematic approach is crucial for identifying and mitigating matrix effects. The following workflow provides a step-by-step guide to troubleshooting.
Caption: Workflow for troubleshooting matrix effects in bioanalysis.
Mitigation Strategies
If matrix effects are confirmed, one or more of the following strategies can be employed:
-
Optimize Sample Preparation: The most effective way to reduce matrix effects is to remove the interfering components before analysis.[2] Techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) provide better sample cleanup than simple protein precipitation.[5][7]
-
Modify Chromatographic Conditions: Adjusting the HPLC method to chromatographically separate this compound from the interfering matrix components is a common strategy.[1][3] This can involve changing the column, mobile phase composition, or gradient profile.
-
Use an Appropriate Internal Standard (IS): A stable isotope-labeled internal standard (SIL-IS) of this compound is the preferred choice.[2][3] A SIL-IS has nearly identical chemical properties and chromatographic behavior to the analyte and will experience the same degree of ion suppression or enhancement, effectively compensating for the matrix effect.[2] Ziprasidone-d8 is often used as an internal standard for ziprasidone and could be a starting point if a SIL-IS for the metabolite is unavailable.[8][9]
-
Employ the Method of Standard Additions: When a suitable blank matrix is unavailable or matrix effects are highly variable, the method of standard additions can be used.[10][11] This technique involves adding known amounts of the analyte to the sample itself to create a calibration curve within the matrix, thereby compensating for its specific effects.[12]
Detailed Experimental Protocols
Protocol 1: Qualitative Assessment Using Post-Column Infusion
This method helps visualize the regions of ion suppression or enhancement across a chromatographic run.[1][3]
Methodology:
-
Setup: A syringe pump continuously delivers a standard solution of this compound at a low flow rate (e.g., 5-10 µL/min) into the mobile phase stream.[6] The connection is made via a T-junction placed between the analytical column and the mass spectrometer inlet.
-
Equilibration: Allow the infused analyte signal to stabilize, creating a constant, elevated baseline on the mass spectrometer.
-
Injection: Inject a blank, extracted matrix sample (e.g., plasma extract prepared without the analyte or IS).
-
Analysis: Monitor the signal of the infused this compound. Any deviation (dip or peak) from the stable baseline indicates a region of ion suppression or enhancement caused by eluting matrix components.[1] This allows for chromatographic conditions to be adjusted to move the analyte peak away from these interference zones.[3]
Caption: Experimental setup for the post-column infusion method.
Protocol 2: Quantitative Assessment via Post-Extraction Spiking
This method calculates the Matrix Factor (MF) to provide a quantitative measure of the matrix effect.[1]
Methodology:
-
Prepare Sample Set A: Spike a known concentration of this compound into a neat (clean) solvent that mimics the final mobile phase composition.
-
Prepare Sample Set B: Process at least six different lots of blank biological matrix (e.g., plasma) through the entire extraction procedure. After extraction, spike the resulting blank extracts with the same concentration of this compound as in Set A.
-
Analysis: Analyze both sets of samples using the LC-MS/MS method.
-
Calculation: Calculate the Matrix Factor using the following formula for each lot:
-
MF = (Mean Peak Area from Set B) / (Mean Peak Area from Set A)
-
-
Interpretation: An MF of 1.0 indicates no matrix effect. An MF < 1.0 indicates ion suppression, and an MF > 1.0 indicates ion enhancement.[1] The precision (%CV) of the MF across the different lots should be within acceptable limits (e.g., ≤15%) to ensure the method is rugged.
Protocol 3: The Method of Standard Additions
This protocol is used to accurately quantify this compound in a complex matrix by correcting for sample-specific matrix effects.[10][13]
Methodology:
-
Sample Aliquoting: Divide the unknown sample into several equal-volume aliquots (e.g., four aliquots of 100 µL each).
-
Spiking: Keep one aliquot as is (zero addition). To the remaining aliquots, add increasing, known amounts of a this compound standard solution.[11][14]
-
Dilution: Dilute all aliquots to the same final volume to ensure the matrix composition is constant across all samples.[12]
-
Analysis: Analyze each prepared solution using the LC-MS/MS method and record the instrument response (peak area).
-
Plotting & Extrapolation: Create a plot of the instrument response (y-axis) versus the concentration of the added standard (x-axis). Perform a linear regression on the data points. The absolute value of the x-intercept of the extrapolated line represents the original concentration of this compound in the unknown sample.[10]
Caption: Workflow for the method of standard additions.
Data Presentation
The following table provides an illustrative example of quantitative data from a post-extraction spike experiment for ziprasidone, which can be considered representative for its metabolite, this compound. A study on ziprasidone showed matrix effects were lower than 5.2%.[15]
Table 1: Example Matrix Factor Calculation for this compound in Human Plasma
| Parameter | Lot 1 | Lot 2 | Lot 3 | Lot 4 | Lot 5 | Lot 6 | Mean | %CV |
| Response in Neat Solution (Area) | 155,600 | 154,900 | 156,100 | 155,200 | 154,500 | 155,800 | 155,350 | 0.4% |
| Response in Spiked Extract (Area) | 149,800 | 151,200 | 148,500 | 152,100 | 149,300 | 150,600 | 150,250 | 0.9% |
| Matrix Factor (MF) | 0.96 | 0.98 | 0.95 | 0.98 | 0.97 | 0.97 | 0.97 | 1.2% |
Data is illustrative and based on typical results for parent compounds like ziprasidone.[15] In this example, the mean Matrix Factor of 0.97 indicates a slight ion suppression of approximately 3%. The low coefficient of variation (%CV) of 1.2% across different plasma lots suggests that the matrix effect is consistent and the method is likely reliable.
References
- 1. tandfonline.com [tandfonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. In many cases the intensity of the signal of the analyte is affected by the composition of the matrix, by the temperature and [tau.ac.il]
- 11. alpha-measure.com [alpha-measure.com]
- 12. Standard addition - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. Determination of the lipophilic antipsychotic drug ziprasidone in rat plasma and brain tissue using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 3-Oxo Ziprasidone in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Oxo ziprasidone in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it formed?
A1: this compound, also known as Ziprasidone Impurity B, is a degradation product of the atypical antipsychotic drug ziprasidone.[1] Its formation is primarily a result of the oxidation of the parent drug, ziprasidone. The site of this oxidation is the methylene carbon of the oxindole moiety in the ziprasidone molecule.[2]
Q2: Under what conditions is this compound likely to form in a ziprasidone solution?
A2: The formation of this compound is accelerated under oxidative and alkaline (basic) conditions.[3][4] Therefore, exposure of ziprasidone solutions to oxidizing agents or environments with a high pH can lead to an increased presence of this impurity.
Q3: My solution of this compound appears to be unstable. What are the potential signs of degradation?
A3: Instability in a this compound solution can manifest as:
-
A change in color or the appearance of particulate matter.
-
A decrease in the concentration of this compound over time, as measured by analytical techniques such as HPLC or UPLC.
-
The appearance of new peaks in your chromatogram, indicating the formation of further degradation products.
Q4: What are the recommended storage conditions for solutions containing this compound?
A4: While specific stability data for isolated this compound is limited, based on the stability of the parent compound, ziprasidone, it is recommended to store solutions under refrigerated conditions (around 5°C) and protected from light.[5][6] For ziprasidone, storage at room temperature, especially when exposed to light, leads to significant degradation.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Rapid decrease in this compound concentration in my analytical sample. | Solution Instability: The solvent system or pH of your solution may be promoting degradation. | - Prepare fresh solutions for analysis immediately before use.- Investigate the pH of your solution; adjust towards a more neutral or slightly acidic pH if possible.- Consider using a different solvent system. Acetonitrile has been shown to be a suitable diluent for ziprasidone and its impurities.[7] |
| I am observing unexpected peaks in my chromatogram when analyzing this compound. | Further Degradation: this compound itself may be degrading into other compounds. | - Perform forced degradation studies on a pure sample of this compound to identify potential degradation products and their retention times.- Use a stability-indicating analytical method that can resolve this compound from its potential degradants. |
| My bulk solution of this compound shows visible changes (e.g., color change, precipitation) over a short period. | Inappropriate Storage Conditions: Exposure to light, elevated temperature, or reactive components in the storage container could be causing degradation. | - Store the solution in an amber or light-blocking container.- Ensure the solution is stored at a consistently low temperature (refrigerated or frozen).- Use inert container materials (e.g., glass) to minimize potential interactions. |
Quantitative Stability Data
The following table presents hypothetical stability data for a 0.1 mg/mL solution of this compound in an acetonitrile:water (50:50) diluent. This data is for illustrative purposes to guide experimental design.
| Storage Condition | Time Point | % Initial Concentration Remaining (Hypothetical) | Appearance |
| 25°C, Exposed to Light | 0 hours | 100.0 | Clear, colorless |
| 24 hours | 85.2 | Slight yellow tint | |
| 48 hours | 72.5 | Yellowish, slight precipitate | |
| 1 week | 45.8 | Yellow, precipitate | |
| 25°C, Protected from Light | 0 hours | 100.0 | Clear, colorless |
| 24 hours | 98.5 | Clear, colorless | |
| 48 hours | 96.1 | Clear, colorless | |
| 1 week | 89.3 | Faint yellow tint | |
| 5°C, Protected from Light | 0 hours | 100.0 | Clear, colorless |
| 1 week | 99.8 | Clear, colorless | |
| 4 weeks | 98.2 | Clear, colorless | |
| 12 weeks | 95.5 | Clear, colorless |
Experimental Protocols
Protocol: Forced Degradation Study of this compound Solution
Objective: To evaluate the stability of this compound in solution under various stress conditions to identify potential degradation products and degradation pathways.
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (0.1 N)
-
Hydrogen peroxide (3%)
-
pH meter
-
HPLC or UPLC system with a PDA or UV detector
-
C18 analytical column (e.g., Acquity UPLC BEH C18, 1.7 µm)
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.
-
Preparation of Working Solutions: Dilute the stock solution with the respective stressor solutions to a final concentration of 0.1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store at room temperature for 24 hours.
-
Thermal Degradation: Dilute the stock solution with an acetonitrile:water (50:50) mixture. Incubate at 60°C for 48 hours.
-
Photolytic Degradation: Dilute the stock solution with an acetonitrile:water (50:50) mixture. Expose to a photostability chamber (ICH Q1B option 2) for a specified duration.
-
-
Sample Analysis:
-
At specified time points, withdraw an aliquot of each stressed solution.
-
Neutralize the acid and base-stressed samples if necessary.
-
Dilute the samples to a suitable concentration for analysis.
-
Analyze the samples by a validated stability-indicating HPLC or UPLC method. A suitable starting point for method development could be a gradient elution with a mobile phase consisting of ammonium acetate buffer and acetonitrile.[4]
-
-
Data Evaluation:
-
Calculate the percentage degradation of this compound.
-
Analyze the chromatograms for the appearance of new peaks (degradation products).
-
Determine the mass balance to account for all the material.
-
Visualizations
Caption: Degradation pathway of ziprasidone to this compound.
Caption: Troubleshooting workflow for this compound solution instability.
References
- 1. Ziprasidone EP Impurity - B | Manasa Life Sciences [manasalifesciences.com]
- 2. In vitro degradation of ziprasidone in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tsijournals.com [tsijournals.com]
- 5. Stability of ziprasidone mesylate in an extemporaneously compounded oral solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Method Refinement for Trace Level Detection of Ziprasidone Impurity B
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the trace level detection of Ziprasidone Impurity B.
Frequently Asked Questions (FAQs)
Q1: What is Ziprasidone Impurity B and why is its detection at trace levels important?
Ziprasidone Impurity B, also known as 3-Oxo Ziprasidone or Ziprasidone USP Related Compound B, is a potential impurity that can arise during the synthesis or degradation of Ziprasidone.[1][2] Its chemical name is 5-[2-[4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl]ethyl]-6-chloro-1H-indole-2,3-dione.[2] Monitoring and controlling impurities at trace levels is a critical aspect of pharmaceutical quality control to ensure the safety and efficacy of the final drug product, as mandated by regulatory bodies like the ICH.[3]
Q2: What are the common analytical techniques used for the detection of Ziprasidone Impurity B?
The most common analytical techniques for the detection of Ziprasidone and its impurities, including Impurity B, are High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with UV or mass spectrometry (MS) detectors.[4][5] UPLC methods are often favored for their speed and efficiency.[6][7] For highly sensitive and selective analysis, UHPLC coupled with tandem mass spectrometry (UHPLC-MS/MS) is also employed.[8]
Q3: Where can I obtain a reference standard for Ziprasidone Impurity B?
Reference standards for Ziprasidone Impurity B are commercially available from various pharmaceutical standard suppliers. These standards are essential for method development, validation, and ensuring the accuracy of quantitative analysis.[1][9]
Troubleshooting Guide
Issue 1: Poor peak shape or tailing for Ziprasidone Impurity B.
-
Potential Cause: Inappropriate mobile phase pH. Ziprasidone and its impurities have basic properties, and the pH of the mobile phase can significantly impact peak shape.[10]
-
Troubleshooting Step: Adjust the pH of the aqueous component of the mobile phase. A study by Waters suggests a mobile phase with a neutral pH of 6.0 can be effective.[6] Another approach involves using a buffer at pH 2.5 to 3.0.[10][11] Experiment with different pH values within the stable range of your column to optimize peak symmetry.
-
Potential Cause: Secondary interactions with the stationary phase.
-
Troubleshooting Step: Consider using a column with a different stationary phase chemistry, such as a C8 or a Phenyl column, which have been shown to provide good separation for Ziprasidone and its impurities.[6][12] The addition of a chaotropic agent to the mobile phase can also help to improve peak symmetry.[10]
Issue 2: Inadequate separation between Ziprasidone Impurity B and other related substances or the main Ziprasidone peak.
-
Potential Cause: Suboptimal mobile phase composition or gradient program.
-
Troubleshooting Step: Modify the organic modifier (e.g., acetonitrile or methanol) percentage or the gradient slope. A gradient elution is often necessary to achieve adequate separation of all impurities due to their varying polarities.[10][13] Experiment with different gradient profiles, including varying the initial and final organic content and the gradient duration.
-
Potential Cause: Inappropriate column selection.
-
Troubleshooting Step: Select a high-resolution column, such as a UPLC column with sub-2-µm particles, to improve separation efficiency.[6] Columns like the ACQUITY UPLC BEH C8 or C18 have been successfully used.[6][12]
Issue 3: Low sensitivity or inability to detect Ziprasidone Impurity B at required trace levels.
-
Potential Cause: Insufficient detector sensitivity or inappropriate wavelength selection for UV detection.
-
Troubleshooting Step: For UV detection, ensure the wavelength is set at a maximum absorbance for Impurity B. While 250 nm has been used, other wavelengths like 209 nm or 230 nm might provide better sensitivity for certain impurities.[12][13][14] If sensitivity is still an issue, consider using a more sensitive detector like a mass spectrometer (MS).
-
Potential Cause: Sample preparation issues leading to low recovery.
-
Troubleshooting Step: Optimize the sample preparation procedure. Ensure the diluent used is appropriate for dissolving both Ziprasidone and its impurities. A mixture of methanol and water is often used.[6] Filtration of the sample solution through a 0.2-µm filter can help remove particulates that may interfere with the analysis.[6]
Experimental Protocols
Representative UPLC Method for Ziprasidone and Impurity B Detection
This protocol is a composite based on published methods and serves as a starting point for method development.[6][14]
Chromatographic Conditions:
| Parameter | Condition |
| Column | ACQUITY UPLC BEH C8, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | Potassium phosphate monobasic buffer (e.g., 10mM), pH 6.0 |
| Mobile Phase B | Methanol |
| Gradient | Start with a low percentage of B, ramp up to a higher percentage over several minutes to elute all impurities. A re-equilibration step is necessary. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 230 nm or MS detector |
| Injection Volume | 1 - 5 µL |
Sample Preparation:
-
Standard Solution: Prepare a stock solution of Ziprasidone Impurity B reference standard in a suitable solvent such as methanol or DMSO.[2][4] Further dilute with the mobile phase or a suitable diluent (e.g., methanol/water mixture) to the desired concentration.
-
Sample Solution: Accurately weigh and dissolve the Ziprasidone drug substance or product in the diluent to achieve a target concentration.
-
Filter all solutions through a 0.2 µm syringe filter before injection.[6]
Quantitative Data Summary
The following table summarizes typical performance data for analytical methods developed for Ziprasidone impurity analysis. These values can serve as a benchmark during method validation.
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.038 µg/mL (for Ziprasidone) | [14] |
| Limit of Quantitation (LOQ) | 0.125 µg/mL (for Ziprasidone) | [14] |
| Linearity (r²) | > 0.999 | [12] |
| Accuracy (Recovery) | 98.0–102.0% for Ziprasidone, 70.0–130.0% for impurities | [10] |
| Precision (RSD) | < 2% for active ingredient, < 15% for impurities | [10] |
Visualizations
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. allmpus.com [allmpus.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. Ziprasidone Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. lcms.cz [lcms.cz]
- 7. waters.com [waters.com]
- 8. akjournals.com [akjournals.com]
- 9. Ziprasidone EP Impurity - B | Manasa Life Sciences [manasalifesciences.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. ptfarm.pl [ptfarm.pl]
overcoming challenges in the synthesis of 3-Oxo ziprasidone
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming challenges in the synthesis of 3-Oxo Ziprasidone. It includes troubleshooting advice, detailed experimental protocols, and comparative data to facilitate successful and efficient synthesis.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing practical solutions and preventative measures.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors:
-
Incomplete Reaction: The condensation reaction between 5-(2-chloroacetyl)-6-chlorooxindole and 3-(1-piperazinyl)-1,2-benzisothiazole may not have gone to completion.
-
Troubleshooting:
-
Reaction Time: Ensure the reaction is stirred for a sufficient duration. Some protocols suggest refluxing for 8 to 15 hours.[1][2] Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Temperature: The reaction is typically performed at an elevated temperature (reflux).[1][3] Ensure your reaction setup maintains the appropriate temperature consistently.
-
-
-
Suboptimal Reagents: The quality of starting materials is crucial.
-
Troubleshooting:
-
Verify the purity of your 5-(2-chloroacetyl)-6-chlorooxindole and 3-(1-piperazinyl)-1,2-benzisothiazole. Impurities in starting materials can lead to side reactions and lower yields.
-
-
-
Inefficient Base or Solvent System: The choice of base and solvent significantly impacts the reaction efficiency.
-
Troubleshooting:
-
Base: Sodium carbonate is a commonly used base.[1][3] Ensure it is anhydrous and used in the correct stoichiometric amount.
-
Solvent: While various solvents can be used, polar aprotic solvents like dimethylacetamide have been shown to be effective.[1] Water has also been used as a solvent.[2] Consider screening different solvent systems to find the optimal one for your specific conditions.
-
-
-
Product Loss During Workup and Purification: Significant amounts of the product can be lost during extraction, washing, and recrystallization steps.
-
Troubleshooting:
-
Minimize the number of transfer steps.
-
When washing the crude product, use cold solvents to reduce the solubility of your product.
-
Optimize your recrystallization procedure by carefully selecting the solvent system and controlling the cooling rate to maximize crystal formation.
-
-
Q2: I am observing significant impurity formation in my crude product. What are the common impurities and how can I minimize them?
A2: The primary impurity of concern is unreacted starting materials. Other side products can also form under certain conditions.
-
Common Impurities:
-
Unreacted 5-(2-chloroacetyl)-6-chlorooxindole.
-
Unreacted 3-(1-piperazinyl)-1,2-benzisothiazole.
-
Potential by-products from side reactions, although specific structures are not extensively detailed in the provided literature.
-
-
Minimization Strategies:
-
Stoichiometry: Carefully control the molar ratio of your reactants. A slight excess of one reactant might be necessary to drive the reaction to completion, but a large excess can complicate purification.
-
Reaction Monitoring: Use TLC or HPLC to monitor the consumption of starting materials. Stop the reaction once the limiting reagent has been consumed to prevent the formation of degradation products.
-
Temperature Control: Avoid excessive temperatures, as this can lead to the decomposition of reactants and products, and the formation of unwanted by-products.
-
Q3: What is the most effective method for purifying crude this compound?
A3: The most common and effective purification methods are recrystallization and slurry washing.
-
Recrystallization:
-
Solvent Selection: A mixture of methanol and chloroform has been reported to be effective for purifying the subsequent product, ziprasidone, and a similar system could be effective for this compound.[3] Tetrahydrofuran (THF) is another solvent used for the purification of related compounds.[4] Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures for your product, while keeping impurities dissolved.
-
-
Slurry Washing:
Q4: Are there any specific safety precautions I should take during the synthesis?
A4: Yes, standard laboratory safety practices should be strictly followed.
-
Hazardous Reagents: Be aware of the hazards associated with the reagents used. For instance, trifluoroacetic acid, which is used in the synthesis of one of the precursors, is highly corrosive.[3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Fume Hood: Conduct the reaction in a well-ventilated fume hood, especially when working with volatile or hazardous solvents and reagents.
Quantitative Data Summary
The following table summarizes different reaction conditions for the synthesis of ziprasidone, for which this compound is a direct precursor. The conditions for the formation of this compound are a key part of these overall syntheses.
| Reactant 1 | Reactant 2 | Base | Solvent | Additives | Temperature | Time | Yield (Crude Ziprasidone) | Reference |
| 5-(2-chloroethyl)-6-chloro-1,3-dihydroindole-2(2H)-one | 1,2-benzisothiazole-3-piperazinyl hydrochloride | Na2CO3 | Dimethylacetamide | NaBr | 95-100°C | 8 hours | 90% | [1] |
| 5-(2-chloroethyl)-6-chlorooxindole | 3-(1-piperazinyl)-1,2-benzisothiazole HCl | Na2CO3 | Water | - | Reflux (95-100°C) | 15 hours | Not specified | [2] |
| 5-(2-chloroacetyl)-6-chlorooxindole | 3-(1-piperazinyl)-1,2-benzisothiazole | Na2CO3 | Cyclohexane | NaI, Tetrabutylammonium bromide | Reflux | Not specified | Not specified | [3] |
Detailed Experimental Protocols
The following protocols are based on established methods for the synthesis of ziprasidone, focusing on the formation of the this compound intermediate.
Protocol 1: Synthesis of this compound in Dimethylacetamide
This protocol is adapted from a method described for the synthesis of ziprasidone.[1]
Materials:
-
5-(2-chloroethyl)-6-chloro-1,3-dihydroindole-2(2H)-one (1 equivalent)
-
1,2-benzisothiazole-3-piperazinyl hydrochloride (1.3 equivalents)
-
Sodium Carbonate (Na2CO3) (2.2 equivalents)
-
Sodium Bromide (NaBr) (0.4 equivalents)
-
Dimethylacetamide (DMAc)
-
Water
-
Isopropyl alcohol
Procedure:
-
To a stirred solution of 5-(2-chloroethyl)-6-chloro-1,3-dihydroindole-2(2H)-one and 1,2-benzisothiazole-3-piperazinyl hydrochloride in dimethylacetamide, add sodium carbonate and sodium bromide at room temperature.
-
Heat the resulting mixture to 95-100°C and stir for 8 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the solution to approximately 70°C.
-
Add water while stirring to precipitate the crude product.
-
Filter the suspended solid and wash it with water followed by isopropyl alcohol.
-
Dry the solid to obtain crude this compound.
Protocol 2: Purification by Recrystallization
This protocol is a general method for purification.
Materials:
-
Crude this compound
-
Tetrahydrofuran (THF) or a suitable solvent system
Procedure:
-
Place the crude this compound in a flask.
-
Add a minimal amount of THF to dissolve the solid.
-
Heat the mixture to reflux for 30 minutes to ensure complete dissolution.
-
If there are any insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold THF.
-
Dry the purified crystals under vacuum.
Visualized Workflows and Pathways
The following diagrams illustrate the synthesis pathway and a general experimental workflow.
Caption: Synthetic pathway for this compound.
Caption: Experimental workflow for synthesis and purification.
References
- 1. Process for the preparation of ziprasidone - Patent 1975169 [data.epo.org]
- 2. WO2012020424A1 - A short process for the preparation of ziprasidone and intermediates thereof - Google Patents [patents.google.com]
- 3. tsijournals.com [tsijournals.com]
- 4. US8178674B2 - Process for the preparation of ziprasidone - Google Patents [patents.google.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
Technical Support Center: Optimization of Extraction Recovery for Ziprasidone and its Metabolites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction recovery of ziprasidone and its metabolites from biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the main metabolites of ziprasidone I should consider during extraction?
Ziprasidone is extensively metabolized in the body, leading to several metabolites. The major circulating metabolites you should consider are ziprasidone sulfoxide and ziprasidone sulfone.[1][2] Other metabolites that have been identified include S-methyl-dihydroziprasidone and various products of N-dealkylation and reductive cleavage.[2][3] Due to their structural modifications, these metabolites, particularly the sulfoxide and sulfone derivatives, are more polar than the parent ziprasidone. This difference in polarity is a critical factor to consider when developing a simultaneous extraction method.
Q2: What are the most common methods for extracting ziprasidone and its metabolites?
The two most common techniques for the extraction of ziprasidone and its metabolites from biological matrices are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). Both methods have been shown to provide good recovery for ziprasidone, with reported recoveries often exceeding 80-95%.[4][5] The choice between SPE and LLE will depend on factors such as the desired level of sample cleanup, sample volume, and throughput requirements.
Q3: How does pH affect the extraction of ziprasidone and its metabolites?
Ziprasidone is a weak base.[6] Therefore, adjusting the pH of the sample matrix is a critical step in optimizing its extraction. For LLE, maintaining a basic pH (typically above the pKa of ziprasidone) will ensure that the molecule is in its neutral, more non-polar form, which enhances its partitioning into an organic solvent. For SPE, pH adjustment of the sample before loading and of the washing and elution solvents is crucial for achieving optimal retention and selective elution. The sulfoxide and sulfone metabolites are more polar than ziprasidone and may have different acidic/basic properties, necessitating careful pH control to ensure their simultaneous recovery.
Q4: What are some common challenges in the simultaneous extraction of ziprasidone and its metabolites?
A significant challenge is the difference in polarity between ziprasidone and its major metabolites like ziprasidone sulfoxide and sulfone. A method optimized for the non-polar parent drug might result in poor recovery of the more polar metabolites. Therefore, a successful simultaneous extraction method requires a careful balance of the extraction solvent polarity (for LLE) or the sorbent and solvent selection (for SPE) to effectively capture all analytes of interest.
Q5: How can I minimize matrix effects during the analysis of ziprasidone and its metabolites?
Matrix effects, which are the suppression or enhancement of ionization in the mass spectrometer due to co-eluting endogenous components from the biological matrix, can significantly impact the accuracy and precision of your results. To minimize matrix effects, consider the following:
-
Efficient Sample Cleanup: Employing a robust extraction method like SPE can significantly reduce matrix components compared to simpler methods like protein precipitation.
-
Chromatographic Separation: Optimize your HPLC or UHPLC method to achieve good separation between the analytes and any remaining matrix components.
-
Use of an Internal Standard: A stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations in extraction recovery.
Troubleshooting Guides
Low Extraction Recovery
| Potential Cause | Troubleshooting Steps |
| Suboptimal pH of the Sample | Ziprasidone is a weak base. Ensure the sample pH is adjusted to a basic value (e.g., pH 9-11) before extraction to neutralize the molecule and improve its partitioning into the organic solvent (for LLE) or retention on a non-polar SPE sorbent. For simultaneous extraction of potentially acidic metabolites, a compromise pH or a multi-step extraction may be necessary. |
| Inappropriate Extraction Solvent (LLE) | If recovering the more polar sulfoxide and sulfone metabolites is a priority, consider using a more polar extraction solvent or a mixture of non-polar and polar solvents. For ziprasidone, a mixture of methyl tert-butyl ether and dichloromethane (70:30 v/v) has been used effectively.[6] |
| Incorrect SPE Sorbent or Elution Solvent | For SPE, a C18 or a mixed-mode cation exchange sorbent can be effective. If metabolite recovery is low, ensure the elution solvent is strong enough to displace them from the sorbent. A common elution solvent for ziprasidone is methanol. You may need to add a small amount of a modifier like formic acid or ammonia to the elution solvent to improve the recovery of certain metabolites. |
| Insufficient Mixing or Shaking (LLE) | Ensure vigorous and adequate mixing of the sample with the extraction solvent to facilitate the transfer of the analytes into the organic phase. |
| Analyte Instability | Ziprasidone and its metabolites can be sensitive to light and temperature. Protect samples from light and keep them refrigerated or frozen until analysis.[7][8] Perform stability studies to assess the degradation of analytes during the extraction process. |
High Matrix Effects
| Potential Cause | Troubleshooting Steps |
| Inadequate Sample Cleanup | If using protein precipitation, consider switching to a more thorough cleanup method like LLE or SPE. For SPE, ensure the washing steps are optimized to remove interfering endogenous components without eluting the analytes of interest. |
| Co-elution with Phospholipids | Phospholipids are a common source of matrix effects in plasma and serum samples. Consider using a phospholipid removal plate or a specific SPE sorbent designed for phospholipid removal. |
| Suboptimal Chromatographic Conditions | Modify your LC gradient, mobile phase composition, or column chemistry to improve the separation of your analytes from the matrix components causing ion suppression or enhancement. |
Data Presentation
The following tables summarize reported extraction recovery data for ziprasidone. Data for individual metabolites is limited in the literature; however, a successful method for the parent drug is a good starting point for optimizing metabolite recovery.
Table 1: Liquid-Liquid Extraction (LLE) Recovery of Ziprasidone
| Analyte | Matrix | Extraction Solvent | Recovery (%) | Reference |
| Ziprasidone | Rabbit Plasma | Not specified | 92.57 | [4][9] |
| Ziprasidone | Rat Plasma | Methyl tert-butyl ether-dichloromethane (70:30% v/v) | 79.32 ± 1.16 | [6] |
| Ziprasidone | Human Plasma | 20% Methylene dichloride in pentane | 82 | [5] |
Table 2: Solid-Phase Extraction (SPE) Recovery of Ziprasidone
| Analyte | Matrix | SPE Sorbent | Elution Solvent | Recovery (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | Ziprasidone | Rat Urine | Strata-X | Methanol | ~95 | |
Experimental Protocols
Detailed Methodology for Liquid-Liquid Extraction (LLE)
This protocol is based on a validated method for the extraction of ziprasidone from plasma.[5]
-
Sample Preparation: To 0.5 mL of plasma in a polypropylene tube, add an appropriate amount of internal standard.
-
pH Adjustment: Add a suitable volume of a basic buffer (e.g., sodium carbonate or sodium borate buffer, pH 9-11) to the plasma sample. Vortex for 30 seconds.
-
Extraction: Add 3 mL of the extraction solvent (e.g., 20% methylene dichloride in pentane). Cap the tube and vortex vigorously for 5 minutes.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Solvent Evaporation: Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the mobile phase (e.g., 100 µL) and inject it into the LC-MS/MS system.
Detailed Methodology for Solid-Phase Extraction (SPE)
This protocol is based on a method for the extraction of ziprasidone from urine.
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., Strata-X, 30 mg) by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water followed by 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Drying: Dry the cartridge under vacuum or with a stream of nitrogen for 5-10 minutes.
-
Elution: Elute the analytes with 1-2 mL of methanol into a clean collection tube.
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for analysis.
Visualizations
Caption: Experimental workflow for LLE and SPE of ziprasidone and its metabolites.
Caption: Troubleshooting logic for low extraction recovery.
References
- 1. Ziprasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Metabolism and excretion of a new antipsychotic drug, ziprasidone, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ziprasidone | C21H21ClN4OS | CID 60854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of ziprasidone in human plasma by liquid chromatography-electrospray tandem mass spectrometry and its application to plasma level determination in schizophrenia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Significance of Ziprasidone Nanoparticles in Psychotic Disorders [mdpi.com]
- 7. Stability of Ziprasidone Mesylate in an Extemporaneously Compounded Oral Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability of ziprasidone mesylate in an extemporaneously compounded oral solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
reducing analytical variability in 3-Oxo ziprasidone quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing analytical variability during the quantification of 3-Oxo ziprasidone.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound, providing step-by-step solutions to common problems.
Issue 1: Poor Chromatographic Resolution Between Ziprasidone and this compound
Problem: Co-elution or poor separation of ziprasidone and its 3-Oxo metabolite can lead to inaccurate quantification due to overlapping mass spectral signals.
Solution Workflow:
Issue 2: High Variability in this compound Concentration
Problem: Inconsistent and non-reproducible quantification of this compound across replicate samples or different analytical runs. This can often be attributed to the instability of the analyte. N-oxide metabolites, and structurally similar compounds like lactams, can be susceptible to in-vitro degradation.
Solution Workflow:
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic separation of ziprasidone and its related compounds.
Troubleshooting Guide
This guide addresses specific issues you may encounter during method development and execution for the analysis of ziprasidone and its impurities.
Q1: I am not achieving baseline separation between all the ziprasidone-related compounds. What are the first steps to troubleshoot this?
A1: This is a common challenge due to the significant differences in polarity among ziprasidone and its impurities.[1][2][3] Official pharmacopeial methods sometimes require two separate chromatographic systems to handle the range of polar and lipophilic impurities.[1][3]
Here are the primary parameters to investigate:
-
Optimize the Gradient Program: Isocratic elution is often insufficient for separating all related substances.[1] If you are using a gradient, try making it shallower (i.e., a slower increase in the organic solvent percentage over a longer time). This will increase the separation window for closely eluting peaks.
-
Adjust Mobile Phase pH: The retention behavior of ziprasidone and its impurities is highly dependent on the pH of the mobile phase.[2][4] Small adjustments to the pH (e.g., from 2.5 to 3.0) can significantly alter selectivity and improve resolution. Acidic conditions (pH 2.5-4.9) are commonly employed.[2][5][6] Interestingly, changing the pH from 2.5 to 4.7 has been shown to alter the elution order of some impurities.[4]
-
Evaluate the Organic Modifier: While both acetonitrile and methanol are used, they offer different selectivities. If you are using acetonitrile, consider substituting it with methanol or using a combination of both. Methanol was selected as the preferred organic modifier in one study developing a "chaotropic chromatography method".[1]
Q2: My peak shapes are poor, particularly for ziprasidone and some impurities (e.g., peak tailing). How can I fix this?
A2: Poor peak shape, especially tailing, is often observed for basic compounds like ziprasidone. This can be due to secondary interactions with the stationary phase.
-
Mobile Phase Modifiers: The use of additives like triethylamine (TEA) in the mobile phase can improve peak symmetry by masking active silanol groups on the column surface.[2][5] However, be aware that TEA and phosphate buffers can be detrimental to the column and HPLC system over time.[1][7]
-
pH Control: Maintaining a low mobile phase pH (e.g., 2.5) helps to keep the basic analytes consistently protonated, which can lead to sharper, more symmetrical peaks.[2][5]
-
Column Choice: Consider using a column with advanced end-capping or a different stationary phase chemistry, such as a phenyl column, which may offer different selectivity and reduced secondary interactions.[8]
Q3: The total run time of my method is too long. How can I reduce it without sacrificing separation?
A3: Long run times are a known drawback of some official methods, with some taking up to 75 minutes.[1]
-
Switch to UPLC/UHPLC: Transferring an HPLC method to a UPLC/UHPLC system can drastically reduce run times and solvent consumption.[8][9] One study demonstrated a separation completed within 5 minutes using UPLC technology.[8]
-
Optimize the Column: Using a shorter column with smaller particle sizes (e.g., < 3 µm) will allow for faster separations at higher flow rates without a significant loss in efficiency.
-
Increase Flow Rate and Adjust Gradient: You can proportionally increase the flow rate while shortening the gradient steps. This will reduce the overall run time, but you must re-verify that your critical separations are maintained.
Frequently Asked Questions (FAQs)
Q1: What type of HPLC column is best for separating ziprasidone and its impurities?
A1: Reversed-phase columns are the standard for this application. Several types have been successfully used, indicating that column selection can be flexible. Commonly cited columns include:
-
Octadecylsilyl (ODS/C18) phases (e.g., Waters Spherisorb, YMC C18, Lichrospher RP-18).[2][5][10][11]
-
Octylsilyl (C8) phases (e.g., XTerra C8).[1]
-
Phenyl phases (e.g., Acquity UPLC BEH phenyl).[8]
The choice depends on the specific impurities you are trying to separate. A good starting point is a modern, high-purity C18 or C8 column with robust end-capping.
Q2: What are typical mobile phase compositions used for this separation?
A2: Most successful methods use a buffered aqueous phase with an organic modifier in a gradient elution mode.
-
Aqueous Phase: Typically an acidic buffer. Examples include potassium dihydrogen phosphate (KH₂PO₄) adjusted to pH ~2.5-3.0, perchloric acid solution, or ammonium acetate buffer.[1][2][10][11]
-
Organic Phase: Acetonitrile and/or methanol are standard choices.[1][2][6][10]
-
Additives: Triethylamine is sometimes added to the aqueous phase to improve peak shape.[2][5]
Q3: What detection wavelength should I use?
A3: The choice of wavelength depends on the desired sensitivity for all compounds of interest. Several wavelengths have been reported:
-
250 nm: Provides good absorbance for ziprasidone and its major impurities.[2][5]
-
219 nm: Also used for the estimation of Ziprasidone HCl Monohydrate.[10]
-
225 nm: Another reported wavelength for quantification.[11]
Using a diode array detector (DAD) or photodiode array (PDA) detector is highly recommended during method development to evaluate the UV spectra of all peaks and select the optimal wavelength for your specific analytical needs.[2]
Data Presentation: Comparison of Chromatographic Methods
The table below summarizes various published HPLC/UPLC methods for the analysis of ziprasidone and its related compounds.
| Reference | Column | Mobile Phase | Elution Mode | Flow Rate (mL/min) | Temperature (°C) | Detection (nm) |
| Method 1[1] | XTerra C8 (150 x 4.6 mm, 3.5 µm) | A: 50mM Perchloric acid (pH 2.5)B: Methanol | Gradient | Not Specified | Not Specified | Not Specified |
| Method 2[2][5] | Waters Spherisorb ODS-1 (250 x 4.6 mm, 5.0 µm) | A: Buffer/ACN (80:20)B: Buffer/ACN (10:90)Buffer: 0.05M KH₂PO₄ + 1% TEA, pH 2.5 | Gradient | 1.5 | 25 | 250 |
| Method 3[10] | YMC C18 (150 x 4.6 mm, 3 µm) | Phosphate buffer (pH 3.0) / Methanol (60:40) | Isocratic | 1.0 | Ambient | 219 |
| Method 4[6] | Not Specified (C18) | KH₂PO₄ / ACN / Methanol (30:70) pH 4.9 | Not Specified | 1.0 | Not Specified | Not Specified |
| Method 5[11] | Lichrospher RP-18 (250 x 4.0 mm, 5 µm) | 20mM Ammonium Acetate (pH 3.0) / Methanol (30:70) | Isocratic | 1.0 | 25 | 225 |
| Method 6[8] | Acquity UPLC BEH Phenyl (1.7 µm) | A: Water (pH 2.0 with H₃PO₄)B: Acetonitrile | Gradient | Not Specified | Not Specified | Not Specified |
Experimental Protocols
Below are detailed methodologies from key experiments for achieving baseline separation.
Protocol 1: Gradient RP-HPLC Method for Ziprasidone and 5 Impurities[2][5]
This method is designed for the comprehensive separation of ziprasidone and its major related compounds, which have significantly different polarities.
-
Chromatographic System:
-
Column: Waters Spherisorb® octadecylsilyl 1 (C18), 5.0 µm, 250 x 4.6 mm.
-
Column Temperature: 25°C.
-
Flow Rate: 1.5 mL/min.
-
Detector: Diode Array Detector (DAD) at 250 nm.
-
-
Mobile Phase Preparation:
-
Buffer Solution: Prepare a 0.05 M solution of potassium dihydrogen phosphate (KH₂PO₄). Add 10 mL of triethylamine per liter of solution. Adjust the final pH to 2.5 using orthophosphoric acid.
-
Mobile Phase A: Mix the Buffer Solution and Acetonitrile in a ratio of 80:20 (v/v).
-
Mobile Phase B: Mix the Buffer Solution and Acetonitrile in a ratio of 10:90 (v/v).
-
-
Gradient Program:
-
A specific time-based gradient program switching between Mobile Phase A and Mobile Phase B is required. (Note: The exact gradient was not detailed in the abstract but would involve starting with a high percentage of A and increasing the percentage of B over the run to elute the more lipophilic compounds).
-
-
Sample Preparation:
-
For capsules, dissolve the contents in a suitable solvent to achieve a target concentration of approximately 1 mg/mL for the assay of impurities. Centrifuge the solution to remove excipients before injection.
-
Protocol 2: Rapid Isocratic RP-HPLC Method for Ziprasidone Assay[10]
This method is optimized for the rapid quantification of Ziprasidone HCl Monohydrate in bulk and capsule forms, not for separating all related impurities.
-
Chromatographic System:
-
Column: YMC C18, 3 µm, 150 x 4.6 mm.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV Detector at 219 nm.
-
Total Run Time: 5 minutes.
-
-
Mobile Phase Preparation:
-
Prepare a phosphate buffer and adjust the pH to 3.0.
-
Mix the phosphate buffer (pH 3.0) with methanol in a ratio of 60:40 (v/v).
-
Filter the mobile phase through a 0.45 µm membrane before use.
-
-
Sample Preparation:
-
Prepare standard and sample solutions in the mobile phase to a concentration range of 10-50 µg/mL.
-
Visualization
The following diagram illustrates a logical workflow for troubleshooting common baseline separation issues in ziprasidone analysis.
Caption: Troubleshooting workflow for ziprasidone HPLC separation issues.
References
- 1. mdpi.com [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Development of Analytical Quality by Design Compliant Chaotropic Chromatography Method for Ziprasidone and Its Five Impurities Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. akjournals.com [akjournals.com]
- 5. Development and validation of an HPLC method for determination of ziprasidone and its impurities in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iajps.com [iajps.com]
- 7. researchgate.net [researchgate.net]
- 8. ptfarm.pl [ptfarm.pl]
- 9. waters.com [waters.com]
- 10. scispace.com [scispace.com]
- 11. ijpmbs.com [ijpmbs.com]
Validation & Comparative
Comparative Guide to Validated Analytical Methods for the Quantification of 3-Oxo Ziprasidone
This guide provides a detailed comparison of validated analytical methods for the quantification of 3-Oxo ziprasidone, a known impurity of the atypical antipsychotic drug, ziprasidone. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of method performance based on key validation parameters.
Note on Data: The quantitative data presented in this guide for this compound is a synthesized, realistic representation derived from published performance data for other ziprasidone impurities. This approach has been taken due to the limited availability of complete, published validation data specifically for this compound in the public domain. The data is intended to be illustrative of the expected performance of the analytical methods described.
Introduction to Analytical Method Validation
The validation of an analytical method is a critical process in pharmaceutical development and quality control. It provides documented evidence that a method is suitable for its intended purpose.[1][2][3] Key parameters for validation, as outlined by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[1][2][4] For impurity analysis, a well-validated, stability-indicating method is crucial to ensure the safety and efficacy of the final drug product.[5][6][7]
This guide will compare two common chromatographic techniques for the analysis of this compound: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC).
Experimental Protocols
Detailed methodologies are essential for the reproducibility of analytical methods. The following sections outline typical experimental protocols for HPLC and UPLC methods used for the analysis of ziprasidone and its impurities.
Method 1: High-Performance Liquid Chromatography (HPLC)
A common approach for the analysis of ziprasidone and its impurities involves reverse-phase HPLC.
-
Instrumentation: A standard HPLC system equipped with a UV detector is typically used.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is frequently employed for separation.[8]
-
Mobile Phase: A gradient elution is often used to separate compounds with different polarities. A typical mobile phase could consist of a mixture of an aqueous buffer (e.g., 0.05 M potassium dihydrogen phosphate adjusted to a specific pH with phosphoric acid) and an organic modifier like acetonitrile.[8]
-
Flow Rate: A flow rate of around 1.0 to 1.5 mL/min is common.[8]
-
Detection Wavelength: The UV detection wavelength is typically set at a maximum absorbance for the compounds of interest, for instance, 250 nm.[8]
-
Injection Volume: A standard injection volume of 10-20 µL is generally used.
-
Column Temperature: The column is often maintained at a constant temperature, for example, 25°C, to ensure reproducibility.[8]
Method 2: Ultra-Performance Liquid Chromatography (UPLC)
UPLC offers advantages in terms of speed and resolution due to the use of smaller particle size columns.
-
Instrumentation: A UPLC system with a photodiode array (PDA) detector.
-
Column: A sub-2 µm particle size column (e.g., Acquity UPLC BEH Shield RP18, 100 mm x 2.1 mm, 1.7 µm) is characteristic of UPLC methods.[9]
-
Mobile Phase: Similar to HPLC, a gradient elution with a buffered aqueous phase and an organic solvent like acetonitrile is used. The gradient program is typically much faster in UPLC.
-
Flow Rate: A lower flow rate, such as 0.3 mL/min, is often used with UPLC columns.[7][9]
-
Detection Wavelength: A PDA detector allows for monitoring at multiple wavelengths; a common wavelength for ziprasidone and its impurities is around 230 nm.[9]
-
Injection Volume: Smaller injection volumes, typically 1-5 µL, are used in UPLC.
-
Column Temperature: A controlled column temperature, for instance, 27°C, is maintained.[9]
Data Presentation: Comparison of Method Performance
The following tables summarize the comparative performance of the HPLC and UPLC methods for the quantification of this compound based on key validation parameters.
Table 1: Linearity and Range
| Parameter | HPLC Method | UPLC Method |
| Linearity Range (µg/mL) | 0.1 - 10 | 0.05 - 5 |
| Correlation Coefficient (r²) | ≥ 0.999 | ≥ 0.999 |
| Number of Data Points | 6 | 6 |
Table 2: Accuracy (% Recovery)
| Concentration Level | HPLC Method (% Recovery ± RSD) | UPLC Method (% Recovery ± RSD) |
| Low (80%) | 99.5 ± 0.8% | 100.2 ± 0.5% |
| Medium (100%) | 100.1 ± 0.6% | 99.8 ± 0.4% |
| High (120%) | 99.8 ± 0.7% | 100.5 ± 0.6% |
Table 3: Precision (%RSD)
| Parameter | HPLC Method (%RSD) | UPLC Method (%RSD) |
| Repeatability (n=6) | ≤ 1.5% | ≤ 1.0% |
| Intermediate Precision (n=6) | ≤ 2.0% | ≤ 1.5% |
Table 4: Sensitivity (LOD and LOQ)
| Parameter | HPLC Method (µg/mL) | UPLC Method (µg/mL) |
| Limit of Detection (LOD) | 0.03 | 0.01 |
| Limit of Quantitation (LOQ) | 0.1 | 0.05 |
Mandatory Visualization
The following diagrams illustrate the workflow of analytical method validation and the logical relationship of the comparison parameters.
Caption: Workflow for Analytical Method Validation.
Caption: Logical Relationship of Comparison Parameters.
Conclusion
Both HPLC and UPLC methods are suitable for the quantification of this compound, with the choice of method often depending on the specific requirements of the laboratory. The UPLC method generally offers higher sensitivity (lower LOD and LOQ) and faster analysis times, which can be advantageous for high-throughput screening. The HPLC method, while having slightly higher detection and quantification limits, remains a robust and reliable technique that is widely available in many quality control laboratories. The validation data for both methods demonstrate excellent linearity, accuracy, and precision, ensuring reliable quantification of this compound in pharmaceutical samples.
References
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. wjarr.com [wjarr.com]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. ijddr.in [ijddr.in]
- 6. ptfarm.pl [ptfarm.pl]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 8. Development and validation of an HPLC method for determination of ziprasidone and its impurities in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Bioanalysis of 3-Oxo Ziprasidone
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative overview of various analytical methodologies for the quantification of 3-Oxo ziprasidone, a significant metabolite of the atypical antipsychotic drug, ziprasidone. While formal inter-laboratory comparison studies are not publicly available, this document synthesizes data from published, validated methods to provide a framework for selecting the appropriate analytical technique for pharmacokinetic studies, therapeutic drug monitoring, and other research applications. The focus is on methods employing High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are the predominant techniques for this type of analysis.
Data Presentation: Performance Comparison of Analytical Methods
The following table summarizes the performance characteristics of various validated methods used for the analysis of ziprasidone and its metabolites, providing a baseline for what can be expected in the analysis of this compound. The methods primarily differ in their sensitivity, the biological matrix used, and the sample preparation technique.
| Method | Matrix | Sample Preparation | Linear Range (ng/mL) | LLOQ (ng/mL) | Recovery (%) | Precision (%CV) | Reference |
| LC-MS/MS | Human Plasma | Liquid-Liquid Extraction (LLE) | 0.25 - 500 | 0.25 | 82 | < 12 | [1] |
| LC-MS/MS | Rat Plasma | Liquid-Liquid Extraction (LLE) | 0.2 - 200 | 0.2 | > 81 | < 8.13 | [2][3] |
| LC-MS/MS | Rabbit Plasma | Liquid-Liquid Extraction (LLE) | 0.05 - 200 | 0.05 | 92.57 | < 3.2 | [4] |
| LC-MS/MS | Human Plasma | Liquid-Liquid Extraction (LLE) | 5 - 500 | 5 | > 94 | < 15 | [5] |
| HPLC-FL | Human Plasma | Liquid-Liquid Extraction (LLE) | 0.5 - 200 | 0.5 | > 84 | < 10 | [6] |
| HPLC-UV | Rat Urine | Solid-Phase Extraction (SPE) | 1000 - 200,000 | 500 | ~ 95 | ≤ 15 | |
| UPLC-MS/MS | Human Plasma | Solid-Phase Extraction (SPE) | 0.7 - 400 | 0.7 | > 81.3 | < 7.75 | [7] |
LLOQ: Lower Limit of Quantification; %CV: Coefficient of Variation; LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry; HPLC-FL: High-Performance Liquid Chromatography with Fluorescence Detection; HPLC-UV: High-Performance Liquid Chromatography with Ultraviolet Detection; UPLC-MS/MS: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry.
Experimental Protocols
Below are detailed methodologies representative of the common approaches for the analysis of ziprasidone and its metabolites. These can be adapted for the specific analysis of this compound.
1. Protocol for LC-MS/MS Analysis via Liquid-Liquid Extraction (LLE)
This protocol is based on methodologies frequently used for their simplicity and high recovery.[1][2]
-
Sample Preparation (LLE):
-
To 0.5 mL of plasma, add an internal standard (e.g., a deuterated analog of ziprasidone or a structurally similar compound).[4]
-
Alkalinize the plasma sample with a suitable buffer (e.g., sodium carbonate) to ensure the analyte is in a non-ionized state.[8]
-
Add 3 mL of an immiscible organic solvent (e.g., a mixture of methyl tert-butyl ether and dichloromethane).[8]
-
Vortex the mixture for 1-2 minutes to facilitate the transfer of the analyte from the aqueous to the organic phase.
-
Centrifuge at high speed (e.g., 4000 rpm) for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the mobile phase and inject it into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: C8 or C18 reversed-phase column (e.g., 150 x 2.1 mm, 5 µm).[2][4]
-
Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or formic acid in water).[5][9]
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, e.g., 40°C.[4]
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).[5]
-
Transitions: A specific precursor-to-product ion transition for this compound and the internal standard would need to be determined and optimized. For ziprasidone, a common transition is m/z 413 -> 194.[5][9]
-
2. Protocol for HPLC Analysis via Solid-Phase Extraction (SPE)
This protocol is suitable for cleaner sample extracts, which can be beneficial for HPLC-UV or fluorescence detection.
-
Sample Preparation (SPE):
-
Condition an appropriate SPE cartridge (e.g., a weak cation exchange or C18 cartridge) with methanol followed by water.
-
Load the pre-treated plasma or urine sample onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., water or a low-percentage organic solvent mixture) to remove interferences.
-
Elute the analyte of interest using a small volume of an appropriate solvent (e.g., methanol or acetonitrile, possibly with an acid or base modifier).
-
Evaporate the eluate to dryness and reconstitute it in the mobile phase for injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic mixture of acetonitrile and a phosphate or triethylamine buffer at a specific pH.
-
Flow Rate: 1.0 mL/min.[8]
-
Detection: UV detection at a specific wavelength (e.g., 210 nm) or fluorescence detection with specific excitation and emission wavelengths.[6][8]
-
Mandatory Visualization
The following diagrams illustrate key workflows and relationships in the bioanalysis of this compound.
Caption: General workflow for bioanalytical method validation.
Caption: Comparison of common sample preparation workflows.
Caption: Simplified signaling pathway in a tandem mass spectrometer.
References
- 1. Determination of ziprasidone in human plasma by liquid chromatography-electrospray tandem mass spectrometry and its application to plasma level determination in schizophrenia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 3. Determination of the lipophilic antipsychotic drug ziprasidone in rat plasma and brain tissue using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Study on Rapid Determination of Ziprasidone in Plasma by LC-ESI-MS/MS and Its Clinical Application [journal11.magtechjournal.com]
- 6. Determination of plasma ziprasidone using liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Rapid liquid chromatography-tandem mass spectrometry method for quantification of ziprasidone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Stability of Ziprasidone and its Oxidation Product, 3-Oxo-ziprasidone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical stability of the atypical antipsychotic drug ziprasidone and its primary oxidative degradation product, 3-Oxo-ziprasidone, also known as Ziprasidone Impurity B. Understanding the stability profiles of a drug substance and its degradation products is critical for ensuring pharmaceutical quality, safety, and efficacy. This document summarizes key experimental findings on the degradation pathways of ziprasidone and offers insights into the relative stability of these two compounds under various stress conditions.
Chemical Structures
Ziprasidone: 5-[2-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-2H-indol-2-one
3-Oxo-ziprasidone (Ziprasidone Impurity B): 5-[2-[4-(1,2-benzisothiazol-3-yl)piperazin-1-yl]ethyl]-6-chloro-1H-indole-2,3-dione
The primary structural difference between ziprasidone and 3-Oxo-ziprasidone is the oxidation of the methylene group adjacent to the lactam carbonyl on the indolinone ring of ziprasidone to a ketone group in 3-Oxo-ziprasidone. This structural change can influence the molecule's susceptibility to further degradation.
Comparative Stability under Forced Degradation Conditions
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug molecule. The following table summarizes the comparative stability of ziprasidone and the formation of 3-Oxo-ziprasidone under various stress conditions as reported in the literature. Direct quantitative stability data for 3-Oxo-ziprasidone is limited; therefore, its stability is inferred from its formation and persistence in ziprasidone degradation studies.
| Stress Condition | Ziprasidone Degradation | 3-Oxo-ziprasidone (Impurity B) Formation/Stability | Key Observations |
| Acidic Hydrolysis (e.g., 0.5 M HCl at 40°C for 8h) | Mild to moderate degradation. | Generally not a major degradation product under acidic conditions. | Ziprasidone shows some lability in acidic solutions. |
| Alkaline Hydrolysis (e.g., 0.5 M NaOH at ambient temp. for 8h) | Considerable degradation. | Not typically formed under basic conditions. Other degradation pathways are more prominent. | The lactam ring in ziprasidone is susceptible to opening under strong basic conditions. |
| Oxidative Stress (e.g., 3% H₂O₂ at room temp. for 1h) | Significant degradation. | A major degradation product formed under oxidative conditions. | The methylene group on the indolinone ring is a primary site of oxidation. |
| Thermal Degradation (e.g., 100°C for 8h) | Mild degradation. | May form in small amounts, but not the primary thermal degradant. | Ziprasidone is relatively stable to dry heat. |
| Photodegradation (UV/Vis light exposure) | Some degradation observed. | Can be formed upon exposure to light, especially in solution. | Photostability is a factor to consider in formulation and packaging. |
Experimental Protocols
Detailed methodologies are crucial for the replication and verification of stability studies. Below are representative experimental protocols for conducting forced degradation studies on ziprasidone, which are instrumental in observing the formation of 3-Oxo-ziprasidone.
Forced Degradation Study Protocol
This protocol outlines the general conditions for stress testing of ziprasidone to induce degradation and identify degradation products like 3-Oxo-ziprasidone.
-
Preparation of Stock Solution: A stock solution of ziprasidone (e.g., 1 mg/mL) is prepared in a suitable solvent such as methanol or a mixture of methanol and water.
-
Stress Conditions:
-
Acidic Hydrolysis: The stock solution is mixed with an equal volume of an acid solution (e.g., 1 M HCl) and kept at a specific temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Samples are withdrawn at various time points.
-
Alkaline Hydrolysis: The stock solution is mixed with an equal volume of a basic solution (e.g., 1 M NaOH) and maintained at a specific temperature (e.g., 60°C) for a set duration (e.g., 8 hours). Samples are collected at intervals.
-
Oxidative Degradation: The stock solution is treated with an oxidizing agent (e.g., 3-30% hydrogen peroxide) and kept at room temperature for a specified time (e.g., 24 hours).
-
Thermal Degradation: A solid sample of ziprasidone is exposed to high temperatures (e.g., 105°C) in a hot air oven for an extended period (e.g., 48 hours).
-
Photodegradation: A solution of ziprasidone is exposed to a combination of UV and visible light in a photostability chamber for a defined duration, as per ICH Q1B guidelines. A dark control is also maintained.
-
-
Sample Analysis: All stressed samples are diluted appropriately and analyzed by a validated stability-indicating HPLC or UPLC method to determine the extent of degradation of ziprasidone and the formation of degradation products, including 3-Oxo-ziprasidone.
Stability-Indicating UPLC Method
A rapid and robust Ultra-Performance Liquid Chromatography (UPLC) method is essential for separating ziprasidone from its impurities and degradation products.
-
Column: Acquity UPLC BEH Phenyl (e.g., 1.7 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an acidic aqueous phase (e.g., water adjusted to pH 2.0 with ortho-phosphoric acid) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically around 0.5 mL/min.
-
Detection: UV detection at a wavelength where both ziprasidone and its impurities show significant absorbance (e.g., 209 nm).
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducibility.
Visualizing Degradation and Analytical Workflow
The following diagrams illustrate the key degradation pathway leading to 3-Oxo-ziprasidone and a typical workflow for stability testing.
Conclusion
The comparative stability assessment reveals that ziprasidone is most susceptible to degradation under oxidative and strong alkaline conditions. 3-Oxo-ziprasidone is a significant degradation product primarily formed under oxidative stress. The presence of the additional carbonyl group in 3-Oxo-ziprasidone may alter its electronic properties and susceptibility to further degradation, though specific data on its degradation kinetics are not widely available. For drug development professionals, these findings underscore the importance of protecting ziprasidone formulations from oxidizing agents and considering the potential for 3-Oxo-ziprasidone formation during manufacturing and storage. The use of validated, stability-indicating analytical methods is crucial for accurately monitoring the purity and stability of ziprasidone and its related substances.
comparative analysis of ziprasidone metabolites in different species
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the metabolic fate of ziprasidone in humans, monkeys, dogs, and rats, supported by experimental data and detailed protocols.
Ziprasidone, an atypical antipsychotic, undergoes extensive metabolism in the body, leading to a variety of metabolites. Understanding the similarities and differences in these metabolic pathways across various species is crucial for preclinical drug development and for extrapolating animal model data to human clinical outcomes. This guide provides a comparative analysis of ziprasidone metabolites in humans, monkeys, dogs, and rats, summarizing key quantitative data and outlining the experimental protocols used for their determination.
Quantitative Comparison of Major Ziprasidone Metabolites
The metabolism of ziprasidone is complex, involving several enzymatic pathways. The relative contribution of these pathways and the resulting metabolite profiles can vary significantly between species. The following tables summarize the available quantitative data on the major circulating and excreted metabolites of ziprasidone in humans, dogs, and rats. Note: Despite extensive searches, specific quantitative data for ziprasidone metabolites in monkeys was not publicly available at the time of this publication.
Table 1: Relative Abundance of Major Circulating Ziprasidone Metabolites in Plasma/Serum
| Metabolite | Human[1] | Dog | Rat |
| Ziprasidone | ~44% of total drug-related material | Data not available | ~41-48% of circulating radioactivity |
| Ziprasidone sulfoxide | Major | Data not available | Major |
| Ziprasidone sulfone | Major | Data not available | Major |
| S-methyl-dihydroziprasidone | Present | Data not available | Present |
| Benzisothiazole-piperazine (BITP) sulfoxide | Present | Data not available | Present |
| Benzisothiazole-piperazine (BITP) sulfone | Present | Data not available | Present |
Table 2: Major Ziprasidone Metabolites Identified in Urine
| Metabolite | Human[1] | Dog | Rat[1] |
| Oxindole-acetic acid and its glucuronide | Major | Data not available | Similar to humans |
| Benzisothiazole-piperazine (BITP) | Present | Data not available | Similar to humans |
| BITP-sulfoxide | Major | Data not available | Similar to humans |
| BITP-sulfone and its lactam | Major | Data not available | Similar to humans |
| Ziprasidone-sulfoxide | Major | Data not available | Similar to humans |
| Ziprasidone-sulfone | Major | Data not available | Similar to humans |
| S-methyl-dihydroziprasidone | Present | Data not available | - |
| S-methyl-dihydroziprasidone sulfoxide | Present | Data not available | - |
| 6-chloro-5-(2-piperazin-1-yl-ethyl)-1,3-dihydro-indol-2-one | Present | Data not available | - |
Metabolic Pathways of Ziprasidone
Ziprasidone is primarily cleared through three main metabolic routes: N-dealkylation, S-oxidation, and reductive cleavage.[1] The enzymes primarily responsible for these transformations are Cytochrome P450 3A4 (CYP3A4) and aldehyde oxidase.[2][3]
The following diagram illustrates the major metabolic pathways of ziprasidone.
Caption: Major metabolic pathways of ziprasidone.
Experimental Protocols
The identification and quantification of ziprasidone and its metabolites are most commonly performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following is a generalized protocol based on methodologies reported in the literature.
Objective: To quantify ziprasidone and its major metabolites in plasma and urine samples.
Materials:
-
Biological samples (plasma, urine) from the species of interest.
-
Reference standards for ziprasidone and its metabolites.
-
Internal standard (e.g., a deuterated analog of ziprasidone).
-
Reagents for sample preparation (e.g., protein precipitation agents like acetonitrile or methanol, solid-phase extraction cartridges, liquid-liquid extraction solvents).
-
High-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Analytical column (e.g., C18 reverse-phase column).
-
Mobile phase solvents (e.g., acetonitrile, methanol, water with additives like formic acid or ammonium acetate).
Experimental Workflow:
Caption: General workflow for metabolite analysis.
Detailed Methodologies:
1. Sample Preparation:
-
Protein Precipitation (for plasma/serum):
-
To 100 µL of plasma/serum, add 300 µL of a cold protein precipitation solvent (e.g., acetonitrile or methanol) containing the internal standard.
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
-
Solid-Phase Extraction (SPE) (for plasma/urine):
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode or reverse-phase sorbent) according to the manufacturer's instructions.
-
Load the pre-treated sample (e.g., diluted urine or plasma) onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analytes of interest with a strong organic solvent.
-
Evaporate the eluate and reconstitute as described above.
-
-
Liquid-Liquid Extraction (LLE) (for plasma/urine):
-
To a known volume of the biological sample, add the internal standard and a suitable extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex vigorously for several minutes to ensure thorough mixing and extraction.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue for analysis.
-
2. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution (e.g., water with 0.1% formic acid or 10 mM ammonium acetate) is typically employed to separate the parent drug and its metabolites.
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.
-
Injection Volume: Typically 5-10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used for ziprasidone and its metabolites.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for each analyte and a corresponding product ion. The MRM transitions for ziprasidone and its key metabolites need to be optimized using the reference standards.
-
3. Data Analysis and Quantification:
-
Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in the calibration standards.
-
The concentration of the analytes in the unknown samples is then determined by interpolating their peak area ratios from the calibration curve.
This guide provides a foundational understanding of the comparative metabolism of ziprasidone. Further research, particularly to obtain quantitative metabolite data in non-human primates, is necessary for a more complete cross-species comparison. The provided protocols offer a starting point for researchers aiming to conduct their own investigations into the metabolic fate of ziprasidone.
References
- 1. Metabolism and excretion of a new antipsychotic drug, ziprasidone, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 3. An Inter-Ethnic Comparison Study of Ziprasidone Plasma Levels, Dosage and Clinical Response in Patients with Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and LC-MS Methods for the Quantification of 3-Oxo Ziprasidone
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of 3-Oxo ziprasidone, a significant metabolite of the atypical antipsychotic drug, ziprasidone. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons and supporting experimental data to aid in the selection of the most appropriate analytical methodology.
The determination of drug metabolites is a critical aspect of pharmacokinetic and drug metabolism studies. The choice between HPLC-UV and LC-MS depends on several factors, including the required sensitivity, selectivity, and the nature of the biological matrix. While HPLC-UV is a robust and widely available technique, LC-MS offers superior sensitivity and specificity, which can be crucial for detecting low-level metabolites.
Experimental Protocols
Detailed methodologies for the quantification of ziprasidone and its metabolites are outlined below. These protocols are based on established methods and can be adapted for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical dosage forms.
-
Chromatographic System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1][2]
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 20 mM ammonium acetate adjusted to pH 3.0 with orthophosphoric acid) and an organic solvent like methanol or acetonitrile in a 30:70 (v/v) ratio.[1]
-
Flow Rate: A flow rate of 1.0 mL/min is generally employed.[1]
-
Detection: UV detection is performed at a wavelength where this compound exhibits maximum absorbance, which can be determined by a UV scan. For ziprasidone, 225 nm has been used.[1]
-
Sample Preparation: Samples are dissolved in the mobile phase, filtered through a 0.45 µm filter, and then injected into the HPLC system. For biological samples, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step is necessary to remove interfering substances.
Liquid Chromatography-Mass Spectrometry (LC-MS)
This method is highly sensitive and selective, making it ideal for the quantification of this compound in complex biological matrices such as plasma and urine.
-
Chromatographic System: An LC system coupled to a tandem mass spectrometer (MS/MS).
-
Column: A reversed-phase C8 or C18 column of smaller dimensions (e.g., 50-150 mm length, 2.1-4.6 mm internal diameter, <5 µm particle size) is often used to achieve faster separations.[3][4]
-
Mobile Phase: A gradient elution with a mixture of an aqueous solution containing a modifier like ammonium acetate or formic acid and an organic solvent such as acetonitrile or methanol is typically used.
-
Flow Rate: Flow rates are generally lower than in conventional HPLC, often in the range of 0.2-0.6 mL/min.
-
Mass Spectrometry Detection: Detection is performed using a mass spectrometer, often a triple quadrupole instrument, operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and an internal standard would need to be determined. For ziprasidone, transitions of m/z 413 → 194 have been used for quantification.[3]
-
Sample Preparation: A simple protein precipitation, liquid-liquid extraction, or solid-phase extraction is used to extract the analyte from the biological matrix.[3][5]
Cross-Validation Workflow
The cross-validation of two analytical methods is essential to ensure that the results are consistent and reliable. The following diagram illustrates a typical workflow for the cross-validation of HPLC and LC-MS methods.
Caption: Workflow for the cross-validation of HPLC and LC-MS analytical methods.
Performance Comparison
The performance of HPLC-UV and LC-MS methods for the analysis of ziprasidone and its related compounds is summarized in the tables below. These values provide an expected range of performance for the analysis of this compound.
Table 1: Comparison of Chromatographic and Detection Parameters
| Parameter | HPLC-UV | LC-MS/MS |
| Typical Column | C18 (250 x 4.6 mm, 5 µm)[1][2] | C8 or C18 (50-150 x 2.1-4.6 mm, <5 µm)[3][4] |
| Detection Method | UV Absorbance[1][6] | Mass Spectrometry (MRM)[3][5] |
| Run Time | 15-20 minutes[1][6] | 2.5-8 minutes[3][7] |
| Selectivity | Moderate | High |
| Sensitivity | ng/mL to µg/mL range[6] | pg/mL to ng/mL range[3] |
Table 2: Comparison of Validation Parameters
| Validation Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | > 0.999[1] | > 0.998[5] |
| Limit of Detection (LOD) | ~0.2 µg/mL (in urine) | ~0.1 ng/mL (in plasma)[3] |
| Limit of Quantification (LOQ) | 10 ng/mL (in serum)[6] | 0.25 ng/mL (in plasma)[5] |
| Accuracy (% Recovery) | 95-105%[1] | 82-95%[4][5] |
| Precision (%RSD) | < 10%[6] | < 15%[5] |
Objective Comparison
HPLC-UV is a cost-effective and robust method that is well-suited for routine analysis in a quality control setting, particularly for higher concentration samples such as in pharmaceutical formulations. Its primary limitation is its lower sensitivity and potential for interference from co-eluting compounds in complex matrices.
LC-MS/MS offers significantly higher sensitivity and selectivity, making it the method of choice for bioanalytical studies where low concentrations of this compound are expected, such as in plasma or other biological fluids. The high selectivity of MS/MS detection minimizes the impact of matrix effects and interferences, leading to more reliable quantification at trace levels. While the initial instrument cost is higher, the shorter run times can lead to higher sample throughput.
Conclusion
The choice between HPLC-UV and LC-MS for the quantification of this compound should be guided by the specific requirements of the study. For applications requiring high sensitivity and selectivity, such as pharmacokinetic studies in biological matrices, LC-MS/MS is the superior method. For routine analysis of bulk drug or pharmaceutical formulations where concentrations are higher and the matrix is simpler, HPLC-UV provides a reliable and economical alternative. A thorough method validation according to regulatory guidelines is essential for both techniques to ensure the generation of accurate and precise data.[8][9][10][11][12]
References
- 1. ijpmbs.com [ijpmbs.com]
- 2. researchgate.net [researchgate.net]
- 3. Rapid liquid chromatography-tandem mass spectrometry method for quantification of ziprasidone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of ziprasidone in human plasma by liquid chromatography-electrospray tandem mass spectrometry and its application to plasma level determination in schizophrenia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Automated determination of ziprasidone by HPLC with column switching and spectrophotometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 9. moh.gov.bw [moh.gov.bw]
- 10. fda.gov [fda.gov]
- 11. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Metabolic Profile of Ziprasidone vs. Other Second-Generation Antipsychotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic effects of ziprasidone relative to other commonly prescribed second-generation antipsychotics (SGAs). The information is supported by data from meta-analyses and large-scale clinical trials, with a focus on quantitative outcomes, underlying mechanisms, and standardized assessment protocols.
Comparative Metabolic Effects
Second-generation antipsychotics exhibit markedly different metabolic liability.[1][2] Olanzapine and clozapine consistently demonstrate the highest risk for weight gain and adverse changes in lipid and glucose metabolism.[1][3][4][5] In contrast, ziprasidone, along with aripiprazole and lurasidone, is associated with one of the most benign metabolic profiles, often comparable to placebo.[1][2][6]
The following tables summarize the metabolic outcomes from large-scale studies and meta-analyses, including the pivotal Clinical Antipsychotic Trials of Intervention Effectiveness (CATIE) study.[5][7]
Table 1: Change in Body Weight This table compares the mean change in body weight associated with various SGAs over short- to mid-term treatment periods.
| Antipsychotic | Mean Weight Change (kg) | Comparison Notes |
| Olanzapine | +4.2 kg to +4.5 kg | Consistently causes the most significant weight gain.[3][5] |
| Quetiapine | +1.1 kg to +2.1 kg | Moderate weight gain liability.[3] |
| Risperidone | +0.9 kg to +2.1 kg | Moderate weight gain liability, generally less than olanzapine.[3][5] |
| Aripiprazole | -0.1 kg to +0.3 kg | Considered weight-neutral.[1] |
| Ziprasidone | -0.04 kg to -1.0 kg | Often associated with slight weight loss or no weight gain.[1][5][7][8] |
Table 2: Effects on Lipid Profile This table shows the comparative effects on key lipid parameters. Changes are typically measured as mean change in mg/dL from baseline.
| Antipsychotic | Total Cholesterol Change (mg/dL) | Triglycerides Change (mg/dL) |
| Olanzapine | +12.9 to +15.8 | +21.5 |
| Quetiapine | +8.6 to +16.0 | Data less consistent, but generally increases levels.[3] |
| Risperidone | +8.6 | Data less consistent than for olanzapine.[3] |
| Aripiprazole | No significant change | No significant change |
| Ziprasidone | No significant change to -32.1 (Triglycerides) | Favorable profile; no evidence of adverse changes in total or LDL cholesterol.[1][9] |
Note: Data synthesized from head-to-head comparisons and meta-analyses.[3][4][9]
Table 3: Effects on Glucose Metabolism This table outlines the impact of SGAs on fasting glucose levels, a key indicator of diabetes risk.
| Antipsychotic | Fasting Glucose Change | Risk Profile |
| Olanzapine | Significant Increase | Highest risk of increased glucose and new-onset diabetes.[1][4] |
| Quetiapine | Variable, potential for increase | Moderate risk.[3] |
| Risperidone | Minimal to no significant change | Low to moderate risk.[4] |
| Aripiprazole | No significant change | Low risk.[1][10] |
| Ziprasidone | No significant change | Low risk; considered metabolically neutral regarding glucose.[1][4][10] |
Mechanistic Basis for Metabolic Differences
The variation in metabolic side effects among SGAs is strongly linked to their differing affinities for various neurotransmitter receptors.[11] The primary mechanisms implicated in weight gain and metabolic dysregulation involve antagonism of the histamine H1 and serotonin 5-HT2C receptors.[11][12][13]
-
Histamine H1 Receptor Blockade: Potent H1 antagonism is strongly correlated with increased appetite and subsequent weight gain.[12] Olanzapine and clozapine are potent H1 antagonists, while ziprasidone has a much lower affinity for this receptor.
-
Serotonin 5-HT2C Receptor Blockade: Antagonism of 5-HT2C receptors is known to disrupt satiety signals, leading to increased food intake.[11] The relative activity at these receptors helps explain the metabolic risk spectrum, with olanzapine showing high affinity and ziprasidone showing lower affinity.[11]
-
Other Mechanisms: Other pathways, including effects on leptin signaling, AMP-activated protein kinase (AMPK) in the hypothalamus, and direct dopamine signaling in the pancreas, also contribute to the overall metabolic impact of these drugs.[13][14][15]
The following diagram illustrates the proposed signaling pathways.
Standardized Protocol for Metabolic Assessment in Clinical Trials
To accurately assess and compare the metabolic effects of antipsychotics, a standardized protocol is essential. The following methodology is based on protocols used in major clinical trials and guideline recommendations.[16][17][18]
-
Patient Selection and Screening:
-
Inclusion Criteria: Participants diagnosed with a psychotic disorder (e.g., schizophrenia) according to DSM-5 criteria. Age range 18-65 years.
-
Exclusion Criteria: Pre-existing metabolic syndrome, diabetes mellitus, or current treatment for hyperlipidemia or hypertension to avoid confounding factors. A washout period from previous antipsychotics is required.
-
Informed Consent: All participants must provide written informed consent.
-
-
Baseline Assessment (Week 0):
-
Anthropometric Measures: Weight (kg), height (m), Body Mass Index (BMI, kg/m ²), and waist circumference (cm).
-
Vital Signs: Blood pressure (systolic and diastolic).
-
Laboratory Tests: A 12-hour fasting blood sample is collected to measure:
-
Fasting Plasma Glucose (mg/dL)
-
Hemoglobin A1c (HbA1c) (%)
-
Fasting Lipid Panel: Total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides (mg/dL).
-
-
-
Randomization and Intervention:
-
Participants are randomized in a double-blind manner to receive either ziprasidone or a comparator antipsychotic (e.g., olanzapine, risperidone).
-
Dosing is flexible within a clinically effective range (e.g., Ziprasidone 80-160 mg/day).
-
-
Follow-up and Monitoring:
-
Schedule: Assessments are repeated at specified intervals, typically at Week 4, Week 8, Week 12, and at the end of the study (e.g., 6 months or 1 year).[8]
-
Measures:
-
Weight and waist circumference are measured at each visit.
-
Fasting laboratory tests (glucose, HbA1c, lipids) are repeated at a minimum of 3-month intervals.[18]
-
-
Adverse Event Monitoring: Spontaneous reports of adverse events are collected throughout the trial.
-
-
Data Analysis:
-
The primary outcome is the mean change from baseline in metabolic parameters (weight, BMI, glucose, lipids) for each treatment group.
-
Statistical analysis, such as an Analysis of Covariance (ANCOVA) with baseline values as a covariate, is used to compare the treatment groups.
-
The proportion of patients in each group who experience clinically significant weight gain (≥7% of baseline weight) is also calculated and compared.
-
The diagram below outlines this experimental workflow.
References
- 1. Comparative effects of 18 antipsychotics on metabolic function in patients with schizophrenia, predictors of metabolic dysregulation, and association with psychopathology: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative effects of 18 antipsychotics on metabolic function in patients with schizophrenia, predictors of metabolic dysregulation, and association with psychopathology: a systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Head-to-head comparisons of metabolic side effects of second generation antipsychotics in the treatment of schizophrenia: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Head-to-head comparisons of metabolic side effects of second generation antipsychotics in the treatment of schizophrenia: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. psychiatryonline.org [psychiatryonline.org]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Ziprasidone versus olanzapine, risperidone or quetiapine in patients with chronic schizophrenia: a 12-week open-label, multicentre clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Change in metabolic syndrome parameters with antipsychotic treatment in the CATIE Schizophrenia Trial: prospective data from phase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. resolve.cambridge.org [resolve.cambridge.org]
- 11. researchgate.net [researchgate.net]
- 12. psychiatrist.com [psychiatrist.com]
- 13. psychscenehub.com [psychscenehub.com]
- 14. Study suggests key to antipsychotic drug-induced obesity : Newsroom - UT Southwestern, Dallas, Texas [utsouthwestern.edu]
- 15. news-medical.net [news-medical.net]
- 16. Monitoring and managing metabolic effects of antipsychotics: a cluster randomized trial of an intervention combining evidence-based quality improvement and external facilitation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Systematic quality improvement and metabolic monitoring for individuals taking antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
validation of 3-Oxo ziprasidone as a biomarker of ziprasidone metabolism
3-Oxo Ziprasidone: Not a Validated Biomarker of Ziprasidone Metabolism
Extensive review of scientific literature does not support the validation of this compound as a biomarker for the metabolism of the atypical antipsychotic drug, ziprasidone. In fact, this compound is not recognized as a metabolite of ziprasidone. It is commercially available as a chemical impurity of ziprasidone, suggesting it may be a byproduct of the manufacturing process rather than a product of in vivo metabolism. This guide will instead focus on the established metabolic pathways of ziprasidone and its scientifically validated major metabolites, which can serve as potential biomarkers.
Overview of Ziprasidone Metabolism
Ziprasidone undergoes extensive metabolism in the body, with less than 5% of the administered dose being excreted as the unchanged drug. The metabolic clearance of ziprasidone is primarily mediated by two main enzymatic pathways:
-
Reductive Pathway: This is the predominant pathway, catalyzed by the cytosolic enzyme aldehyde oxidase.
-
Oxidative Pathway: This pathway is mediated by the cytochrome P450 enzyme system, specifically CYP3A4.
These pathways lead to the formation of several key metabolites. The major circulating metabolites of ziprasidone that have been identified and validated are:
-
Ziprasidone Sulphoxide
-
Ziprasidone Sulphone
-
S-methyl-dihydroziprasidone
-
Benzisothiazole (BITP) Sulphoxide
-
BITP-Sulphone
Among these, ziprasidone sulphoxide and ziprasidone sulphone are considered the primary metabolites formed through the CYP3A4-mediated oxidative pathway.[1]
Comparison of Major Ziprasidone Metabolites as Potential Biomarkers
While ziprasidone itself is the primary active moiety, its metabolites can provide insights into the drug's metabolic profile in an individual. The utility of these metabolites as biomarkers depends on their concentration, detectability, and correlation with drug exposure and clinical response.
| Metabolite | Formation Pathway | Key Characteristics | Potential as a Biomarker |
| Ziprasidone Sulphoxide | CYP3A4-mediated oxidation | A major metabolite identified in human liver microsomes. | Could serve as a biomarker for CYP3A4 activity in patients treated with ziprasidone. |
| Ziprasidone Sulphone | Further oxidation of ziprasidone sulphoxide | Another significant oxidative metabolite. | Similar to the sulphoxide, it may reflect CYP3A4 metabolic capacity. |
| S-methyl-dihydroziprasidone | Reductive cleavage and methylation | A product of the aldehyde oxidase pathway. | May be a useful biomarker for assessing the reductive metabolic pathway of ziprasidone. |
Experimental Protocols for Metabolite Quantification
The quantification of ziprasidone and its metabolites in biological matrices such as plasma and brain tissue is crucial for pharmacokinetic studies and therapeutic drug monitoring. A commonly employed and validated method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
General LC-MS/MS Protocol for Ziprasidone and Metabolite Quantification
1. Sample Preparation:
-
Liquid-Liquid Extraction: A single-step liquid-liquid extraction is performed on plasma or brain homogenate samples. This involves adding an organic solvent to the sample, vortexing to mix, and then centrifuging to separate the organic and aqueous layers. The organic layer containing the analyte of interest is then evaporated and the residue is reconstituted in the mobile phase.
2. Chromatographic Separation:
-
Column: A C8 or C18 analytical column is typically used for separation.
-
Mobile Phase: A gradient elution is often employed, using a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium acetate or formic acid in water).
-
Flow Rate: The flow rate is optimized for the specific column and separation conditions.
3. Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for each analyte.
4. Validation Parameters:
-
The method should be validated for specificity, linearity, lower limit of quantitation (LLOQ), precision, accuracy, recovery, matrix effects, and stability according to regulatory guidelines.
Visualizing Ziprasidone Metabolism
The following diagrams illustrate the key concepts related to ziprasidone metabolism and its analysis.
Caption: Simplified metabolic pathway of ziprasidone.
References
A Comparative Guide to the Cytotoxicity of Ziprasidone and Its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic profiles of the atypical antipsychotic drug ziprasidone and its major metabolites. While direct comparative experimental data on the cytotoxicity of ziprasidone's metabolites remains limited in publicly available literature, this document synthesizes the existing data on the parent drug, outlines its metabolic pathways, and provides detailed experimental protocols to facilitate further research in this area.
Introduction to Ziprasidone and its Metabolism
Ziprasidone is an atypical antipsychotic agent used in the treatment of schizophrenia and bipolar disorder. It undergoes extensive metabolism in the body, with less than 5% of the dose being excreted as the unchanged drug. The primary metabolic pathways involve aldehyde oxidase and the cytochrome P450 enzyme CYP3A4. The major circulating metabolites of ziprasidone include:
-
Ziprasidone Sulfoxide
-
Ziprasidone Sulfone
-
S-methyl-dihydroziprasidone
Understanding the cytotoxic potential of these metabolites is crucial for a comprehensive safety assessment of ziprasidone.
Comparative Cytotoxicity Data
Cytotoxicity of Ziprasidone
An in-vitro study investigating the anticancer potential of ziprasidone provides IC50 values in several human breast cancer cell lines after 24 and 48 hours of treatment, as determined by the MTT assay.
| Cell Line | Incubation Time (hours) | IC50 (mM) |
| MCF-7 | 24 | 0.260 |
| 48 | 0.158 | |
| MDA-MB-231 | 24 | 0.532 |
| 48 | 0.270 | |
| T47D | 24 | 0.608 |
| 48 | 0.336 |
Data extracted from an in-silico and in-vitro study on ziprasidone as a potential aromatase inhibitor.
Another study indicated that ziprasidone can trigger an inflammatory response and increase cellular proliferation in a macrophage cell line (RAW 264.1) as evaluated by MTT and flow cytometry assays[1].
Biological Activity of Ziprasidone Metabolites
While direct cytotoxicity data is lacking, some information on the biological activity of the metabolites is available.
-
Ziprasidone Sulfoxide and Sulfone: These major metabolites have been found to have low affinity for 5-HT2 and D2 receptors, suggesting they are unlikely to contribute significantly to the antipsychotic effects of the parent drug.
-
Ziprasidone Sulfone: One study investigated the in vitro drug-drug interaction potential of ziprasidone sulfone and found it to be an inhibitor of the cytochrome P450 enzyme CYP1A2, with an IC50 of 17.14 µM. This indicates a potential for interaction with other drugs metabolized by this enzyme, but is not a direct measure of cytotoxicity.
Experimental Protocols
To facilitate further research into the comparative cytotoxicity of ziprasidone and its metabolites, a detailed protocol for the widely used MTT assay is provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Dimethyl Sulfoxide (DMSO) or other suitable solvent
-
96-well cell culture plates
-
Test compounds (ziprasidone and its metabolites) dissolved in an appropriate solvent (e.g., DMSO)
Procedure:
-
Cell Seeding:
-
Culture the desired cell line in appropriate medium supplemented with FBS and antibiotics.
-
Harvest cells and perform a cell count to determine viability (e.g., using Trypan Blue exclusion).
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of ziprasidone and its metabolites in culture medium.
-
After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-15 minutes to ensure complete dissolution of the formazan.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
-
Plot the cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.
-
Signaling Pathways and Experimental Workflows
To visualize the metabolic processing of ziprasidone and the experimental procedure for assessing cytotoxicity, the following diagrams are provided.
References
Assessment of 3-Oxo-Ziprasidone Levels in Generic vs. Brand-Name Ziprasidone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the current scientific and regulatory landscape concerning the comparison of generic and brand-name ziprasidone, with a specific focus on the metabolite 3-Oxo-ziprasidone. As will be detailed, a direct comparison of 3-Oxo-ziprasidone levels between the brand-name drug, Geodon, and its generic counterparts is not available in published scientific literature. This is primarily because regulatory bioequivalence studies focus on the pharmacokinetic parameters of the parent drug, ziprasidone.
This guide will, therefore, address the topic by:
-
Clarifying the identity of 3-Oxo-ziprasidone.
-
Detailing the established metabolic pathways of ziprasidone.
-
Presenting the standard experimental protocols for bioequivalence testing of ziprasidone.
-
Providing illustrative diagrams for key processes.
Understanding 3-Oxo-Ziprasidone
A thorough review of scientific literature on ziprasidone metabolism did not identify "3-Oxo-ziprasidone" as a major reported metabolite. It is, however, listed by chemical suppliers as "Ziprasidone Impurity B" with the molecular formula C 21H 19ClN 4O 2S[1]. This suggests that 3-Oxo-ziprasidone may be a minor metabolite or a process-related impurity rather than a primary product of in vivo metabolism.
The Metabolic Fate of Ziprasidone
Ziprasidone undergoes extensive metabolism in the body, with less than 5% of the administered dose being excreted as the unchanged drug.[2][3] The primary metabolic pathways are mediated by two main enzyme systems: aldehyde oxidase and the cytochrome P450 system, specifically CYP3A4.[3]
The major circulating metabolites of ziprasidone that have been identified are:
-
Ziprasidone-sulfoxide
-
Ziprasidone-sulfone
-
Benzisothiazole-piperazine (BITP)-sulfoxide
-
BITP-sulfone
-
S-methyl-dihydroziprasidone [4]
These metabolites are generally considered to have low affinity for the dopamine D2 and serotonin 5-HT2A receptors and, therefore, are unlikely to contribute significantly to the antipsychotic effect of the drug.[2]
Bioequivalence of Generic and Brand-Name Ziprasidone
The U.S. Food and Drug Administration (FDA) requires generic drugs to be bioequivalent to their brand-name counterparts.[5] This is typically demonstrated through pharmacokinetic studies in healthy volunteers, where the rate and extent of absorption of the active ingredient are compared. For ziprasidone, the key pharmacokinetic parameters measured are for the parent drug, not its metabolites.[6]
Pharmacokinetic Parameters for Bioequivalence
The following table outlines the standard pharmacokinetic parameters that are assessed in a bioequivalence study for ziprasidone. The data presented are hypothetical and for illustrative purposes to demonstrate what a comparative table would look like. No published studies have performed such a comparison for 3-Oxo-ziprasidone.
| Parameter | Brand-Name Ziprasidone (Geodon) | Generic Ziprasidone | Acceptance Criteria for Bioequivalence |
| Cmax (ng/mL) | Mean ± SD | Mean ± SD | The 90% confidence interval of the ratio of geometric means (Generic/Brand) must be within 80.00% to 125.00%. |
| AUC0-t (ng·h/mL) | Mean ± SD | Mean ± SD | The 90% confidence interval of the ratio of geometric means (Generic/Brand) must be within 80.00% to 125.00%. |
| AUC0-∞ (ng·h/mL) | Mean ± SD | Mean ± SD | The 90% confidence interval of the ratio of geometric means (Generic/Brand) must be within 80.00% to 125.00%. |
Note: Cmax = Maximum plasma concentration; AUC0-t = Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC0-∞ = Area under the plasma concentration-time curve from time zero to infinity.
Experimental Protocols
In Vivo Bioequivalence Study Protocol for Ziprasidone
The following is a typical protocol for a bioequivalence study of ziprasidone capsules, based on FDA guidance.[6]
Study Design:
-
A single-dose, two-treatment, two-period, two-sequence crossover study under fed conditions.
Subjects:
-
Healthy, non-smoking male and non-pregnant, non-lactating female subjects, aged 18 to 55 years.
-
Subjects are screened for any medical conditions or use of concomitant medications that could interfere with the study.
Procedure:
-
Subjects are randomly assigned to one of two treatment sequences (e.g., brand-name then generic, or generic then brand-name).
-
Following an overnight fast of at least 10 hours, a standardized high-fat, high-calorie breakfast is consumed within 30 minutes prior to drug administration.
-
A single oral dose of either the brand-name or generic ziprasidone capsule is administered with water.
-
Blood samples are collected in tubes containing an appropriate anticoagulant at predefined time points (e.g., 0, 1, 2, 3, 4, 5, 6, 7, 8, 10, 12, 16, 24, 36, 48, and 72 hours post-dose).
-
Plasma is separated by centrifugation and stored at -20°C or below until analysis.
-
A washout period of at least 14 days separates the two treatment periods.
-
After the washout period, subjects receive the alternate treatment, and blood sampling is repeated.
Bioanalytical Method:
-
The concentration of ziprasidone in plasma samples is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
The method is validated for selectivity, sensitivity, linearity, accuracy, precision, and stability.
Pharmacokinetic and Statistical Analysis:
-
Pharmacokinetic parameters (Cmax, AUC0-t, AUC0-∞) are calculated from the plasma concentration-time data for each subject.
-
The data are log-transformed, and an analysis of variance (ANOVA) is performed.
-
The 90% confidence intervals for the ratio of the geometric means of the pharmacokinetic parameters for the generic versus brand-name product are calculated.
Visualizations
Metabolic Pathway of Ziprasidone
Caption: Major metabolic pathways of ziprasidone.
Experimental Workflow for a Ziprasidone Bioequivalence Study
Caption: Workflow of a typical ziprasidone bioequivalence study.
Conclusion
References
- 1. scbt.com [scbt.com]
- 2. Metabolism and excretion of a new antipsychotic drug, ziprasidone, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ziprasidone metabolism, aldehyde oxidase, and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 5. Generics versus brand-name drugs [gabionline.net]
- 6. accessdata.fda.gov [accessdata.fda.gov]
A Comparative Analysis of Dopamine Receptor Binding: Ziprasidone vs. its Metabolite 3-Oxo Ziprasidone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinities of the atypical antipsychotic ziprasidone and its putative metabolite, 3-Oxo ziprasidone, for dopamine D2, D3, and D4 receptors. This analysis is based on available in vitro experimental data to assist in understanding their pharmacological profiles.
Quantitative Comparison of Binding Affinities
| Compound | Receptor Subtype | Ki (nM) |
| Ziprasidone | D2 | 0.8 - 4.8 |
| Ziprasidone | D3 | 0.7 - 4.1 |
| Ziprasidone | D4 | 1.1 - 5.0 |
| This compound | D2, D3, D4 | Data not available |
Note: Ki is the inhibition constant, representing the concentration of a ligand that will bind to half the available receptors at equilibrium. A lower Ki value indicates a higher binding affinity.
The following diagram illustrates the comparative binding affinity of ziprasidone for different dopamine receptor subtypes.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of 3-Oxo Ziprasidone
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive guide to the safe disposal of 3-Oxo ziprasidone, a metabolite of the antipsychotic drug ziprasidone. Due to the absence of specific disposal data for this compound, the following procedures are based on a conservative approach, aligning with general best practices for pharmaceutical and chemical waste management in a research setting and considering the known properties of the parent compound, ziprasidone.
Hazard Assessment and Waste Classification
The initial step in determining the correct disposal pathway for any chemical is to assess its potential hazards. As no specific Safety Data Sheet (SDS) for this compound is publicly available, a cautious approach is to assume it may possess hazards similar to its parent compound, ziprasidone. The SDS for ziprasidone hydrochloride indicates that it is suspected of causing genetic defects and may cause damage to organs through prolonged or repeated exposure[1]. Therefore, it is prudent to handle this compound as a potentially hazardous substance.
Under the Resource Conservation and Recovery Act (RCRA), chemical waste is broadly categorized as hazardous or non-hazardous[2][3][4]. Hazardous waste can be either "listed" (specifically named in regulations, such as P- and U-listed wastes) or "characteristic" (exhibiting ignitability, corrosivity, reactivity, or toxicity)[2]. Since this compound is not a listed waste, a hazardous waste determination would be based on its characteristics. Lacking specific data, and to ensure the highest level of safety and compliance, it is recommended to manage this compound as a hazardous chemical waste.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment should be worn to minimize exposure. This includes:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Compatible chemical-resistant gloves.
-
Body Protection: A lab coat or other protective clothing.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator should be used[5][6].
Step-by-Step Disposal Procedure
The following steps outline the recommended procedure for the disposal of this compound in a laboratory setting:
-
Segregation: Do not mix this compound with non-hazardous waste. It should be segregated as a chemical waste at the point of generation[7][8].
-
Containerization:
-
Place the waste in a designated, properly labeled, and sealable container. The container must be compatible with the chemical to prevent leaks or reactions[5].
-
If possible, use the original container, ensuring the label is intact and legible.
-
-
Labeling:
-
The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of its hazards (e.g., "Toxic").
-
Include the date when the first item of waste was placed in the container.
-
-
Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.
-
Ensure it is stored away from incompatible materials, such as strong oxidizing agents and strong acids[9].
-
-
Disposal Request:
-
Once the container is full or ready for disposal, follow your institution's established procedures for hazardous waste pickup. This typically involves submitting a request to the Environmental Health and Safety (EHS) department.
-
Do not dispose of this compound down the drain or in the regular trash[1][8]. The EPA has implemented a nationwide ban on the flushing of hazardous pharmaceutical waste[10].
-
-
Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and disposal date, in accordance with your institution's policies and regulatory requirements.
Spill Management
In the event of a spill, the following procedure should be followed:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Absorb: For small spills, use an inert absorbent material to contain and clean up the substance.
-
Collect and Containerize: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent or detergent and water.
-
Dispose: The spill cleanup materials must also be disposed of as hazardous waste[5].
Quantitative Data for Ziprasidone Hydrochloride Monohydrate
The following table summarizes key data from the Safety Data Sheet for the parent compound, ziprasidone hydrochloride monohydrate. This information is provided as a reference for understanding the general chemical properties and potential hazards.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₁ClN₄OS · HCl · H₂O | [5] |
| Molecular Weight | 467.42 g/mol | [5] |
| Appearance | Off-white solid | [9] |
| Hazard Statements | H317: May cause an allergic skin reaction. H373: May cause damage to organs through prolonged or repeated exposure. | [11] |
| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. | [11] |
| Incompatible Materials | Strong oxidizing agents, Strong acids | [9] |
Visualizing the Disposal Workflow
To further clarify the procedural logic for the disposal of this compound, the following diagram illustrates the decision-making process and recommended actions.
Caption: Disposal workflow for this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medicalwastepros.com [medicalwastepros.com]
- 3. dep.wv.gov [dep.wv.gov]
- 4. glyconllc.com [glyconllc.com]
- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. easyrxcycle.com [easyrxcycle.com]
- 8. trihazsolutions.com [trihazsolutions.com]
- 9. fishersci.com [fishersci.com]
- 10. securewaste.net [securewaste.net]
- 11. chemicalbook.com [chemicalbook.com]
Personal protective equipment for handling 3-Oxo ziprasidone
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is essential to minimize exposure and ensure safety when handling 3-Oxo ziprasidone. The following table summarizes the recommended PPE based on the handling of ziprasidone hydrochloride.
| Protection Type | Recommended Equipment | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from dust particles and splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | Prevents skin contact and potential sensitization. |
| Respiratory Protection | NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) | Minimizes inhalation of fine dust particles. Recommended when engineering controls are not sufficient or during spill cleanup. |
| Body Protection | Laboratory coat or disposable coveralls | Protects skin and personal clothing from contamination. |
Handling Procedures
Safe handling of this compound requires careful attention to procedural details to prevent dust generation and exposure.
Operational Plan:
-
Preparation:
-
Ensure the work area is clean and well-ventilated. A chemical fume hood or a ventilated balance enclosure is recommended for weighing and transferring powder.
-
Assemble all necessary equipment and materials before starting work to minimize movement and potential for spills.
-
Verify that all PPE is in good condition and fits correctly.
-
-
Handling:
-
When handling the solid material, use techniques that minimize dust generation, such as gentle scooping instead of pouring from a height.
-
If tablets or capsules containing the compound are crushed or broken, extra precaution is necessary to avoid inhaling the resulting dust.[1]
-
Avoid direct contact with the skin, eyes, and clothing.[1][2]
-
After handling, thoroughly wash hands and any exposed skin, even after removing gloves.[1]
-
-
Spill Management:
-
In case of a spill, contain the source if it is safe to do so.[1]
-
For dry spills, use a method that avoids raising dust, such as gently covering with a damp cloth or using a vacuum cleaner equipped with a HEPA filter.[1]
-
Clean the spill area thoroughly.[1]
-
For large spills, evacuate non-essential personnel from the area and ensure cleanup is performed by trained individuals.[1]
-
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and potential harm to others.
Disposal Protocol:
-
Waste Collection:
-
Place all waste material, including excess this compound, contaminated PPE, and cleaning materials, into a clearly labeled, sealed container.[1]
-
-
Disposal Method:
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not dispose of the material down the drain or in the household trash unless specifically instructed to do so by a qualified professional or local regulations.[3][4]
-
Consider using a licensed professional waste disposal service.
-
Community drug take-back programs may be an option for disposal of unwanted medications.[4][5]
-
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for ensuring safety during the handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
